molecular formula C7H18Cl2N2 B3163742 1-Isopropylpiperazine dihydrochloride CAS No. 88569-66-8

1-Isopropylpiperazine dihydrochloride

Cat. No.: B3163742
CAS No.: 88569-66-8
M. Wt: 201.13 g/mol
InChI Key: KNTNXJQQOXWSOG-UHFFFAOYSA-N
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Description

1-Isopropylpiperazine Dihydrochloride is a high-purity chemical compound offered exclusively for research and development purposes. This dihydrochloride salt form provides enhanced stability and solubility for various experimental applications. As a derivative of the piperazine heterocycle, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Piperazine derivatives are of significant interest in pharmacology due to their wide range of therapeutic activities. The piperazine moiety is a common feature in many FDA-approved drugs and bioactive molecules, valued for its ability to influence the physicochemical properties of a compound and act as a scaffold for pharmacophoric groups . Researchers utilize such substituted piperazines in the discovery and development of new therapeutic agents, including antivirals, kinase inhibitors, and receptor modulators . The structural characteristics of the piperazine ring make it a useful synthon for constructing complex molecules targeting various disease pathways. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTNXJQQOXWSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-Isopropylpiperazine dihydrochloride CAS 233606-25-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Isopropylpiperazine Dihydrochloride

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Isopropylpiperazine Dihydrochloride (CAS No: 233606-25-2), a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Introduction and Significance

1-Isopropylpiperazine Dihydrochloride is the salt form of 1-isopropylpiperazine, a cyclic diamine. The presence of the dihydrochloride moiety generally enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for various applications, including in the development of pharmaceutical intermediates. The isopropyl group attached to one of the nitrogen atoms of the piperazine ring introduces asymmetry and steric hindrance, which can influence the molecule's reactivity and its interactions with biological targets. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Isopropylpiperazine Dihydrochloride is essential for its handling, formulation, and application.

PropertyValueSource
CAS Number 233606-25-2
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
Appearance White to off-white powder
Melting Point 255-260 °C
Solubility Soluble in water

Synthesis and Purification

The synthesis of 1-Isopropylpiperazine Dihydrochloride typically involves a two-step process: the synthesis of the free base, 1-isopropylpiperazine, followed by its conversion to the dihydrochloride salt.

Synthesis of 1-Isopropylpiperazine (Free Base)

The most common method for the synthesis of N-alkylated piperazines is through reductive amination. In this case, piperazine is reacted with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as methanol, add acetone (1.1 equivalents).

  • Reduction: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in portions. The choice of reducing agent is critical; STAB is often preferred for its milder nature and higher selectivity.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Conversion to Dihydrochloride Salt

The purified 1-isopropylpiperazine free base is then converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the purified 1-isopropylpiperazine in a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent or as a gas while stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

1-Isopropylpiperazine Dihydrochloride: Structural Characterization and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Development

Abstract

This technical guide provides a rigorous analysis of 1-Isopropylpiperazine dihydrochloride , a critical pharmacophore in the synthesis of antipsychotics, antifungals, and diverse CNS-active agents. Unlike its volatile free-base counterpart, the dihydrochloride salt offers enhanced stability, solubility, and crystallinity essential for GMP-compliant formulation. This document details its molecular stoichiometry, validated synthesis protocols, and quality control workflows.

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

The compound consists of a piperazine ring in a chair conformation, mono-substituted at the N1 position with an isopropyl group. In its dihydrochloride form, both nitrogen atoms are protonated, forming a stable ionic lattice with two chloride counterions.

PropertyDataNotes
IUPAC Name 1-Propan-2-ylpiperazine; dihydrochlorideSystematic naming
Common Name 1-Isopropylpiperazine 2HCl
CAS (Free Base) 4318-42-7Primary index key
CAS (Salt) Varies (Often 137186-14-2 for HCl)Note: Commercial COAs often cite the base CAS.[1]
Molecular Formula C₇H₁₆N₂[1][2][3][4] · 2HClStoichiometry is critical
Exact Mass (Base) 128.1313 DaMonoisotopic
Molecular Weight Calculation (Stoichiometric Verification)

Precise molecular weight is required for molarity calculations in synthesis.

  • Free Base (C₇H₁₆N₂):

    • 7 × C (12.011) = 84.077

    • 16 × H (1.008) = 16.128

    • 2 × N (14.007) = 28.014

    • Sum:128.22 g/mol [1][2][3][5]

  • Dihydrochloride Salt (+ 2HCl):

    • 2 × H (1.008) = 2.016

    • 2 × Cl (35.450) = 70.900

    • Salt Contribution: 72.92 g/mol

  • Total MW (1-Isopropylpiperazine 2HCl): 201.14 g/mol

Part 2: Physicochemical Properties & Stability[8]

Solubility Profile

The 2HCl salt drastically alters the solubility profile compared to the lipophilic free base.

  • Water: Highly Soluble (>100 mg/mL). The ionic nature facilitates rapid dissolution, making it ideal for aqueous reaction media.

  • Ethanol/Methanol: Moderately Soluble.

  • Dichloromethane/Ether: Insoluble (Used for precipitation/purification).

Stability and Hygroscopicity (Critical Handling)
  • Hygroscopicity: Amine hydrochlorides are inherently hygroscopic. Exposure to ambient moisture can lead to "clumping" and stoichiometry drift (e.g., formation of hydrates).

  • Storage Protocol: Must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Thermal Stability: Stable up to melting point (~280°C dec). Unlike the free base, it does not volatilize at standard pressures.

Part 3: Synthesis & Salt Formation Protocol

Causal Logic: Why Reductive Amination?

Direct alkylation of piperazine with isopropyl halides often leads to over-alkylation (forming 1,4-diisopropylpiperazine). Reductive amination using acetone and a reducing agent (NaBH₄ or NaBH(OAc)₃) is the preferred route for high selectivity of the mono-substituted product.

Validated Synthesis Workflow

Objective: Synthesize 1-Isopropylpiperazine 2HCl from Piperazine and Acetone.

Reagents:

  • Piperazine (anhydrous)[6]

  • Acetone (excess, acts as solvent/reagent)

  • Sodium Triacetoxyborohydride (STAB) - Mild reducing agent

  • HCl gas (or 4M HCl in Dioxane)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve Piperazine (1.0 eq) in DCM.

    • Add Acetone (1.2 eq) and Acetic Acid (cat.).

    • Mechanism:[1][7] Formation of the iminium ion intermediate.

  • Reduction:

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at Room Temp (RT) for 12 hours.

    • Check: TLC or GC-MS to confirm consumption of starting material.

  • Workup (Free Base Isolation):

    • Quench with 1N NaOH (pH > 12).

    • Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Result: 1-Isopropylpiperazine (Oil).

  • Salt Formation (The Critical Step):

    • Dissolve the oily free base in anhydrous Ethanol or Diethyl Ether.

    • Cool to 0°C.

    • Slowly bubble dry HCl gas OR add 4M HCl in Dioxane (2.5 eq).

    • Observation: Immediate white precipitate forms.[8]

  • Purification:

    • Filter the white solid.[8][9]

    • Wash with cold Ether (removes unreacted organic impurities).

    • Dry under high vacuum.

Visualization: Synthesis & QC Pathway

G Start Piperazine (C4H10N2) Reagent Acetone + STAB (Reductive Amination) Start->Reagent Selectivity Control Inter Free Base (Oil, Lipophilic) Reagent->Inter N-Alkylation SaltStep HCl in Dioxane (Salt Formation) Inter->SaltStep Protonation Final 1-Isopropylpiperazine 2HCl (Crystalline Solid) SaltStep->Final Precipitation QC QC: Titration (Cl-) & H-NMR Final->QC Validation

Figure 1: Selective synthesis pathway from Piperazine to the Dihydrochloride salt, emphasizing the phase change from oil to solid.

Part 4: Quality Control & Characterization

To ensure the compound meets "Drug Grade" standards, the following analytical battery is required.

Proton NMR (¹H-NMR) in D₂O

The shift in peaks confirms the salt formation.

  • Isopropyl CH: Septet at ~3.5 ppm.

  • Isopropyl CH₃: Doublet at ~1.3 ppm.

  • Piperazine Ring: Two multiplets shifted downfield (3.0–3.8 ppm) due to the electron-withdrawing effect of the protonated nitrogens.

Chloride Content Titration

Method: Argentometric Titration (AgNO₃).

  • Theoretical Cl⁻ %: (2 × 35.45) / 201.14 ≈ 35.25%

  • Acceptance Criteria: 34.5% – 36.0% (Indicates correct 2HCl stoichiometry vs. mono-HCl).

Part 5: Applications in Drug Discovery[1]

Pharmacophore Utility

The N-isopropyl group provides a balance of steric bulk and lipophilicity, while the piperazine ring acts as a rigid linker.

  • Bioavailability: The isopropyl group protects the nitrogen from rapid metabolic dealkylation compared to a methyl group.

  • Receptor Binding: Used in ligands for Dopamine D2/D3 and Serotonin 5-HT receptors.

Key Therapeutic Classes
  • Antimicrobials: Precursor for fluoroquinolone derivatives.

  • Antipsychotics: Structural motif in atypical antipsychotics requiring piperazine linkers.

  • Rifamycins: Used in the modification of Rifamycin antibiotics to improve half-life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 5). 1-Benzylpiperazine (Analogous Salt Formation Protocol). Retrieved from [Link]

Sources

Solubility of 1-Isopropylpiperazine dihydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Isopropylpiperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational physicochemical principles and data from analogous compounds to build a robust predictive model of its behavior in aqueous and organic media. We delve into the molecular factors governing its solubility, including the influence of pH, temperature, and solvent polarity. Furthermore, this document provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate assessment and formulation. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating approach to data generation.

Introduction: The Critical Role of Solubility

1-Isopropylpiperazine is a heterocyclic amine utilized as a building block in the synthesis of various pharmaceutical compounds[1][2]. It is frequently supplied and used as its dihydrochloride salt to enhance stability and handling properties. In drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates its behavior from initial synthesis to final formulation. Poor solubility can impede purification, limit bioavailability, and create significant challenges in developing a viable drug product.

This guide addresses the solubility of 1-Isopropylpiperazine dihydrochloride by examining its molecular structure and the established behavior of related piperazine salts. The objective is to provide an authoritative resource that explains the expected solubility profile and offers practical, detailed methodologies for its empirical validation.

Physicochemical Properties and Their Influence on Solubility

The solubility of 1-Isopropylpiperazine dihydrochloride is a direct consequence of its molecular structure, which features a balance of polar and non-polar elements, and its nature as an amine salt.

  • Molecular Structure: The molecule consists of a six-membered piperazine ring, which contains two nitrogen atoms, making it inherently polar and capable of hydrogen bonding. One nitrogen is substituted with a non-polar isopropyl group, which increases lipophilicity compared to the parent piperazine molecule[1].

  • Salt Form: As a dihydrochloride, the two basic nitrogen atoms of the piperazine ring are protonated, forming a dicationic species with two chloride counter-ions (Cl⁻). This ionic character dramatically increases the molecule's polarity compared to its free base form.

  • Acidity (pKa): The parent amine, 1-Isopropylpiperazine, has a predicted pKa of approximately 9.23[1][3]. As a diamine, piperazine derivatives have two pKa values[4]. The dihydrochloride salt is the fully protonated form, which will predominate in acidic and neutral aqueous solutions. The solubility is therefore highly dependent on the pH of the medium, as governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa, the highly soluble ionic form exists. As the pH rises above the pKa, the compound deprotonates to the less water-soluble free base.

Caption: pH-dependent equilibrium of a substituted piperazine dihydrochloride.

Aqueous Solubility Profile

Based on the principles of salt formation and data from analogous compounds, 1-Isopropylpiperazine dihydrochloride is predicted to have high aqueous solubility. The parent compound, piperazine dihydrochloride, is highly soluble in water[5][6]. The formation of a salt is a standard and highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives[7].

Key Influencing Factors:

  • Effect of pH: The solubility will be highest in acidic to neutral solutions where the compound remains fully ionized. As the pH of the solution approaches and exceeds the pKa values of the piperazine nitrogens, the equilibrium will shift towards the free base, leading to a significant decrease in solubility and potential precipitation[5][7].

  • Effect of Temperature: For most salts, solubility in water increases with temperature[4][5]. It is expected that 1-Isopropylpiperazine dihydrochloride will follow this trend, allowing for the preparation of more concentrated solutions at elevated temperatures.

Solubility Profile in Organic Solvents

The solubility in organic solvents is governed by the "like dissolves like" principle. As a highly polar ionic salt, 1-Isopropylpiperazine dihydrochloride's solubility in organic solvents will be dictated by the solvent's polarity and its ability to solvate the dicationic species and the chloride anions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThese solvents have high dielectric constants and can effectively solvate both the cation (via hydrogen bonding and dipole interactions) and the chloride anion. Piperazine salts are known to be soluble in ethanol and methanol to varying extents[5].
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high polarity and can effectively solvate the cation, but are less effective at solvating the small chloride anion compared to protic solvents.
Intermediate Polarity Acetone, Dichloromethane (DCM)LowWhile the free base is miscible with these solvents[1], the highly polar dihydrochloride salt is expected to have limited solubility due to the large energy penalty of breaking the ionic lattice.
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low / InsolubleThese solvents lack the polarity to overcome the lattice energy of the ionic salt and cannot effectively solvate the charged species. All amines, however, are generally soluble in diethyl ether in their free base form[8].

Experimental Determination of Solubility

When precise, quantitative data is required for applications like formulation or process chemistry, empirical determination is essential[9].

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol allows for a quick classification of the compound's solubility, guiding solvent selection for further experiments. The procedure is adapted from standard organic chemistry methodologies[10][11].

Methodology:

  • Preparation: Label four separate small test tubes: "Water," "5% HCl," "5% NaOH," and "Diethyl Ether."

  • Sample Addition: Add approximately 25 mg of 1-Isopropylpiperazine dihydrochloride to each test tube.

  • Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in three small portions (0.25 mL each).

  • Mixing: After each addition, stir or vortex the tube vigorously for 30-60 seconds.

  • Observation: Record whether the solid completely dissolves. The compound is considered soluble if a clear, homogenous solution is formed.

  • Interpretation:

    • Soluble in Water: Confirms its polar, likely ionic nature.

    • Soluble in 5% HCl: Expected, as the common ion (chloride) should not prevent the dissolution of an already-formed chloride salt.

    • Insoluble/Precipitate in 5% NaOH: Adding a strong base will deprotonate the salt to its less soluble free base form, likely causing precipitation. This confirms its identity as an amine salt[12].

    • Insoluble in Diethyl Ether: Confirms its high polarity and ionic character, as non-polar solvents cannot dissolve the salt[8].

Protocol 2: Quantitative Determination by Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility[9]. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Caption: Isothermal shake-flask experimental workflow.

Methodology:

  • System Preparation: Add an excess amount of 1-Isopropylpiperazine dihydrochloride to a series of vials containing a known volume of the test solvent (e.g., water, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Extended agitation ensures the dissolution rate equals the precipitation rate, defining true equilibrium. To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, 72 hours); equilibrium is confirmed when the measured concentration no longer changes.

  • Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the vials to expedite separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any microscopic undissolved particles.

    • Causality: Filtration is a critical self-validating step. Failure to remove fine particulates will lead to an overestimation of the true equilibrium solubility.

  • Analysis: Accurately dilute the filtered sample with a known volume of an appropriate solvent. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of the compound[9].

  • Data Interpretation: Construct a calibration curve using standard solutions of known concentrations. Use the curve to calculate the concentration of the diluted sample, and then back-calculate to determine the solubility in the original solvent. The result is typically expressed in mg/mL or mol/L.

Conclusion

1-Isopropylpiperazine dihydrochloride is predicted to be a highly water-soluble compound, a characteristic driven by its ionic salt nature. Its solubility is fundamentally dependent on pH, decreasing significantly as the pH rises above its pKa values, leading to the formation of the less soluble free base. In organic solvents, its solubility is expected to be high in polar protic solvents like methanol and ethanol, and very low in non-polar solvents such as hexanes and diethyl ether. For drug development professionals and researchers requiring precise solubility data for formulation, reaction chemistry, or other applications, the isothermal shake-flask method detailed in this guide provides a reliable and robust framework for empirical determination.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • McLaughlin, J.C. Experiment 27 - Amines and Amides.
  • 1-Isopropylpiperazine 4318-42-7 wiki. Guidechem.
  • Experiment 13 – Properties of Amines and Amides. Moorpark College.
  • Piperazine - Solubility of Things.
  • An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Benchchem.
  • 1-Isopropylpiperazine | 4318-42-7. ChemicalBook.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Piperazine dihydrochloride - Solubility of Things.
  • Physical Properties: Solubility Classification. IS MUNI.
  • 1-Isopropylpiperazine - Chem-Impex.
  • PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA.

Sources

The Thermodynamic and Practical Guide to 1-Isopropylpiperazine Dihydrochloride in Buffer Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced biochemical assays, chromatography, and pharmaceutical formulations, the selection of an appropriate buffering agent is critical for maintaining molecular stability. 1-Isopropylpiperazine dihydrochloride is a highly versatile, diprotic buffering agent that offers two distinct buffering regimes. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its


 values and a self-validating protocol for formulating precise, temperature-stable buffer systems.
Mechanistic Profiling of Values

1-Isopropylpiperazine is an asymmetrical cyclic diamine. When supplied as a dihydrochloride salt (


), it exists in aqueous solution as a fully protonated dication (

). The sequential deprotonation of this molecule yields two distinct

values, making it capable of buffering in both mildly acidic and mildly basic conditions.
Structural Causality of

Shifts

To understand the behavior of 1-isopropylpiperazine, we must examine the causality behind its dissociation constants compared to the parent molecule, piperazine[1].

  • 
     (Tertiary Amine, N1):  The addition of the bulky isopropyl group to the N1 position introduces significant steric hindrance. This steric bulk restricts water molecules from forming an optimal solvation shell around the protonated tertiary amine. Because the conjugate acid is less stabilized by the solvent, it readily donates its proton, resulting in a lower 
    
    
    
    (~5.20) compared to unsubstituted piperazine (5.33)[1].
  • 
     (Secondary Amine, N4):  The secondary amine is distal to the isopropyl group. While it experiences a slight electron-donating inductive effect from the alkyl chain, the overall lipophilicity and altered solvation dynamics slightly depress its basicity. Consequently, the predicted 
    
    
    
    is 9.23[2], compared to piperazine's 9.73[3].
Quantitative Data Summary

The following table summarizes the thermodynamic dissociation constants of piperazine derivatives at 25°C to illustrate the alkylation effect:

Compound

(Conjugate Acid of N1)

(Conjugate Acid of N4)
Source
Piperazine 5.339.73PubChem[1]
1-Methylpiperazine 5.119.15Khalili et al.[4]
1-Isopropylpiperazine ~5.20*9.23ChemicalBook[2]

*Estimated based on established homologous alkylation thermodynamic trends.

Experimental Workflow: Preparing a Dual-Range Buffer System

Using the dihydrochloride salt is highly advantageous because it is a stable, non-deliquescent crystalline solid, unlike free-base piperazines which rapidly absorb atmospheric


 to form carbamates[3]. However, dissolving the dihydrochloride salt yields a highly acidic solution (

) due to the complete dissociation of the

counterions.

The following methodology outlines a self-validating system for preparing a 0.1 M 1-Isopropylpiperazine buffer at either pH 5.5 (utilizing


) or pH 9.0 (utilizing 

).
Step-by-Step Methodology

Step 1: Molar Calculations & Dissolution

  • Action: Weigh exactly 20.11 g of 1-Isopropylpiperazine dihydrochloride (MW ≈ 201.14 g/mol ) for a 1-liter 0.1 M solution.

  • Action: Dissolve the powder in 800 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) in a glass beaker.

  • Causality: Starting with 80% of the final volume allows sufficient room for the addition of the titrant (NaOH) without overshooting the target volumetric flask capacity, ensuring precise molarity.

Step 2: Temperature Equilibration (Self-Validation Checkpoint)

  • Action: Place the solution on a magnetic stirrer with a temperature probe. Equilibrate the solution strictly to 25.0°C (or your target assay temperature, e.g., 37.0°C).

  • Causality: Amine buffers exhibit a strong temperature-dependent

    
     coefficient due to the endothermic nature of their dissociation[4]. Calibrating the pH at a temperature different from the operating temperature will lead to a systemic pH drift during the biological assay.
    

Step 3: Upward Titration

  • Action: Insert a calibrated pH electrode (3-point calibration: 4.01, 7.00, 10.01). The initial pH will read below 3.0.

  • Action: Slowly add 1.0 M NaOH dropwise while stirring continuously.

    • For pH 5.5 Buffer: Titrate until the pH stabilizes at 5.5. You are navigating the buffering region of the tertiary amine (

      
      ).
      
    • For pH 9.0 Buffer: Continue titrating past the first equivalence point (around pH 7.5, where buffering capacity is zero) until the pH reaches 9.0. You are now in the buffering region of the secondary amine (

      
      ).
      

Step 4: Volumetric Adjustment & Sterilization

  • Action: Transfer the solution quantitatively to a 1 L volumetric flask and bring to the meniscus with Milli-Q water.

  • Action: Filter sterilize through a 0.22 µm PES membrane.

  • Self-Validation: Re-measure the pH of a 10 mL aliquot after filtration. A shift of >0.05 pH units indicates

    
     ingress or temperature fluctuation during the volumetric adjustment, requiring a system recalibration.
    
Visualizing the Buffer Logic

BufferWorkflow Start Weigh 1-Isopropylpiperazine Dihydrochloride Dissolve Dissolve in 80% Final Volume of Milli-Q Water Start->Dissolve Measure Measure Initial pH (Highly Acidic, pH < 3) Dissolve->Measure Decision Target Buffer Range? Measure->Decision TitrateLow Titrate with 1M NaOH Target: pH 5.0 - 5.5 (pKa1 ≈ 5.2 Regime) Decision->TitrateLow Weak Acidic Buffer TitrateHigh Titrate with 1M NaOH Target: pH 9.0 - 9.5 (pKa2 ≈ 9.2 Regime) Decision->TitrateHigh Weak Basic Buffer Equilibrate Equilibrate to 25°C Check pH Shift TitrateLow->Equilibrate TitrateHigh->Equilibrate Finalize Adjust to Final Volume Filter Sterilize (0.22 µm) Equilibrate->Finalize

Workflow for formulating pH-specific buffers using 1-Isopropylpiperazine dihydrochloride.

References
  • Title: Piperazine - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Difference between 1-Isopropylpiperazine free base and dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the critical differences, synthesis protocols, and handling requirements for 1-Isopropylpiperazine in its free base and dihydrochloride salt forms.

Executive Summary

1-Isopropylpiperazine (1-IPP) is a versatile heterocyclic building block used extensively in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), particularly antipsychotics and sigma receptor ligands.[1]

It exists in two primary forms:[1][2][3]

  • Free Base (CAS 4318-42-7): A volatile, lipophilic liquid acting as a nucleophile in organic synthesis.

  • Dihydrochloride Salt (CAS 137186-14-2): A stable, hydrophilic crystalline solid used for storage, purification, and aqueous formulation.

Understanding the physicochemical divergence between these forms is critical for process optimization, yield maximization, and safety compliance.

Physicochemical Comparison

The transition from free base to salt alters the molecular geometry, solubility profile, and thermal stability.

Property1-Isopropylpiperazine (Free Base)1-Isopropylpiperazine Dihydrochloride
CAS Number 4318-42-7 137186-14-2
Molecular Formula


Molecular Weight 128.22 g/mol 201.14 g/mol
Physical State Colorless to pale yellow liquidWhite crystalline solid
Boiling/Melting Point BP: 180–181 °CMP: >200 °C (Decomposition)
Solubility Miscible in EtOH, DCM, EtOAc; Mod. in

Highly soluble in

, MeOH; Insoluble in

Acidity (pKa) Basic (

,

)
Acidic in aqueous solution (pH < 4)
Hygroscopicity Low (Volatile)High (Requires desiccated storage)
Flash Point ~54 °C (Flammable)N/A (Non-flammable)

Expert Insight: The free base is prone to oxidation and carbonate formation upon exposure to air (


 absorption). The dihydrochloride salt locks the amine lone pairs, preventing oxidation and rendering the compound shelf-stable for long-term storage.

Synthesis & Interconversion Protocols

The choice of form dictates the chemical reactivity. The Free Base is the active nucleophile required for


 alkylations or acylations. The Salt  is often the form in which the material is purchased or purified.
Workflow Visualization

The following diagram illustrates the equilibrium and processing cycle between the two forms.

G Base 1-Isopropylpiperazine (Free Base) Liquid | Nucleophilic Salt 1-Isopropylpiperazine Dihydrochloride Solid | Stable Base->Salt + 2.2 eq HCl (in EtOH/EtOAc) Reaction Target API Synthesis (Alkylation/Acylation) Base->Reaction Nucleophilic Attack Salt->Base + NaOH/KOH Extraction (DCM)

Figure 1: Interconversion cycle. The Free Base is regenerated for synthesis, while the Salt is formed for purification.

Protocol A: Salt Formation (Purification)

Objective: Convert crude free base to stable dihydrochloride salt.

  • Dissolution: Dissolve 10.0 g (78 mmol) of crude 1-isopropylpiperazine in 50 mL of absolute ethanol or ethyl acetate.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 2.5 equivalents of concentrated HCl (or 4M HCl in dioxane) dropwise with vigorous stirring.

    • Note: Exothermic reaction. Maintain temperature <10 °C to prevent discoloration.

  • Precipitation: The dihydrochloride salt will precipitate as a white solid. If oiling occurs, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 40 °C over

    
     to remove trace water and HCl.
    
Protocol B: Free-Basing (Activation)

Objective: Liberate the nucleophilic amine from the commercial salt for reaction.

  • Dissolution: Suspend the dihydrochloride salt in a minimum volume of water.

  • Neutralization: Add 20% w/v NaOH solution until pH > 12. The solution will become cloudy as the organic oil separates.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Step: Piperazines are water-soluble.[2][3] Use multiple extractions or a continuous liquid-liquid extractor for high yield.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Remove solvent via rotary evaporation. The resulting oil is the active Free Base ready for synthesis.

Analytical Characterization

Distinguishing the two forms analytically is crucial for quality control.

Nuclear Magnetic Resonance (NMR)

Protonation of the nitrogen atoms causes a distinct downfield shift (deshielding) of the adjacent protons.

  • Free Base (

    
    ): 
    
    • 
      -Ring Protons (
      
      
      
      ):
      
      
      2.4 – 2.9 ppm.
    • Isopropyl Methine (

      
      ): 
      
      
      
      ~2.6 ppm.
  • Dihydrochloride (

    
    ): 
    
    • 
      -Ring Protons: Shift to 
      
      
      
      3.0 – 3.6 ppm due to the positive charge on nitrogen withdrawing electron density.
    • Diagnostic: The absence of the broad

      
       peak (often invisible in salts due to rapid exchange) and the integration of the counter-ion (if using quantitative NMR).
      
Infrared Spectroscopy (FT-IR)
  • Free Base: Sharp band at ~3300

    
     (secondary amine N-H stretch).
    
  • Salt: Broad, strong absorption between 2400–3000

    
     (Ammonium 
    
    
    
    stretch), often obscuring C-H stretches.

Safety & Handling Guidelines

Hazard CategoryFree Base (Liquid)Dihydrochloride Salt (Solid)
Primary Danger Corrosive / Flammable Irritant / Hygroscopic
GHS Codes H226, H314, H317H315, H319, H335
PPE Requirement Chemical resistant gloves (Nitrile), Face shield, Fume hood.Dust mask (N95), Safety glasses, Gloves.
Storage Store under inert gas (

/Ar). Flammables cabinet.
Store in desiccator. Cool, dry place.
Spill Cleanup Absorb with sand/vermiculite. Neutralize with weak acid.Sweep up carefully to avoid dust generation.

Critical Safety Note: The free base has a flash point of ~54°C. Ground all glassware to prevent static discharge during transfer. The salt is not flammable but releases HCl gas if heated to decomposition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

  • Brock, D. et al. (2016). Synthesis and characterization of piperazine derivatives for bioorthogonal labeling. National Institutes of Health. Retrieved from [Link]

Sources

Thermodynamic Stability of Piperazine Dihydrochloride Salts: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Salt formation is a foundational strategy in pharmaceutical development to optimize the physicochemical properties of basic active pharmaceutical ingredients (APIs). Among the various counterions and salt formers, piperazine and its dihydrochloride derivatives occupy a unique space due to their dual basic centers and distinct hydration behaviors. As a Senior Application Scientist, I approach the thermodynamic stability of piperazine dihydrochloride (


) not merely as a static property, but as a dynamic equilibrium governed by lattice energies, solvation thermodynamics, and microenvironmental pH. This guide dissects the thermodynamic parameters dictating the stability of piperazine dihydrochloride salts, providing actionable, self-validating workflows for drug development professionals.

Structural Thermodynamics and Protonation Energetics

Piperazine is a six-membered saturated heterocyclic system that adopts a thermodynamically favored chair conformation, minimizing steric interactions between adjacent substituents[1]. The formation of the dihydrochloride salt involves the complete protonation of both secondary amine nitrogen atoms, yielding a dicationic species.

The thermodynamic stability of this protonated form is driven by the enthalpy (


) and entropy (

) of the protonation reactions. Standard state enthalpy changes for piperazine derivatives typically measure between 40 to 50 kJ/mol, indicating a strongly exothermic protonation process that stabilizes the crystal lattice[1]. The resulting piperazine dihydrochloride exhibits exceptional thermal stability, with thermal decomposition occurring at 318–320 °C[1].

Causality in Salt Selection : The high lattice energy of the dihydrochloride form significantly enhances its aqueous solubility—reaching approximately 410 g/L at 20 °C[1]—by overcoming the cavitation energy required to disrupt the water hydrogen-bond network.

Hydration Dynamics: Anhydrate vs. Monohydrate

Piperazine dihydrochloride exists predominantly in two phase-pure forms: the anhydrate and the monohydrate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The thermodynamic relationship between these forms is dictated by water activity (

) and temperature.

The monohydrate is typically synthesized via neutralization of piperazine with hydrochloric acid followed by crystallization from an aqueous medium[2]. The transition between the anhydrate and monohydrate is a critical quality attribute (CQA). If the relative humidity (RH) exceeds the critical thermodynamic threshold, the anhydrate will spontaneously sorb water to form the monohydrate, altering the powder's flowability, dissolution rate, and apparent solubility.

Hydration FreeBase Piperazine Free Base (Low Aqueous Sol) Anhydrate Piperazine Dihydrochloride Anhydrate FreeBase->Anhydrate + 2 HCl (Exothermic) Monohydrate Piperazine Dihydrochloride Monohydrate Anhydrate->Monohydrate + H2O (RH > Critical %) Monohydrate->Anhydrate Thermal Dehydration (Endothermic) Disprop Disproportionation (pH > pH_max) Monohydrate->Disprop Microenvironmental Alkalinization

Thermodynamic pathways of piperazine dihydrochloride hydration and disproportionation.

Disproportionation Risks and Microenvironmental pH

A critical failure mode for basic salts is disproportionation—the conversion of the salt back to its less soluble free base form. This process is thermodynamically favored when the microenvironmental pH of the formulation exceeds the


 of the salt[3].

For piperazine salts, the solubility product (


) and the intrinsic solubility of the free base (

) define this boundary. Studies on related piperazine API salts have estimated the

to be approximately

, with a

of ~9.7[4]. If excipients (e.g., magnesium stearate) raise the local pH above 9.7 in the presence of moisture, the dihydrochloride salt will thermodynamically drive toward the free base, precipitating out of solution and compromising bioavailability[3].

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters of piperazine dihydrochloride to guide formulation strategies.

ParameterValueReference / Source
Molecular Weight (Anhydrate) 159.06 g/mol
Molecular Weight (Monohydrate) 177.07 g/mol [5]
Aqueous Solubility (20 °C) ~410 g/L[1]
Thermal Decomposition 318–320 °C[1]
Protonation Enthalpy (

)
40–50 kJ/mol[1]
Estimated

~9.7[4]

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must be self-validating. Measuring apparent solubility without confirming the solid-state form of the residual solid can lead to false data (e.g., measuring the solubility of the disproportionated free base rather than the target salt).

Workflow Start Sample Prep: PDCl2 Anhydrate/Hydrate Solubility Isothermal Saturation (Equilibrium Solubility) Start->Solubility Thermal Thermal Analysis (DSC / TGA) Start->Thermal XRD Solid-State Characterization (PXRD / Raman) Solubility->XRD Filter & Analyze Residual Solid Data Thermodynamic Parameters (Ksp, dG, dH, dS) Solubility->Data Thermal->XRD Phase Transition Confirmation Thermal->Data XRD->Data

Self-validating experimental workflow for thermodynamic profiling of salts.

Protocol 1: Equilibrium Solubility and Determination

Rationale: Shaker-flask methods must be coupled with solid-state analysis to guarantee that the thermodynamic equilibrium measured corresponds to the intact dihydrochloride salt, not a hydrate or free base[6].

  • Preparation : Add an excess of piperazine dihydrochloride to 10 mL of aqueous buffer (pH 1.2 to 6.8) in a sealed glass vial.

  • Equilibration : Place the vial in an orbital shaker at a constant temperature (e.g., 37 ± 0.1 °C) for 48 hours to ensure thermodynamic equilibrium[6].

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification : Analyze the filtrate via validated HPLC-UV to determine the saturation concentration.

  • Self-Validation (Critical Step) : Recover the residual undissolved solid. Dry gently under a nitrogen stream and analyze via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy[4]. Causality: If the PXRD pattern matches the free base or a novel hydrate, the measured concentration represents the solubility of the new phase, meaning the original salt has undergone a phase transformation.

Protocol 2: Thermal and Hydration Stability Analysis

Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the enthalpy of dehydration from the enthalpy of decomposition.

  • Sample Loading : Accurately weigh 3–5 mg of piperazine dihydrochloride monohydrate into an aluminum pan. Leave the pan unsealed (or use a pinhole lid) to allow water vapor escape.

  • TGA/DSC Run : Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation :

    • An endothermic peak in DSC accompanied by a ~10.1% weight loss in TGA (corresponding to one mole of water) confirms the dehydration of the monohydrate.

    • A massive endothermic/exothermic event >300 °C without prior melting indicates thermal decomposition of the anhydrate[1].

Advanced Applications: Beyond Pharmaceuticals

While traditionally used as an anthelmintic and an API salt former[2], the thermodynamic stability of piperazine dihydrochloride has found groundbreaking applications in materials science. Recently, piperazine dihydrochloride (


) has been utilized to passivate perovskite solar cells. The piperazine core immobilizes surface formamidinium (

) cations via strong hydrogen bonding, while the post-treatment induces surface chloride doping. This synergistic thermodynamic stabilization mitigates surface lattice stress, granting the perovskite films outstanding light and thermal operational stability (retaining >92% performance over 1,000 hours of continuous illumination)[7].

Conclusion

The thermodynamic stability of piperazine dihydrochloride salts is a multifaceted interplay of protonation energetics, lattice strength, and environmental conditions. By employing rigorous, self-validating analytical workflows, researchers can accurately map the stability domains of these salts, preventing costly late-stage formulation failures due to disproportionation or uncontrolled polymorphic transitions.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

1-Isopropylpiperazine dihydrochloride PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Cheminformatic Profiling and Experimental Methodologies for 1-Isopropylpiperazine and its Dihydrochloride Salt

Executive Summary

1-Isopropylpiperazine (PubChem CID 78013) and its dihydrochloride salt are indispensable chiral and achiral building blocks in medicinal chemistry and materials science[1]. While the free base is frequently utilized as a foundational scaffold for active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS)[2], its liquid state and low flash point present handling challenges[3]. Converting the free base into its dihydrochloride salt significantly enhances bench stability, aqueous solubility, and formulation viability. This whitepaper synthesizes authoritative data from PubChem and chemical repositories to provide researchers with self-validating protocols for salt formation, analytical validation, and application workflows.

Cheminformatic Data & Physicochemical Profiling

Understanding the physicochemical properties of the free base is critical for designing downstream synthetic workflows. The data summarized below dictates the parameters for safe handling, solvent selection, and analytical detection.

Table 1: Core Cheminformatic Data (1-Isopropylpiperazine Free Base)

PropertyValueSource
PubChem CID 78013PubChem[1]
Molecular Formula C7H16N2Sigma-Aldrich[3]
Molecular Weight 128.22 g/mol BenchChem[4]
CAS Number 4318-42-7Sigma-Aldrich[3]
Boiling Point 180–181 °CSigma-Aldrich[3]
Flash Point 54.4 °C (129.9 °F)Sigma-Aldrich[3]
Refractive Index 1.4710Sigma-Aldrich[3]
Canonical SMILES CC(C)N1CCNCC1PubChemLite[5]

Causality Insight: The free base is a flammable liquid with a relatively low flash point of 54.4 °C[3]. This necessitates handling under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation and mitigate flammability hazards. Conversion to the dihydrochloride salt eliminates these risks, yielding a highly stable, crystalline solid ideal for long-term storage.

Experimental Methodology: Dihydrochloride Salt Formation

The conversion of 1-isopropylpiperazine to its dihydrochloride salt is driven by the sequential protonation of the secondary and tertiary amine nitrogens within the piperazine ring. The following protocol ensures complete precipitation and high-purity isolation[2].

Step-by-Step Protocol: Salt Precipitation and Isolation

  • Dissolution: Dissolve 1 equivalent of 1-isopropylpiperazine free base in a minimal volume of anhydrous ethanol in a round-bottom flask under continuous magnetic stirring.

  • Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 2.1 equivalents of anhydrous hydrogen chloride (HCl) gas or a standardized HCl solution in dioxane dropwise. Causality: The ice bath is critical to control the highly exothermic protonation reaction, preventing solvent boil-off and thermal degradation of the amine.

  • Precipitation: As the solution becomes saturated with the protonated species, the 1-isopropylpiperazine dihydrochloride salt will begin to precipitate as a dense, white crystalline solid[2].

  • Isolation: Add a non-polar co-solvent, such as anhydrous diethyl ether, to decrease the dielectric constant of the mixture and drive the precipitation to absolute completion[2]. Collect the solid via vacuum filtration using a Büchner funnel[2].

  • Recrystallization: Dissolve the collected crude salt in a minimum volume of boiling ethanol (or an ethanol/water mixture)[2]. Allow the solution to cool slowly to room temperature to form pure crystals, then dry under a high vacuum to remove residual solvent trapped in the crystal lattice.

SaltFormation A 1-Isopropylpiperazine (Free Base) B Dissolution in Anhydrous Ethanol A->B C Addition of HCl (0-5 °C) B->C  Exothermic Control D Precipitation of Dihydrochloride Salt C->D  Protonation E Vacuum Filtration & Ether Wash D->E  Isolation F Recrystallization (Boiling EtOH) E->F  Purification G Pure Dihydrochloride Crystals F->G  High Vacuum Drying

Workflow for the synthesis and isolation of 1-isopropylpiperazine dihydrochloride.

Analytical Validation: Purity Assessment by HPLC-UV

To validate the purity of the synthesized dihydrochloride salt, a robust High-Performance Liquid Chromatography (HPLC) protocol is required.

Methodology:

  • Instrumentation: Standard HPLC system equipped with a UV-Vis detector[2].

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: A mixture of acetonitrile and water. Causality Insight: Piperazine derivatives frequently exhibit severe peak tailing due to secondary interactions between the basic amine groups and residual acidic silanols on the silica column matrix. To suppress this, it is mandatory to include 0.1% trifluoroacetic acid (TFA) or diethylamine in the mobile phase, which acts as an ion-pairing agent and drastically improves peak shape[2].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 10 µL[2].

  • Detection Wavelength: 210 nm (due to the lack of extended conjugated chromophores in the aliphatic piperazine ring)[2].

  • Column Temperature: 30 °C[2].

Applications in Drug Discovery: GPCR Targeting

1-Isopropylpiperazine is extensively utilized in the development of CNS therapeutics, specifically targeting G-protein coupled receptors (GPCRs)[2]. The structural rigidity of the piperazine ring, combined with the lipophilic isopropyl group, allows for optimal binding within the hydrophobic pockets of GPCR transmembrane domains.

For example, piperazine derivatives have been successfully patented as potent melanocortin-4 (MC4) receptor antagonists. These specific antagonists modulate downstream signaling cascades to exhibit significant anti-stress, anxiolytic, and antidepressant properties[6].

GPCR_Signaling Ligand Piperazine Derivative (e.g., MC4 Antagonist) GPCR MC4 Receptor (GPCR) Ligand->GPCR  Binding GProtein G-Protein Complex (Inhibition of Gs) GPCR->GProtein  Conformational Change AC Adenylyl Cyclase (Downregulated) GProtein->AC  Signal Modulation cAMP cAMP Levels (Decreased) AC->cAMP  Reduced Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA  Pathway Inhibition Effect Anxiolytic & Antidepressant Effects PKA->Effect  Cellular Response

Generalized GPCR signaling modulation by piperazine-derived antagonists.

References

  • BenchChem. "Isopropylpiperazine | 137186-14-2 - Benchchem". Benchchem.com.
  • Sigma-Aldrich. "1-Isopropylpiperazine 97% 4318-42-7". Sigmaaldrich.com.
  • PubChem. "1-Isopropylpiperazine | C7H16N2 | CID 78013". Nih.gov.
  • Google Patents.
  • PubChemLite. "1-isopropylpiperazine (C7H16N2) - PubChemLite". Uni.lu.

Sources

The 1-Isopropylpiperazine Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1-isopropylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, integral to the design and development of a diverse array of therapeutic agents. Its unique combination of physicochemical properties, including modulated basicity, enhanced lipophilicity, and metabolic stability, renders it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the 1-isopropylpiperazine core, delving into its synthesis, impact on drug-like properties, and its application in key therapeutic areas. We will explore its significance in central nervous system (CNS) disorders, oncology, and infectious diseases, supported by detailed structure-activity relationship (SAR) analyses. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of a representative 1-isopropylpiperazine-containing compound and a relevant biological assay, providing a practical resource for researchers in the field.

Introduction: The Strategic Importance of the 1-Isopropylpiperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to confer favorable properties such as improved aqueous solubility and oral bioavailability.[1][2] The strategic incorporation of an isopropyl group at the 1-position of the piperazine ring creates the 1-isopropylpiperazine moiety, a structural feature that offers a nuanced balance of steric and electronic properties. This substitution enhances the lipophilicity of the parent piperazine, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] Concurrently, the electron-donating nature of the isopropyl group can modulate the basicity of the distal nitrogen atom, influencing its interaction with biological targets and its metabolic fate.[4] These attributes have made the 1-isopropylpiperazine moiety a key component in a multitude of clinically successful drugs and a focal point of ongoing drug discovery efforts.[5][6]

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

PropertyValueReference
Molecular FormulaC₇H₁₆N₂[7]
Molecular Weight128.22 g/mol [7]
AppearanceColorless to pale yellow liquid[8]
Boiling Point178-181 °C[8]
SolubilitySoluble in water and organic solvents[8]

Synthesis of 1-Isopropylpiperazine Derivatives: A Practical Approach

The synthesis of molecules incorporating the 1-isopropylpiperazine moiety can be achieved through several established synthetic routes. One of the most common and versatile methods is reductive amination, which allows for the direct introduction of the isopropyl group onto a piperazine nitrogen.[9] Another widely used approach is the nucleophilic substitution reaction between 1-isopropylpiperazine and an appropriate electrophile.

General Synthetic Protocol: Reductive Amination for the Synthesis of 1-Isopropyl-4-arylpiperazine

This protocol details the synthesis of a 1-isopropyl-4-arylpiperazine derivative, a common structural motif in CNS-active compounds.

Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)-4-isopropylpiperazine [10]

  • Reaction Setup: To a stirred solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v), add acetone (1.5 eq).

  • Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the reaction mixture in portions at room temperature.

  • pH Adjustment: Monitor the pH of the reaction and adjust to ~7.5 using a dilute solution of hydrochloric acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Role of the 1-Isopropylpiperazine Moiety in Drug Action

The 1-isopropylpiperazine moiety has proven to be a critical pharmacophore in a range of therapeutic areas, most notably in the treatment of CNS disorders, cancer, and infectious diseases.

Central Nervous System (CNS) Disorders: A Focus on Antipsychotics

The 1-isopropylpiperazine scaffold is a key feature in many atypical antipsychotic drugs. A prominent example is Olanzapine , used in the treatment of schizophrenia and bipolar disorder.[6][11][12][13][14]

Mechanism of Action of Olanzapine: Olanzapine's therapeutic efficacy is attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][11][12][13][14] The 1-isopropylpiperazine moiety in Olanzapine is believed to play a crucial role in its receptor binding and overall pharmacological profile. The basic nitrogen of the piperazine ring is thought to form a key ionic interaction with an aspartate residue in the D₂ receptor binding pocket.[15][16][17] The isopropyl group, with its moderate steric bulk and lipophilicity, likely contributes to favorable interactions within a hydrophobic sub-pocket of the receptor, enhancing binding affinity and selectivity.

olanzapine_pathway Olanzapine Olanzapine (1-Isopropylpiperazine Moiety) D2_Receptor Dopamine D2 Receptor Olanzapine->D2_Receptor Antagonist FiveHT2A_Receptor Serotonin 5-HT2A Receptor Olanzapine->FiveHT2A_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition PLC Phospholipase C FiveHT2A_Receptor->PLC Activation cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Downstream_Signaling Downstream Signaling (Reduced Psychotic Symptoms) PKA->Downstream_Signaling IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC Neuronal_Activity Modulation of Neuronal Activity PKC->Neuronal_Activity

Caption: Simplified signaling pathway of Olanzapine.

Oncology: Targeting Kinases

The 1-isopropylpiperazine moiety has also been incorporated into the design of kinase inhibitors for cancer therapy. For instance, it is a structural component of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[8] CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The isopropyl group in these inhibitors can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the compound's potency and selectivity.[8]

Infectious Diseases: Antiviral and Antimicrobial Potential

Recent studies have highlighted the potential of 1-isopropylpiperazine derivatives as antiviral agents, particularly against the Chikungunya virus (CHIKV).[5][18][19][20] These compounds have been shown to inhibit viral replication, and the 1-isopropylpiperazine moiety is thought to play a role in binding to the viral capsid protein.[5] Furthermore, various piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[21]

Table 2: Selected Drugs and Clinical Candidates Containing the 1-Isopropylpiperazine Moiety

Drug/CandidateTherapeutic ClassPrimary Indication
OlanzapineAtypical AntipsychoticSchizophrenia, Bipolar Disorder[6][11][12][13][14]
SAR-020106CHK1 InhibitorOncology (Investigational)[8]
Piperazine-pyrimidine analogsAntiviralChikungunya Virus (Preclinical)[18][19]
Various derivativesAntimicrobial/AntifungalInfectious Diseases (Preclinical)[21]

Structure-Activity Relationship (SAR) Insights

The rational design of drugs containing the 1-isopropylpiperazine moiety relies on a thorough understanding of its structure-activity relationships.

  • The Isopropyl Group: The size and lipophilicity of the isopropyl group are often optimal for fitting into hydrophobic pockets of target proteins. Smaller alkyl groups may not provide sufficient van der Waals interactions, while larger, bulkier groups can introduce steric hindrance, reducing binding affinity.

  • The Piperazine Ring: The piperazine ring serves as a versatile scaffold, allowing for the attachment of various substituents at the 4-position to modulate a compound's properties. The basicity of the distal nitrogen is critical for forming ionic bonds with acidic residues in target proteins.

  • Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperazine ring has a profound impact on a compound's activity and selectivity. Aromatic or heteroaromatic groups are commonly employed to engage in pi-stacking or hydrogen bonding interactions with the target.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel compounds containing the 1-isopropylpiperazine moiety, a variety of in vitro and in vivo assays are employed.

In Vitro Kinase Inhibition Assay: CHK1

This protocol provides a general framework for evaluating the inhibitory activity of a test compound against CHK1 kinase.[22][23][24][25][26]

Experimental Protocol: CHK1 Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant CHK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP at appropriate concentrations.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a microplate.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the CHK1 enzyme and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

  • Detection: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

kinase_assay_workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, ATP) start->reagent_prep compound_prep Prepare Test Compound (Serial Dilutions) start->compound_prep plate_setup Set up Microplate (Add Buffer and Compound) reagent_prep->plate_setup compound_prep->plate_setup enzyme_add Add CHK1 Enzyme plate_setup->enzyme_add incubation1 Pre-incubation enzyme_add->incubation1 reaction_start Initiate Reaction (Add Substrate and ATP) incubation1->reaction_start incubation2 Incubate at 30°C reaction_start->incubation2 detection Stop Reaction and Measure Signal incubation2->detection data_analysis Data Analysis (Calculate % Inhibition and IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[27][28][29][30][31]

Table 3: Common In Vitro ADME Assays

ADME PropertyAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.
Distribution Plasma Protein BindingDetermines the fraction of a drug bound to plasma proteins, which affects its distribution and clearance.
Metabolism Microsomal StabilityAssesses the metabolic stability of a compound in the presence of liver microsomes.
Excretion Transporter AssaysInvestigates the interaction of a compound with drug transporters that can influence its excretion.

Conclusion and Future Perspectives

The 1-isopropylpiperazine moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its ability to fine-tune the physicochemical and pharmacological properties of drug candidates has led to the development of important therapies for a range of diseases. The continued exploration of novel derivatives and their application in diverse therapeutic areas is expected to yield new and improved medicines. As our understanding of disease biology and drug-target interactions deepens, the rational design of molecules incorporating the 1-isopropylpiperazine scaffold will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Aggarwal, S., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 102-111.
  • Correll, C. U., et al. (2011). The atypical antipsychotic olanzapine and its effects on weight and metabolism: a systematic review of randomized controlled trials.
  • Di Mola, A., et al. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Medicinal Chemistry Letters, 11(5), 819-825.
  • El-Sayed, N. N., et al. (2021). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. Molecules, 26(1), 107.
  • Fouad, M. A., et al. (2020). Synthesis and antiviral evaluation of new piperazine-containing pyrimidines against Chikungunya virus. Bioorganic Chemistry, 94, 103433.
  • Hasan, M. N., & Khan, M. A. (2021). Olanzapine and its Working Mechanism. Journal of Drug Delivery and Therapeutics, 11(6), 136-139.
  • Kaur, R., et al. (2021). Antivirals against the Chikungunya Virus. Viruses, 13(6), 1146.
  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]

  • Komossa, K., et al. (2011). Olanzapine versus other atypical antipsychotics for schizophrenia.
  • Lieberman, J. A., et al. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. New England Journal of Medicine, 353(12), 1209-1223.
  • PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Olanzapine. StatPearls. Retrieved from [Link]

  • Wikipedia. (2024). Olanzapine. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Knez, D., et al. (2009). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical and Pharmaceutical Bulletin, 57(9), 978-982.
  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • NIH. (n.d.). CHK1 kinase activity assay. Retrieved from [Link]

  • PubChem. (n.d.). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ProQuest. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). CHK1 Kinase Activity Assay. Retrieved from [Link]

  • PMC. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Retrieved from [Link]

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Hygroscopic nature of 1-Isopropylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical materials and solid-state chemistry, I frequently encounter the profound challenges associated with handling highly polar, water-soluble intermediates. Among these, 1-Isopropylpiperazine dihydrochloride (CAS: 88569-66-8) stands out as a critical building block in drug development that demands rigorous environmental control due to its aggressive affinity for atmospheric moisture.

Unlike rigid, pre-set templates, this whitepaper is structured to map the physical reality of the compound directly to the laboratory workflows required to tame it. We will dissect the thermodynamic causality of its hygroscopicity, establish self-validating analytical protocols, and provide actionable methodologies for maintaining stoichiometric integrity during synthesis.

The Thermodynamic Causality of Hygroscopicity

To master a chemical, one must first understand the thermodynamic forces governing its behavior. 1-Isopropylpiperazine dihydrochloride consists of a piperazine ring substituted with an isopropyl group, where both nitrogen atoms are protonated to form a dicationic species, balanced by two chloride anions.

Why is this specific salt so prone to moisture scavenging? The causality lies in the competition between crystal lattice energy and ion hydration energy . The hydrogen bonding sites of dihydrochloride salts are exceptionally polar and possess a much higher affinity for water compared to their free base counterparts[1]. The high charge density of the chloride counterions makes them potent hydrogen-bond acceptors. When exposed to ambient air, the thermodynamic drive for the ions to solvate overcomes the lattice energy. Once the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), capillary condensation occurs on the crystal surface, leading to rapid moisture adsorption and eventual deliquescence (complete dissolution into an aqueous phase)[2].

Deliquescence_Mechanism Solid Dry Crystalline Lattice (Strong Ionic Bonds) Adsorption Surface Moisture Adsorption (H-Bonding to Cl- & NH2+) Solid->Adsorption Exposure to Humidity Condensation Capillary Condensation (Critical RH Reached) Adsorption->Condensation RH > RH_critical Dissolution Lattice Dissolution (Deliquescence) Condensation->Dissolution Solvation Energy > Lattice Energy

Thermodynamic mechanism of moisture-induced deliquescence in amine dihydrochloride salts.

Quantitative Profiling: Dynamic Vapor Sorption (DVS)

To engineer a handling protocol, we must first quantify the enemy. Dynamic Vapor Sorption (DVS) is the gold standard for profiling moisture uptake in pharmaceutical salts[3]. By subjecting a micro-sample to a precisely controlled, step-wise humidity gradient, we can map the exact point at which the material transitions from a stable crystal to a hydrate, and finally to a deliquescent puddle.

Representative DVS Isotherm Data for Amine Dihydrochlorides

The following table synthesizes the typical quantitative moisture uptake profile for highly hygroscopic piperazine dihydrochloride derivatives at 25°C:

Relative Humidity (% RH)Mass Change (Δm %)Physical State Observation
0 0.00Dry crystalline powder
20 +0.45Surface adsorption
40 +1.20Minor agglomeration
60 +4.80Hydrate formation
80 +15.50Onset of deliquescence
95 +35.20Complete dissolution

Data interpretation: The sharp inflection point between 60% and 80% RH indicates the critical threshold where the lattice collapses into a liquid state.

DVS_Workflow Start Sample Preparation (1-Isopropylpiperazine 2HCl) Equil Initial Equilibration (0% RH, 25°C) Start->Equil Load into Microbalance Sorp Sorption Cycle (Stepwise 0% to 95% RH) Equil->Sorp Establish Dry Mass (m0) Desorp Desorption Cycle (Stepwise 95% to 0% RH) Sorp->Desorp Record dm/dt < 0.002%/min Analysis Isotherm & Hysteresis Data Analysis Desorp->Analysis Generate Sorption Profile

Dynamic Vapor Sorption (DVS) workflow for precise hygroscopicity profiling.

Self-Validating Experimental Protocols for Handling

In drug substance assembly, weighing a highly hygroscopic salt in ambient air introduces an invisible, variable mass of water. This skews molar equivalents, leading to stalled reactions, unconsumed starting materials, and complex impurity profiles[3].

To combat this, I employ a self-validating methodology . A protocol is only scientifically sound if it contains built-in checkpoints that prove it is working in real-time.

Protocol: Inert Gravimetric Transfer and Verification

Objective: To transfer and weigh 1-Isopropylpiperazine dihydrochloride without introducing >0.1% w/w moisture.

Step 1: Environmental Pre-conditioning

  • Action: Purge a controlled-atmosphere glovebox with high-purity dry nitrogen (99.999%) until the internal relative humidity (RH) drops below 5%.

  • Causality: By suppressing the ambient moisture far below the compound's CRH, we thermodynamically eliminate the availability of water molecules required for surface adsorption.

  • Self-Validation Checkpoint: The system is validated only when the internal hygrometer reads a stable <5% RH for a continuous 15 minutes. If the RH fluctuates, the purge rate is insufficient, and the protocol must be halted.

Step 2: Gravimetric Tracking

  • Action: Place a pre-dried, tared glass vial on the analytical balance inside the glovebox. Transfer the required mass of the dihydrochloride salt.

  • Causality: Glass is utilized over plastic to minimize electrostatic repulsion (which is severely exacerbated in ultra-dry environments) that can cause balance instability.

  • Self-Validation Checkpoint: Leave the unsealed vial on the balance for 5 minutes post-transfer. If the mass increases by more than 0.1 mg, environmental control has failed (micro-leaks or moisture ingress). The batch must be re-dried.

Step 3: Karl Fischer (KF) Titration Verification

  • Action: Dissolve a 100 mg aliquot of the handled salt in anhydrous methanol and inject it into a volumetric Karl Fischer titrator.

  • Causality: While DVS measures potential moisture uptake, KF titration chemically reacts with water (via iodine and sulfur dioxide) to provide an absolute quantification of water content, confirming the efficacy of the handling protocol.

  • Self-Validation Checkpoint: Run a blank titration of the anhydrous methanol first. The background drift must be <10 µg/min. If the sample yields a water content >0.5% w/w, the handling protocol has been breached, and the bulk material is flagged for vacuum oven drying (60°C, 24 h, -0.1 MPa).

Implications for Drug Development

Understanding and controlling the hygroscopicity of 1-Isopropylpiperazine dihydrochloride is not merely an analytical exercise; it is a fundamental requirement for scalable drug manufacturing. When this intermediate is used in nucleophilic substitution or coupling reactions, unaccounted water will rapidly hydrolyze sensitive reagents (such as acid chlorides or coupling agents like HATU).

By implementing the causality-driven, self-validating protocols outlined above, researchers can ensure stoichiometric precision, eliminate moisture-driven impurity formation, and guarantee the reproducibility of their synthetic pipelines.

References

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem National Library of Medicine (NIH) URL: [Link]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control ACS Publications (Organic Process Research & Development) URL:[Link]

  • Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt? ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Isopropylpiperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its stability, solubility, and bioavailability. This guide provides a comprehensive overview of the principles and techniques involved in the crystal structure analysis of 1-isopropylpiperazine salts, a common scaffold in medicinal chemistry.[1][2] While specific crystal structure data for simple salts of 1-isopropylpiperazine are not widely published, this guide will utilize a hypothetical 1-isopropylpiperazine hydrochloride salt to illustrate the complete workflow, from synthesis to detailed structural elucidation.

The Significance of Crystal Structure in Drug Development

The journey of a drug from a promising molecule to a therapeutic product is fraught with challenges, many of which are rooted in its solid-state chemistry. The specific arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a range of physicochemical properties crucial for drug development.[3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, as different polymorphs can exhibit distinct properties.[3]

For a molecule like 1-isopropylpiperazine, which is a versatile building block in drug synthesis, understanding the crystal structures of its salts is essential for:

  • Optimizing Bioavailability: The dissolution rate of a drug is often dependent on its crystal form, directly impacting how much of the drug is absorbed by the body.

  • Ensuring Stability: A stable crystalline form is crucial for a long shelf-life and to prevent unwanted transformations into less effective or even toxic forms.

  • Intellectual Property: Novel crystalline forms of a drug can be patented, providing a competitive advantage.

Synthesis and Crystallization of 1-Isopropylpiperazine Salts

The first step in any crystal structure analysis is the synthesis and subsequent crystallization of high-quality single crystals. 1-Isopropylpiperazine is a commercially available liquid that can be synthesized through various methods, including the alkylation of piperazine.[1]

Salt Formation

The formation of a salt, typically with a pharmaceutically acceptable acid, is a common strategy to improve the solubility and stability of a basic API like 1-isopropylpiperazine. For our hypothetical example, we will consider the formation of 1-isopropylpiperazine hydrochloride.

Protocol for the Synthesis of 1-Isopropylpiperazine Hydrochloride:

  • Dissolve 1-isopropylpiperazine in a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) while stirring.

  • The salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.5 mm in each dimension).

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the salt is placed in a sealed container with a second, more volatile solvent in which the salt is less soluble. The slow diffusion of the anti-solvent vapor into the primary solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and promoting crystal growth.

The Core of the Analysis: X-ray Diffraction

X-ray diffraction (XRD) is the cornerstone technique for determining the three-dimensional arrangement of atoms in a crystal. There are two primary XRD methods used in pharmaceutical sciences: Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD).

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique that provides a unique "fingerprint" for a crystalline solid. It is an indispensable tool for polymorph screening, quality control, and monitoring the stability of crystalline forms. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted beams are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

Hypothetical PXRD Data for 1-Isopropylpiperazine Hydrochloride:

2θ (degrees)Intensity (%)
10.585
12.8100
15.260
18.975
21.190
25.650
Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise atomic arrangement within a crystal. A single crystal is mounted and rotated in a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to solve the crystal structure.

Experimental Workflow for SCXRD:

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Diffractometer Data Collection on Diffractometer Mount->Diffractometer Integration Data Integration & Reduction Diffractometer->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for 1-Isopropylpiperazine Hydrochloride:

ParameterValue
Chemical FormulaC₇H₁₇ClN₂
Formula Weight164.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567(2)
b (Å)10.234(3)
c (Å)12.456(4)
β (°)98.76(1)
Volume (ų)1078.9(5)
Z4
Calculated Density (g/cm³)1.012
R-factor (%)4.5

Interpreting the Crystal Structure

The solved crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that hold the crystal lattice together. For our hypothetical 1-isopropylpiperazine hydrochloride, we would analyze:

  • Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation. The orientation of the isopropyl group (axial or equatorial) would be determined.

  • Hydrogen Bonding: The protonated nitrogen atoms of the piperazine ring will act as hydrogen bond donors, forming strong hydrogen bonds with the chloride anions. These interactions are crucial for the stability of the crystal lattice.

  • Crystal Packing: The overall arrangement of the molecules in the unit cell, including any potential π-stacking interactions if aromatic groups were present, would be examined.

Logical Relationship of Structural Features:

Structural_Relationships cluster_molecular Molecular Structure cluster_supramolecular Supramolecular Assembly cluster_properties Bulk Properties Conformation Piperazine Ring Conformation Substituent Isopropyl Group Orientation Conformation->Substituent HBond Hydrogen Bonding Network Conformation->HBond Substituent->HBond Packing Crystal Packing HBond->Packing Solubility Solubility & Dissolution HBond->Solubility Stability Physical & Chemical Stability HBond->Stability Packing->Solubility Packing->Stability

Caption: Interplay between molecular conformation, crystal packing, and bulk properties.

Complementary Analytical Techniques

While XRD is the primary tool for crystal structure determination, other analytical techniques provide valuable complementary information:

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and decomposition temperatures.

  • Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can provide information about functional groups and changes in the local chemical environment upon salt formation and crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the local environment of atoms in the crystal lattice and can be particularly useful for characterizing disordered or amorphous materials.

Conclusion

The crystal structure analysis of 1-isopropylpiperazine salts is a critical component of the drug development process. A thorough understanding of the solid-state properties of these compounds, obtained through a combination of X-ray diffraction and other analytical techniques, is essential for ensuring the development of safe, effective, and stable pharmaceutical products. While this guide has used a hypothetical example, the principles and methodologies described are universally applicable to the characterization of any crystalline pharmaceutical salt.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.
  • Chem-Impex. (n.d.). 1-Isopropylpiperazine. Retrieved from [Link]

  • MDPI. (2023). Polymorphism in Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropylpiperazine. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocols Using 1-Isopropylpiperazine Dihydrochloride as a Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-Isopropylpiperazine is an indispensable heterocyclic building block in modern medicinal chemistry. It is frequently grafted onto molecular scaffolds to modulate lipophilicity, enhance aqueous solubility, and improve blood-brain barrier (BBB) permeability—critical factors in the design of central nervous system (CNS) agents, antipsychotics, and targeted oncology drugs[1].

While the free base form of 1-isopropylpiperazine is a volatile and hygroscopic liquid, the dihydrochloride salt is increasingly preferred in process chemistry. The salt offers superior bench stability, prevents atmospheric amine oxidation, and allows for precise stoichiometric handling during complex multi-step syntheses[2]. However, utilizing the salt form requires specific modifications to standard coupling protocols, primarily concerning base equivalency and solvent selection.

Physicochemical Profiling

Understanding the physicochemical differences between the free base and the dihydrochloride salt is essential for reaction design. The salt requires in situ neutralization, which fundamentally alters the thermodynamic environment of the reaction.

Table 1: Physicochemical Comparison of 1-Isopropylpiperazine Forms

Property1-Isopropylpiperazine (Free Base)1-Isopropylpiperazine DihydrochlorideCausality / Impact on Synthesis
Physical State Colorless to pale yellow liquid[1]White crystalline solidSolid form enables precise weighing and eliminates the need for air-free transfer techniques.
Handling Hygroscopic, volatile (bp: 180-181 °C)[2]Bench-stable, non-volatileSalt prevents moisture absorption, ensuring accurate stoichiometry.
Solubility Miscible in water, EtOH, DCM[1]Highly soluble in water; low in non-polar organicsSalt requires polar aprotic solvents (DMF, DMSO) or biphasic systems for organic reactions.
Reactivity Immediate nucleophileRequires in situ deprotonationSalt necessitates the addition of ≥2.0 extra equivalents of base to liberate the active amine.

Mechanistic Workflow

The integration of 1-isopropylpiperazine dihydrochloride into an API scaffold typically proceeds via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or Reductive Amination[2][3]. The critical first step in all pathways is the controlled in situ neutralization of the dihydrochloride salt.

G Salt 1-Isopropylpiperazine Dihydrochloride (Bench-Stable) Base In situ Neutralization (e.g., K2CO3, NaOtBu) Salt->Base + Base (≥3 eq) FreeBase Free 1-Isopropylpiperazine (Active Nucleophile) Base->FreeBase Deprotonation SNAr SNAr Reaction (Activated Aryl Halides) FreeBase->SNAr Polar Aprotic Solvent Buchwald Buchwald-Hartwig (Unactivated Aryl Halides) FreeBase->Buchwald Pd Catalyst + Ligand Reductive Reductive Amination (Aldehydes/Ketones) FreeBase->Reductive NaBH(OAc)3 Product Target API / Intermediate (Enhanced CNS Penetration) SNAr->Product Buchwald->Product Reductive->Product

Workflow of 1-Isopropylpiperazine dihydrochloride activation and divergent synthetic pathways.

Experimental Protocols

Protocol 1: In Situ Free-Basing and Nucleophilic Aromatic Substitution (SNAr)

Context & Causality: SNAr is the most direct method for coupling 1-isopropylpiperazine to electron-deficient aryl halides (e.g., 2-fluoropyridines, 4-chloronitrobenzenes). When using the dihydrochloride salt, the reaction demands an excess of a mild inorganic base (typically 4.0 equivalents of K₂CO₃). Two equivalents neutralize the HCl to generate the free nucleophile, one equivalent acts as the acid scavenger for the SNAr byproduct (HF or HCl), and the remainder drives the equilibrium. Polar aprotic solvents like DMF or DMSO are chosen because they dissolve the inorganic base sufficiently and stabilize the highly polar Meisenheimer transition state[3].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-isopropylpiperazine dihydrochloride (1.2 eq) and finely powdered anhydrous K₂CO₃ (4.0 eq).

  • Solvent Addition: Suspend the solids in anhydrous DMF (0.2 M relative to the electrophile). Stir at room temperature for 15 minutes to initiate the neutralization. (Self-Validating Cue: Slight effervescence may be observed if trace moisture is present, though K₂CO₃ primarily forms KHCO₃).

  • Electrophile Addition: Add the activated aryl halide (1.0 eq) to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 110–120 °C under an inert argon atmosphere for 12–24 hours[3].

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the appearance of the product mass (M+H) confirms the successful generation and attack of the free piperazine.

  • Work-up: Cool the mixture to room temperature. Quench with saturated aqueous sodium bicarbonate to dissolve the inorganic salts[2]. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (using a DCM/MeOH gradient due to the basic amine).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Context & Causality: For unactivated or electron-rich aryl halides, SNAr is kinetically forbidden, and Buchwald-Hartwig cross-coupling is required. The use of the dihydrochloride salt here presents a specific challenge: the required strong base (e.g., NaOtBu) will be partially consumed by the HCl salt, generating tert-butanol and NaCl. Because tert-butanol can alter the solvent polarity and NaCl can precipitate on the Pd catalyst, a robust anhydrous protocol utilizes a calculated excess of NaOtBu to ensure both neutralization and transmetalation occur efficiently.

Step-by-Step Methodology:

  • Catalyst & Ligand Activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a Schlenk flask with Pd₂(dba)₃ (0.02 eq) and BINAP or XPhos (0.04 eq). Add anhydrous dioxane or toluene and stir for 10 minutes to pre-form the active Pd(0) complex. (Self-Validating Cue: The solution will shift from deep purple/red to a pale yellow/orange, indicating active catalyst formation).

  • Reagent Addition: Add the unactivated aryl bromide (1.0 eq), 1-isopropylpiperazine dihydrochloride (1.5 eq), and NaOtBu (4.5 eq). Causality Note: The 4.5 eq of NaOtBu accounts for the 3.0 eq needed to neutralize the dihydrochloride salt and the 1.5 eq required for the catalytic cycle.

  • Coupling: Seal the flask, remove from the glovebox, and heat to 100 °C for 16–24 hours under vigorous stirring[4].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and precipitated NaCl/inorganic salts.

  • Isolation: Concentrate the filtrate and purify via acid-base extraction or silica gel chromatography.

Quantitative Data: Yield Optimization for SNAr

The choice of base and temperature profoundly impacts the yield when utilizing the dihydrochloride salt. Table 2 summarizes typical optimization data for the coupling of 1-isopropylpiperazine dihydrochloride with 4-chlorophenol derivatives[3].

Table 2: Optimization of SNAr Conditions (1-Isopropylpiperazine Dihydrochloride + 4-Chlorophenol derivative)

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
DIPEA (3.0 eq)DMF8024< 20%Organic base insufficient to drive full deprotonation and SNAr simultaneously.
K₂CO₃ (2.0 eq)DMF1102445%Base depleted by HCl neutralization; insufficient for acid scavenging during SNAr.
K₂CO₃ (4.0 eq) DMF 110 16 88% Optimal conditions. Excess base ensures free amine availability and neutralizes leaving group.
Cs₂CO₃ (4.0 eq)DMSO1201292%Cesium effect increases solubility of the carbonate, accelerating the reaction rate.

Applications in Drug Development

The integration of the 1-isopropylpiperazine moiety is a proven strategy in rational drug design. For instance, in the development of brain-penetrating PARP-1 inhibitors, researchers utilize 1-isopropylpiperazine to match the acidic domain of the PARP-1 active pocket (specifically interacting with GLN759, GLU763, and ASP766)[4]. The basic nitrogen of the piperazine ring forms critical hydrogen bonds, while the isopropyl group provides the necessary lipophilicity to cross the blood-brain barrier, demonstrating how this specific building block directly influences both pharmacodynamics and pharmacokinetics[4].

References

*[2] Title: Isopropylpiperazine | 137186-14-2 | Source: Benchchem | URL: 2 *[1] Title: 1-Isopropylpiperazine 4318-42-7 wiki | Source: Guidechem | URL: 1 *[3] Title: A Comparative Analysis of Synthetic Routes to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | Source: Benchchem | URL: 3 *[4] Title: Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors | Source: National Center for Biotechnology Information (PMC) | URL: 4

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Application Note: High-Yield Conversion of 1-Isopropylpiperazine Dihydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Preparation of nucleophilic piperazine building blocks for cross-coupling, acylation, and active pharmaceutical ingredient (API) synthesis.

Introduction and Mechanistic Rationale

1-Isopropylpiperazine (1-IPP) is a highly versatile secondary/tertiary diamine utilized extensively as a building block in pharmaceutical development, particularly for psychoactive drugs and neurological treatments[1]. Because the free base is a volatile, hygroscopic liquid that readily absorbs atmospheric carbon dioxide to form carbamates or carbonates, commercial suppliers often provide it as a stable dihydrochloride salt[2].

To utilize 1-IPP in nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the unreactive dihydrochloride salt must be converted back into its nucleophilic free base.

The Physicochemical Challenge

Piperazine derivatives possess two basic nitrogen centers. The dihydrochloride salt indicates full protonation of both amines. To liberate the free base, the pH of the microenvironment must be driven well above the highest pKa (~9.73) to ensure complete deprotonation[3].

The primary challenge in isolating the 1-IPP free base is its extreme hydrophilicity; it is highly miscible with water[4]. Standard aqueous basification followed by liquid-liquid extraction (LLE) with organic solvents often results in severe product loss to the aqueous layer due to an unfavorable partition coefficient[5]. To circumvent this, we outline two validated methodologies: a Non-Aqueous Neutralization (which bypasses the water solubility issue entirely) and an Aqueous Salting-Out Extraction .

Physicochemical Profile of 1-Isopropylpiperazine
PropertyValueReference
CAS Number 4318-42-7
Molecular Weight (Free Base) 128.22 g/mol [1]
Molecular Weight (2HCl Salt) 201.14 g/mol Calculated
Boiling Point 178 - 181 °C[1]
Density 0.896 g/mL
pKa1 (Secondary Amine) ~9.23 - 9.73[3][6]
pKa2 (Tertiary Amine) ~5.02 - 5.35[3][7]
Appearance Colorless to pale yellow liquid[4]

Experimental Protocols

Protocol A: Non-Aqueous Conversion via Sodium Methoxide (Recommended)

Causality & Self-Validation: This method avoids water entirely. By reacting the dihydrochloride salt with stoichiometric sodium methoxide in anhydrous methanol, the neutralization occurs in a single phase. The byproduct, sodium chloride (NaCl), is highly insoluble in methanol and precipitates quantitatively. This stoichiometric precipitation serves as a self-validating, visual, and gravimetric indicator that the deprotonation is complete.

Step-by-Step Methodology:

  • Suspension: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-IPP dihydrochloride (1.0 equivalent) and suspend it in anhydrous methanol (approx. 5-7 volumes).

  • Basification: Cool the suspension to 0–5 °C using an ice bath. Slowly add a commercially available solution of Sodium Methoxide in Methanol (2.05 equivalents) dropwise via an addition funnel to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A fine, dense white precipitate of NaCl will form[5].

  • Filtration: Filter the suspension through a tightly packed pad of Celite under a nitrogen blanket to remove the NaCl byproduct. Wash the filter cake with a small volume of cold anhydrous methanol.

  • Concentration: Transfer the filtrate to a rotary evaporator and carefully remove the methanol under reduced pressure (bath temperature < 40 °C) to yield the crude free base.

  • Isolation: Purify the crude liquid via short-path vacuum distillation to obtain the pure 1-IPP free base as a colorless liquid.

Protocol B: Aqueous Salting-Out Extraction

Causality & Self-Validation: If aqueous basification is mandatory, standard extraction will fail. The aqueous layer must be saturated with an inorganic salt (e.g., NaCl or K₂CO₃) to maximize the "salting-out" effect. This decreases the solubility of the organic amine in the aqueous phase, artificially forcing it into the extracting organic solvent[2][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-IPP dihydrochloride in a minimum volume of deionized water.

  • Basification: Cool the solution to 0–5 °C. Slowly add a 5M aqueous Sodium Hydroxide (NaOH) solution until the pH is strictly > 12 (verify with pH paper).

  • Salting-Out: Add solid Sodium Chloride (NaCl) or Potassium Carbonate (K₂CO₃) to the aqueous layer until saturation is reached (undissolved salt remains visible).

  • Extraction: Extract the aqueous layer vigorously with Dichloromethane (DCM) or Ethyl Acetate (4 to 5 times). Note: Repeated extractions are critical due to the amine's affinity for water[2].

  • Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the free base as a thick oil[2].

Quality Control & Analytical Validation

To ensure the integrity of the isolated free base before downstream application, the following self-validating QC checks must be performed:

  • Potentiometric Titration: Determine the exact assay of the free base by titrating against a strong acid (e.g., HClO₄ in non-aqueous media). A high-quality conversion should yield an assay of >98%[7].

  • Karl Fischer (KF) Titration: Measure residual water content. Because 1-IPP is hygroscopic, water content must be confirmed to be <0.5% w/w, especially if the amine will be used in moisture-sensitive organometallic couplings.

  • GC-FID Analysis: Confirm organic purity (>98%) and verify the absence of residual methanol or extraction solvents[1].

Process Visualization

Workflow Step1 1-IPP Dihydrochloride Salt Step2 Suspend in Anhydrous Methanol Step1->Step2 Step3 Add 2.05 eq. Sodium Methoxide Step2->Step3 Step4 Stir 2h (NaCl Precipitates) Step3->Step4 Step5 Filter NaCl through Celite Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 Step7 Vacuum Distillation Step6->Step7 Step8 Pure 1-IPP Free Base Step7->Step8

Workflow for the non-aqueous conversion of 1-IPP dihydrochloride to free base.

References

1.[1] Chem-Impex. "1-Isopropylpiperazine". Source: chemimpex.com. URL: 2.[4] CymitQuimica. "CAS 4318-42-7: Isopropylpiperazine". Source: cymitquimica.com. URL: 3. Sigma-Aldrich. "1-Isopropylpiperazine 97 4318-42-7". Source: sigmaaldrich.com. URL: 4.[6] ChemicalBook. "1-Isopropylpiperazine | 4318-42-7". Source: chemicalbook.com. URL: 5.[5] BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine". Source: benchchem.com. URL: 6.[7] ResearchGate. "Piperazine dihydrochloride to Free base by using Sodium carbonate". Source: researchgate.net. URL: 7.[2] University of Belgrade. "Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909". Source: bg.ac.rs. URL: 8.[3] University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Source: uregina.ca. URL:

Sources

Application Note: Reductive Amination Protocols for 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-Isopropylpiperazine is a highly privileged secondary amine building block in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and target affinity of drug candidates. It is prominently featured in the synthesis of selective PI3Kδ inhibitors[1], HSF1 pathway inhibitors[2], and various sigma receptor ligands[3].

For the N-alkylation of 1-isopropylpiperazine, reductive amination is the premier synthetic strategy. Unlike direct alkylation with alkyl halides—which often requires harsh conditions and risks over-alkylation or quaternary ammonium salt formation—reductive amination provides a mild, highly selective, and atom-economical pathway to structurally diverse tertiary amines[4]. This guide details the mechanistic rationale, optimized conditions, and self-validating protocols for executing these transformations.

Mechanistic Causality & Reagent Selection

The reductive amination of 1-isopropylpiperazine is a tandem two-step process occurring in a single reaction vessel:

  • Iminium Ion Formation : The secondary nitrogen of 1-isopropylpiperazine executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration (often acid-catalyzed for ketones) generates a highly electrophilic iminium ion[3].

  • Hydride Transfer : A reducing agent selectively reduces the C=N bond of the iminium intermediate to a C–N single bond, yielding the final tertiary amine[3].

Why Sodium Triacetoxyborohydride (STAB)?

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for this reaction. However, STAB (NaBH(OAc)₃) has become the gold standard[5]. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the central borohydride. This fine-tunes its reactivity, making STAB highly selective for the electrophilic iminium ion while leaving the parent aldehyde or ketone untouched[5]. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous work-up, a major safety liability associated with NaBH₃CN[6].

Mechanism A 1-Isopropylpiperazine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Electrophilic) C->D -H2O (Acid Catalyzed) E N-Alkyl-1-Isopropylpiperazine (Tertiary Amine) D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of 1-isopropylpiperazine reductive amination.

Reaction Optimization & Parameter Tuning

The success of the reaction hinges on solvent selection and stoichiometry. 1,2-Dichloroethane (DCE) is the preferred solvent because it provides optimal solubility for STAB and accelerates reaction kinetics compared to Tetrahydrofuran (THF) or Dichloromethane (DCM)[4][7].

Quantitative Condition Matrix
ParameterOptimal ChoiceAlternativeMechanistic Rationale
Solvent DCE (1,2-Dichloroethane)THF, DCMDCE stabilizes the iminium ion and maximizes STAB solubility[7].
Reducing Agent STAB (1.4 - 1.6 eq)NaBH₃CNSTAB prevents direct carbonyl reduction and avoids toxic HCN byproducts[6].
Stoichiometry Amine (1.0 eq) : Carbonyl (1.05 eq)Amine in excessA slight excess of carbonyl ensures complete consumption of the valuable piperazine derivative[6].
Acid Additive None (for Aldehydes)Acetic Acid (1-2 eq)Aldehydes form iminium ions rapidly; ketones require acid to drive dehydration[7].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific wait times and targeted work-up procedures, the chemist ensures intermediate formation and complete removal of boron byproducts.

Protocol A: Standard Reductive Amination with Aldehydes

This protocol is optimized for the coupling of 1-isopropylpiperazine with aliphatic or aromatic aldehydes.

  • Reaction Setup : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target aldehyde (1.05 mmol) and 1-isopropylpiperazine (1.00 mmol) in anhydrous DCE (5.0 mL)[7][8].

  • Iminium Pre-Formation (Critical Step) : Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes. Causality: Allowing the iminium ion to fully form before introducing the reducing agent prevents the premature, direct reduction of the aldehyde into a primary alcohol[3].

  • Hydride Addition : Add STAB (1.50 mmol) in a single portion. The reaction may be mildly exothermic. Causality: STAB is used in a 1.5x excess to account for slow degradation by ambient moisture and to drive the equilibrium forward[7][9].

  • Reaction Monitoring : Stir the suspension at room temperature for 2 to 12 hours. Monitor the disappearance of the iminium intermediate via LC-MS or TLC (using a basic stain like Ninhydrin or Dragendorff's reagent).

  • Basic Quench & Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes. Causality: The basic quench serves a dual purpose—it destroys unreacted STAB (preventing downstream purification issues) and ensures the tertiary amine product is fully free-based (pH > 8) to partition into the organic layer[3].

  • Extraction : Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Reductive Amination with Ketones

Ketones are sterically hindered and less electrophilic than aldehydes, requiring kinetic assistance to form the iminium ion[7].

  • Reaction Setup : Dissolve the ketone (1.00 mmol) and 1-isopropylpiperazine (1.10 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis : Add glacial Acetic Acid (1.0 to 2.0 mmol). Causality: The acid protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (water) and forcing the dehydration step to yield the iminium ion[4][7].

  • Hydride Addition : Stir for 1 hour at room temperature, then add STAB (1.60 mmol).

  • Work-up : Proceed with the basic NaHCO₃ quench as described in Protocol A, ensuring the pH is strictly >8 to neutralize the added acetic acid before extraction.

Workflow S1 1. Reagent Mixing (Amine + Carbonyl in DCE) S2 2. Iminium Formation (Stir 30-60 min, RT) S1->S2 S3 3. Hydride Addition (Add STAB, Exothermic) S2->S3 S4 4. Reaction Completion (Stir 2-12 h, RT) S3->S4 S5 5. Basic Quench (NaHCO3, pH > 8) S4->S5 S6 6. Organic Extraction (DCM/DCE layer) S5->S6

Step-by-step experimental workflow for reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Celon Pharma (2022). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 15(8), 927.[Link]

  • National Institutes of Health (PMC). "HSF1 Pathway Inhibitor Clinical Candidate Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer." Journal of Medicinal Chemistry.[Link]

Sources

Application Notes and Protocols for N-Alkylation Methods Using 1-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1-Isopropylpiperazine in Medicinal Chemistry

In the landscape of modern drug development, the piperazine scaffold is a privileged structure, integral to the molecular architecture of numerous FDA-approved pharmaceuticals. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity, make it a desirable building block for targeting a wide range of biological receptors. The N-alkylation of piperazine derivatives is a cornerstone transformation, enabling the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.[1][2]

1-Isopropylpiperazine, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.[3] It is often supplied and utilized as its dihydrochloride salt to enhance stability and simplify handling. However, this salt form presents a specific chemical challenge: the protonation of both nitrogen atoms renders them non-nucleophilic. Consequently, any N-alkylation protocol must incorporate a strategic in-situ neutralization step to unmask the reactive free amine.

This comprehensive guide provides detailed protocols and expert insights into the two primary methods for the N-alkylation of 1-isopropylpiperazine dihydrochloride: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer troubleshooting advice to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful and safe application. 1-Isopropylpiperazine is a flammable and corrosive liquid that requires careful handling.[4][5]

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

PropertyValueReference(s)
CAS Number 4318-42-7[6]
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid[3][6]
Boiling Point 180-181 °C[7]
Density 0.896 g/mL
Refractive Index (n20/D) 1.4710[7]
Flash Point 54.4 °C (129.9 °F)
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always handle 1-isopropylpiperazine and its dihydrochloride salt in a well-ventilated fume hood. Wear a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[5][8] The compound is stable under recommended storage conditions.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[5] All waste should be disposed of in accordance with local, state, and federal regulations.[4]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and robust method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated piperazine nitrogen attacks an electrophilic carbon, typically an alkyl halide.

Principle and Mechanistic Rationale

The core challenge when starting with 1-isopropylpiperazine dihydrochloride is the need to liberate the free amine. This requires a base to neutralize the two equivalents of hydrochloric acid. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

  • The Role of the Base: A stoichiometric amount of base (at least 2.0 equivalents) is required to neutralize the dihydrochloride salt and generate the free 1-isopropylpiperazine. An additional equivalent of base is often added to scavenge the acid (e.g., HBr, HI) generated during the alkylation itself. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the reagents and facilitate the SN2 reaction. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.[9][10]

  • Electrophile Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl bromides and iodides are most commonly used.[11] Using an excess of the piperazine relative to the alkylating agent can help minimize the formation of undesired quaternary ammonium salts.[12]

  • Temperature Control: Heating is often necessary to drive the reaction to completion, with typical temperatures ranging from 60-90°C, depending on the reactivity of the specific alkyl halide.[9]

Experimental Workflow: Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 1-Isopropylpiperazine·2HCl, anhydrous K₂CO₃, and anhydrous MeCN to a dry flask. stir 2. Stir suspension at room temperature for 30 min. reagents->stir add_halide 3. Add alkyl halide (1.0-1.1 eq.) dropwise. stir->add_halide heat 4. Heat reaction to 60-90°C and monitor by TLC or LC-MS. add_halide->heat cool 5. Cool to room temperature. Filter off inorganic salts. heat->cool concentrate 6. Concentrate the filtrate in vacuo. cool->concentrate extract 7. Dissolve in DCM, wash with aq. NaHCO₃ and brine. concentrate->extract purify 8. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of 1-Benzyl-4-isopropylpiperazine
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-isopropylpiperazine dihydrochloride (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Neutralization: Stir the resulting suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Electrophile: Slowly add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-benzyl-4-isopropylpiperazine.[9]

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation that proceeds by forming an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[1][13] This one-pot procedure is particularly valuable for introducing alkyl groups derived from aldehydes and ketones.

Principle and Mechanistic Rationale

The reaction is a cascade process that leverages the reactivity of carbonyl compounds. It is a cornerstone of green chemistry due to its high atom economy and often mild reaction conditions.[13][14]

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of the free piperazine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is typically facilitated by maintaining a weakly acidic to neutral pH (6-7.5), which is often inherently achieved by the presence of the hydrochloride salt and the addition of a mild base.[1][15]

  • Selective Reduction: A mild reducing agent is required that selectively reduces the C=N⁺ bond of the iminium ion in the presence of the C=O bond of the unreacted carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[14][15] NaBH(OAc)₃ is often preferred as it is less toxic and does not require strict pH control.

  • Solvent and Base: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. A base like TEA or DIPEA is added to neutralize the hydrochloride salt and facilitate the formation of the iminium intermediate.[9]

Reaction Mechanism: Reductive Amination

start 1-Isopropylpiperazine (free amine) + Aldehyde/Ketone intermediate Iminium Ion Intermediate [R-CH=N⁺-R'] start->intermediate - H₂O (Dehydration) product N-Alkylated Product intermediate->product + [H⁻] (Reduction) reductant [H⁻] (e.g., NaBH(OAc)₃) reductant->intermediate

Caption: Mechanism of Reductive Amination.

Detailed Protocol: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine via Reductive Amination

This protocol is adapted from a known synthesis of a key pharmaceutical intermediate.[15][16]

  • Reagent Setup: To a solution of N-(4-hydroxyphenyl)piperazine (1.0 eq.) and acetone (1.5 eq.) in a mixture of methanol and water (e.g., 5:1 v/v), stir at room temperature. Note: For 1-isopropylpiperazine dihydrochloride, it would be reacted with an appropriate aldehyde/ketone in a solvent like DCM or DCE with 2.2 eq. of a base like DIPEA.[9]

  • pH Adjustment: Adjust the pH of the solution to approximately 7.5 by the careful addition of 1N HCl.[15]

  • Addition of Reductant: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.[9][15]

  • Work-up: Upon completion, add water to the reaction mixture to quench any remaining reducing agent and precipitate the product.[15]

  • Isolation: Collect the solid product by suction filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/methanol) to obtain the pure 1-isopropyl-4-(4-hydroxyphenyl)piperazine.[15]

Comparative Analysis of N-Alkylation Methods

Choosing the appropriate N-alkylation strategy depends on the desired substituent, the availability of starting materials, and the scale of the reaction.

Table 2: Comparison of Direct Alkylation and Reductive Amination

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Alkyl Group Source Alkyl halides (R-X), Sulfonates (R-OTs)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagents Base (K₂CO₃, DIPEA), Alkyl HalideReducing Agent (NaBH(OAc)₃, NaBH₃CN), Carbonyl
Typical Solvents MeCN, DMFDCM, DCE, MeOH
Reaction Conditions Often requires heating (60-90°C)Typically room temperature
Key Advantages Straightforward, uses readily available alkyl halides.High functional group tolerance, mild conditions, introduces a wide variety of substituents, good for complex fragments.[13][14]
Key Disadvantages Risk of over-alkylation (quaternization), alkyl halides can be toxic/lachrymatory.[10][17]Requires specific (and sometimes costly) reducing agents, carbonyl compounds can be unstable.

Troubleshooting Guide

Table 3: Common Problems and Solutions in N-Alkylation Reactions

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient base to neutralize the dihydrochloride salt. Low reactivity of the alkyl halide (e.g., a chloride). Inactive reducing agent (reductive amination). Wet reagents or solvents.Ensure at least 2.2 eq. of base are used. Switch to a more reactive bromide or iodide, or increase reaction temperature. Use a fresh bottle of the reducing agent. Use anhydrous solvents and dry reagents thoroughly.
Formation of Di-Alkylated or Quaternary Salt Excess alkylating agent used. Reaction temperature is too high or time is too long.Use a slight excess of the piperazine starting material or add the alkyl halide slowly via syringe pump.[12] Reduce temperature and monitor the reaction closely to stop it upon consumption of the starting material.
Side Product from Carbonyl Reduction (Reductive Amination) Reducing agent is too harsh (e.g., NaBH₄). Iminium formation is slow.Use a milder, selective reducing agent like NaBH(OAc)₃. Ensure pH is weakly acidic to neutral to promote iminium formation.

Conclusion

N-alkylation of 1-isopropylpiperazine dihydrochloride is a critical transformation for the synthesis of novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer robust and reliable pathways to a diverse range of N-substituted products. The key to success lies in the careful management of the dihydrochloride salt through stoichiometric use of a base to generate the nucleophilic free amine. By understanding the principles behind each method and meticulously controlling the reaction parameters, researchers can effectively leverage this versatile building block to accelerate the development of next-generation therapeutics.

References

  • PrepChem.com. Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Available at: [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

  • Google Patents. CH350296A - Process for the preparation of N-(o-halo-phenyl)-piperazines N'-alkylated. Google Patents.
  • ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • PubChem. 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine. PubChem. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Wiley Online Library. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemCatChem. Available at: [Link]

  • PubChem. 1-Isopropylpiperazine. PubChem. Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

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Application Note & Protocols: Peptide Coupling Reagents for the Strategic Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperazine Scaffold and its Synthetic Challenges

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] Its unique physicochemical properties—two basic nitrogen atoms that can be functionalized to modulate solubility, lipophilicity, and target engagement—make it an invaluable component in drug design.[2][3] Arylpiperazine derivatives, in particular, are prominent in drugs targeting neurological disorders.[2]

However, the symmetric nature of the piperazine ring presents a significant synthetic hurdle: controlling selectivity between mono- and di-acylation.[4] Since both nitrogen atoms are nucleophilic, reacting piperazine with an acylating agent often yields an undesirable mixture of mono-substituted, di-substituted, and unreacted starting materials, which complicates purification and lowers the yield of the desired product.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern peptide coupling reagents and strategic protocols to overcome these challenges, enabling the efficient and selective synthesis of N-acyl piperazine derivatives.

The Core Challenge: Mono- vs. Di-acylation of Piperazine

The primary difficulty in functionalizing piperazine is achieving selective mono-acylation. The initial product, a mono-acylated piperazine, still possesses a nucleophilic secondary amine that can react with another equivalent of the acylating agent to form a di-acylated byproduct. Controlling this secondary reaction is paramount for synthesizing unsymmetrically substituted piperazines, which are often crucial for optimizing pharmacological activity.[3]

G cluster_0 Reaction Pathway Piperazine Piperazine (Symmetric Diamine) MonoAcyl Desired Product (Mono-acylated) Piperazine->MonoAcyl Desired Reaction AcylatingAgent1 R-COX (1 eq.) DiAcyl Byproduct (Di-acylated) MonoAcyl->DiAcyl Undesired Side Reaction AcylatingAgent2 R-COX (Excess)

Caption: The competitive reaction pathways in piperazine acylation.

Key Strategies for Achieving Selective Mono-acylation

Two primary strategies are employed to favor the formation of the mono-acylated product:

  • Protecting Group Strategy: This is a robust and highly reliable multi-step method.[4] One nitrogen of piperazine is "protected" with a removable group, typically a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic. The remaining free amine is then acylated. A final deprotection step removes the Boc group, yielding the pure mono-acylated piperazine.[4][5] This method offers excellent selectivity at the cost of additional synthetic steps.

  • Direct Acylation Strategies: These methods aim to achieve mono-selectivity in a single step, improving atom economy.[4]

    • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent statistically favors the formation of the mono-acylated product.[4] However, this requires separating the product from a large amount of unreacted starting material.

    • In Situ Mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, directing acylation to the free, non-protonated nitrogen.[4]

A Deep Dive into Coupling Reagents for Piperazine Acylation

The success of any acylation strategy hinges on the choice of the coupling reagent. These reagents activate the carboxylic acid, making it highly reactive towards the amine (the piperazine nitrogen).[6] The activation process is a critical step that dictates reaction speed, efficiency, and the potential for side reactions like racemization.[7][8]

General Mechanism of Action

Most modern coupling reactions proceed through a two-step, one-pot process:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active OBt/OAt ester (with phosphonium/uronium salts).[8][9]

  • Aminolysis: The nucleophilic piperazine nitrogen attacks the activated carbonyl carbon, forming the desired amide bond and releasing the coupling reagent byproduct.[9]

G cluster_main General Amide Coupling Mechanism CarboxylicAcid R-COOH Carboxylic Acid ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea, OBt-ester) CarboxylicAcid->ActiveIntermediate 1. Activation CouplingReagent Coupling Reagent (+ Additive, e.g., HOBt) AmideProduct {Product | Piperazine Amide} ActiveIntermediate->AmideProduct 2. Aminolysis Piperazine Piperazine R'-NH-R'' Byproducts {Byproducts | (e.g., DCU, HOBt)}

Caption: Generalized workflow for coupling reagent-mediated amidation.

Classes of Coupling Reagents

The choice of reagent is critical and depends on factors like substrate complexity, scale, cost, and desired purity.[7][10]

1. Carbodiimides:

  • Examples: DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][11]

  • Mechanism: They activate carboxylic acids to form an O-acylisourea intermediate.[9]

  • Pros: Cost-effective and widely used.[7] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[12][13]

  • Cons: Can lead to racemization of chiral carboxylic acids and formation of a stable N-acylurea byproduct, which terminates the reaction.[8][10] To mitigate this, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which trap the O-acylisourea to form a more stable and selective active ester.[9]

2. Phosphonium Salts:

  • Examples: BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[6][11]

  • Mechanism: React with the carboxylate (formed in the presence of a base) to generate a reactive OBt-ester.[13]

  • Pros: High coupling efficiency with minimal racemization.[6][10] PyBOP is a significant improvement over BOP because it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][11]

  • Cons: More expensive than carbodiimides.[6]

3. Aminium/Uronium Salts:

  • Examples: HBTU, HATU, HCTU, COMU.[6][8]

  • Mechanism: Similar to phosphonium salts, they generate highly reactive HOBt or HOAt active esters in situ.[14]

  • Pros: Considered the most efficient and rapid coupling reagents, making them a popular choice for difficult or sterically hindered couplings.[8][15] HATU, which is based on HOAt, is generally more reactive than HBTU (based on HOBt) and is excellent for reducing racemization.[11][13][14]

  • Safety & Modern Alternatives: HOBt, HOAt, and reagents derived from them can be explosive under anhydrous conditions.[8][9] This has led to the development of safer, next-generation reagents like COMU, which incorporates Oxyma Pure as the activating additive. COMU offers efficiency comparable to HATU with a superior safety profile and better solubility.[8][16]

Data Summary: Comparative Analysis of Coupling Reagents

Reagent ClassExamplesRelative CostEfficiency/SpeedRacemization RiskKey Byproduct/Safety IssueBest For...
Carbodiimides DCC, DIC, EDCLowModerateModerate to High (without additives)Insoluble ureas (DCC/DIC); N-acylurea formation.[8][11]Large-scale, cost-sensitive syntheses where byproducts are easily removed.[7]
Phosphonium Salts BOP, PyBOPHighHigh / FastLowCarcinogenic HMPA from BOP.[8][11]High-purity synthesis where racemization must be minimized. PyBOP is preferred.
Aminium/Uronium Salts HBTU, HATU, COMUHighVery High / Very FastVery LowPotential explosiveness of HOBt/HOAt-based reagents.[8]Difficult couplings, sterically hindered substrates, and when speed is critical.[8][14]
Modern Uronium Salts COMUVery HighVery High / Very FastVery LowSafer; based on non-explosive Oxyma Pure.[8][16]High-stakes syntheses requiring maximum efficiency and safety (e.g., GMP manufacturing).

Experimental Protocols

Protocol 1: Selective Mono-acylation of Piperazine via N-Boc Protection using EDC/HOBt

This protocol details the most common and reliable method for producing a clean, mono-acylated piperazine derivative.[4][5] It involves three distinct steps.

G cluster_protocol1 Protocol 1 Workflow Step1 Step 1: Mono-Boc Protection Step2 Step 2: Amide Coupling (EDC/HOBt) Step1->Step2 Step3 Step 3: Boc Deprotection (TFA) Step2->Step3

Caption: Workflow for the N-Boc protection strategy.

Step 1: Mono-Boc Protection of Piperazine

  • Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[4]

    • Stir the reaction mixture for 20-24 hours.

    • Perform an aqueous workup and purify by column chromatography to isolate pure 1-Boc-piperazine.

Step 2: Acylation of 1-Boc-piperazine with EDC/HOBt

  • Materials: 1-Boc-piperazine, desired carboxylic acid, EDC·HCl, HOBt, N,N-Diisopropylethylamine (DIPEA), DCM or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-Boc-piperazine (1.1 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

    • Add EDC·HCl (1.2 eq) portion-wise to the mixture at 0 °C.[12]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the N-acyl-N'-Boc-piperazine product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Materials: Purified N-acyl-N'-Boc-piperazine, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the purified product in DCM (approx. 0.1 M).

    • Add an excess of TFA (e.g., 20-30% v/v) at 0 °C.[4]

    • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the final mono-acylated product.

Protocol 2: Direct, High-Efficiency Mono-acylation using HATU

This protocol is suitable for a rapid, one-pot synthesis, leveraging a high-efficiency uronium salt reagent. It requires careful control of stoichiometry to minimize the di-acylated byproduct.

  • Materials: Piperazine, desired carboxylic acid, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid (1.0 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the acid.[13]

    • In a separate flask, dissolve a large excess of piperazine (4.0-5.0 eq) in anhydrous DMF.

    • Slowly add the pre-activated acid solution dropwise to the piperazine solution at 0 °C over 1-2 hours.[4] Maintaining a low concentration of the activated acid is key to selectivity.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Once the starting carboxylic acid is consumed, quench the reaction with water.

    • Perform an aqueous workup. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer extensively with water or a mild acid to remove excess piperazine.

    • Dry the organic layer, concentrate, and purify the mono-acylated product by column chromatography.

Troubleshooting Common Issues:

  • Significant Di-acylated Byproduct: In direct methods (Protocol 2), increase the excess of piperazine and ensure slow, dropwise addition of the activated acid.[4]

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the active intermediate. For sterically hindered substrates, consider switching from HBTU to the more reactive HATU or extending the reaction time.[8][14]

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature may help. Confirm the quality and activity of the coupling reagent, as they can degrade over time.

Conclusion and Decision-Making Framework

The synthesis of piperazine derivatives, while challenging, can be accomplished with high efficiency and selectivity through the strategic choice of coupling reagents and reaction methodology.

  • For maximum purity and reliability , especially with valuable or complex substrates, the N-Boc protecting group strategy (Protocol 1) is the gold standard.

  • For improved atom economy and fewer steps , particularly on a larger scale, a direct acylation (Protocol 2) using a high-efficiency reagent like HATU or COMU combined with strict stoichiometric control is highly effective.[4][8]

The selection of a specific coupling reagent should be guided by a balance of reactivity, cost, and safety. While carbodiimides offer an economical option, modern uronium salts like HATU and its safer alternative COMU provide superior performance for even the most demanding syntheses.[7][8]

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Mas-Rosario, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Al-Warhi, T. I., et al. Recent development in peptide coupling reagents. ResearchGate.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • BenchChem. Optimizing Peptide Coupling: Key Techniques.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • In silico Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Li, J., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journals.
  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • BenchChem. (Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.

Sources

Preparation of pharmaceutical intermediates using 1-Isopropylpiperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Pharmaceutical Intermediates Using 1-Isopropylpiperazine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of the Isopropylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" for its ability to bind to multiple biological targets and improve the pharmacokinetic properties of drug candidates.[1] Its presence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), underscores its importance.[1][2] 1-Isopropylpiperazine, a readily available secondary amine, serves as a versatile building block for introducing this valuable moiety.[3] Its unique structure, featuring a piperazine ring substituted with an isopropyl group, enhances solubility and reactivity, facilitating the creation of complex molecular architectures.[2]

This guide provides an in-depth exploration of the synthetic utility of 1-Isopropylpiperazine dihydrochloride (2HCl), a common salt form of the reagent. We will delve into the essential preliminary step of converting the salt to its reactive free base form and detail its application in three fundamental transformations crucial for pharmaceutical intermediate synthesis: N-alkylation, reductive amination, and amide bond formation. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to leverage this key intermediate effectively and safely.

Physicochemical Properties and Handling

1-Isopropylpiperazine is a colorless to light yellow liquid, but it is often supplied and stored as its more stable dihydrochloride salt, a solid.[2][4] Understanding the properties of both forms is critical for successful application.

PropertyValueSource(s)
Chemical Name 1-(1-Methylethyl)piperazine[3]
CAS Number 4318-42-7 (Free Base)[2]
Molecular Formula C₇H₁₆N₂ (Free Base)[2]
Molecular Weight 128.22 g/mol (Free Base)[2]
Boiling Point 178-181 °C (Free Base)[2][4][5]
Density ~0.9 g/mL (Free Base)[2]
Refractive Index n20/D 1.471 (Free Base)[4]
Appearance Colorless to light orange/yellow clear liquid (Free Base)[2][3]
Flash Point 54.4 °C (129.9 °F) - closed cup
Handling 1-Isopropylpiperazine Dihydrochloride

The dihydrochloride salt is a stable solid, but it is hygroscopic and light-sensitive.[6][7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[6][7]

  • Liberation of the Free Base: The dihydrochloride salt is not nucleophilic and must be converted to the free base form to participate in the reactions described below. This is typically achieved in situ by adding a non-nucleophilic base to the reaction mixture or through a separate extraction procedure. A common and effective method is the addition of at least two equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the two HCl equivalents.[8] Alternatively, the salt can be dissolved in water, basified with a strong inorganic base (e.g., NaOH, K₂CO₃), and the free base extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Core Synthetic Applications and Protocols

The secondary amine of 1-isopropylpiperazine is a potent nucleophile, making it an ideal reactant for a variety of bond-forming reactions. The general workflow for its use is depicted below.

G cluster_start Starting Material cluster_process Activation cluster_reagent Reactive Intermediate start 1-Isopropylpiperazine 2HCl (Solid, Stable Salt) process Free Base Generation (e.g., add TEA or aq. NaOH workup) start->process Neutralization reagent 1-Isopropylpiperazine (Liquid, Nucleophilic Free Base) process->reagent Liberates Free Amine alkylation N-Alkylation reagent->alkylation amination Reductive Amination reagent->amination amidation Amide Bond Formation reagent->amidation

Caption: General workflow from the 2HCl salt to key synthetic applications.
N-Alkylation for C-N Bond Formation

N-alkylation is a fundamental method for creating carbon-nitrogen bonds, commonly by reacting an amine with an alkyl halide.[9] This reaction is a straightforward way to attach the isopropylpiperazine moiety to a molecule containing a suitable electrophile, such as a primary or secondary alkyl bromide or chloride.

Causality Behind Experimental Choices:

  • Base: A base is required to scavenge the proton from the piperazine nitrogen during the reaction and the HCl generated as a byproduct. Potassium carbonate (K₂CO₃) is a common, inexpensive choice. A non-nucleophilic organic base like TEA can also be used.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and facilitate the Sₙ2 reaction mechanism without interfering.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl chlorides.

G cluster_product Product Piperazine 1-Isopropylpiperazine (Free Base) Plus1 + AlkylHalide R-X (Alkyl Halide) Arrow Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat Product N-Alkyl-1-isopropylpiperazine Arrow->Product

Caption: General reaction scheme for N-alkylation.
Protocol: Synthesis of 1-(3-chloropropyl)-4-isopropylpiperazine

This protocol describes the alkylation of 1-isopropylpiperazine with 1-bromo-3-chloropropane, a common bifunctional linker used in pharmaceutical synthesis.[10]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Isopropylpiperazine 2HCl201.142.01 g10.01.0
1-Bromo-3-chloropropane157.441.73 g (1.18 mL)11.01.1
Triethylamine (TEA)101.192.53 g (3.48 mL)25.02.5
Acetonitrile (ACN)-50 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Isopropylpiperazine dihydrochloride (2.01 g, 10.0 mmol).

  • Add acetonitrile (50 mL) followed by triethylamine (3.48 mL, 25.0 mmol). Stir the suspension for 15 minutes at room temperature to ensure the complete formation of the free base.[8]

  • Add 1-bromo-3-chloropropane (1.18 mL, 11.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the triethylamine hydrobromide salt and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford the pure product.

Reductive Amination

Reductive amination is a highly versatile and efficient method for forming secondary and tertiary amines.[11] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8] This one-pot procedure is often preferred over N-alkylation due to its high atom economy and the use of less toxic reagents.[11]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations. It is a mild and selective reducing agent that reduces the iminium ion much faster than the starting carbonyl compound. It also tolerates mildly acidic conditions which can help catalyze imine formation.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the common reagents.

  • pH Control: While NaBH(OAc)₃ works well under neutral or slightly acidic conditions, starting with the 2HCl salt requires prior neutralization to allow for the initial nucleophilic attack on the carbonyl.

G cluster_product Product Piperazine 1-Isopropylpiperazine (Free Base) Plus1 + Carbonyl R¹(C=O)R² (Aldehyde/Ketone) Arrow NaBH(OAc)₃ DCM Room Temp. Product N-Substituted-1-isopropylpiperazine Arrow->Product G cluster_product Product Piperazine 1-Isopropylpiperazine (Free Base) Plus1 + Acid R-COOH (Carboxylic Acid) Arrow Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Product N-Acyl-1-isopropylpiperazine Arrow->Product

Sources

Navigating the Synthesis: A Guide to Solvent Selection for Reactions with Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Piperazine in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Its symmetrical diamine structure offers two points for chemical modification, making it a versatile building block in drug discovery. However, the free base form of piperazine is hygroscopic and can absorb atmospheric carbon dioxide[1]. Consequently, it is often supplied and utilized as its more stable dihydrochloride salt (C₄H₁₀N₂·2HCl)[2]. While this salt form enhances stability, it introduces a significant challenge in synthetic chemistry: the need to liberate the nucleophilic secondary amines for subsequent reactions. This necessitates a careful and strategic selection of solvents and reaction conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting optimal solvents in reactions involving piperazine dihydrochloride. We will delve into the physicochemical properties of this salt, explore strategies for its in-situ activation, and provide detailed protocols for common synthetic transformations.

Physicochemical Properties of Piperazine Dihydrochloride: The Foundation of Solvent Choice

A thorough understanding of the physical and chemical characteristics of piperazine dihydrochloride is paramount to rational solvent selection.

Solubility Profile

Piperazine dihydrochloride is a salt, and its solubility is dictated by its ionic nature. It is highly soluble in water and demonstrates varying degrees of solubility in polar organic solvents, a characteristic that is highly dependent on the solvent's polarity and its ability to solvate ions[3]. Conversely, it is poorly soluble in nonpolar organic solvents. While precise quantitative solubility data in a wide range of organic solvents is not extensively reported in the literature, a qualitative understanding can be gleaned from various synthetic procedures[4].

Table 1: Qualitative Solubility of Piperazine Dihydrochloride in Common Laboratory Solvents

Solvent ClassSolventQualitative SolubilityNotes
Protic WaterHighly SolubleIdeal for aqueous-based reactions and work-ups.[3]
MethanolSoluble to Slightly SolubleOften used in combination with other solvents or for in situ salt formation.[5]
EthanolSoluble to Slightly SolubleSimilar to methanol, used in reactions and for recrystallization of products.[5][6]
Isopropyl AlcoholSparingly SolubleCan be used for precipitation of the salt or product isolation.[7]
Aprotic Polar Dimethylformamide (DMF)Sparingly SolubleOften requires heating and the presence of a base to facilitate dissolution and reaction.
Acetonitrile (MeCN)Sparingly SolubleSimilar to DMF, typically used with a base in heterogeneous reaction mixtures.
Dimethyl Sulfoxide (DMSO)Sparingly SolubleCan be effective in dissolving the salt, but its high boiling point can complicate work-up.
Aprotic Nonpolar Dichloromethane (DCM)InsolubleReactions are typically heterogeneous, requiring a base for deprotonation at the solid-liquid interface.[8]
TolueneInsolubleUsed in heterogeneous reaction systems.
Tetrahydrofuran (THF)InsolubleEmployed in heterogeneous reactions, often with a base.
Diethyl EtherInsolublePrimarily used as an anti-solvent for precipitation.[1]

Note: The solubility of piperazine dihydrochloride can be influenced by temperature and the presence of other reagents, particularly bases, which neutralize the salt and form the more soluble free base.

Acidity and Basicity: The pKa Perspective

Piperazine is a diamine with two distinct pKa values for its conjugate acids (the protonated forms). The pKa values for piperazine are approximately 5.35 and 9.73 at 25°C[1]. This means that at physiological pH, one nitrogen is typically protonated. For piperazine dihydrochloride, both nitrogen atoms are protonated. To deprotonate these nitrogens and render them nucleophilic for a reaction, a base with a pKa higher than that of the piperazinium ions is required. The choice of base is intrinsically linked to the choice of solvent, as the base must be soluble and effective in the chosen reaction medium.

Reaction Strategies: Homogeneous vs. Heterogeneous Systems

Reactions involving piperazine dihydrochloride can be broadly categorized into two types: homogeneous and heterogeneous. The choice between these approaches is largely dictated by the solubility of the salt and the chosen base in the reaction solvent.

Homogeneous Reactions: The Clear Advantage

In a homogeneous reaction, all reactants, including the piperazine species, are fully dissolved in the solvent[9]. This offers several advantages, including faster reaction rates due to increased molecular collisions and potentially better control over stoichiometry and selectivity.

To achieve a homogeneous system with piperazine dihydrochloride, a solvent that can dissolve the salt is required. Water is an excellent choice for this purpose. However, many organic electrophiles are not soluble in water, necessitating the use of co-solvents or phase-transfer catalysts. Polar protic solvents like methanol and ethanol can also be used, sometimes with heating, to achieve dissolution[5][6].

Heterogeneous Reactions: The Practical Reality

More commonly, reactions with piperazine dihydrochloride are conducted under heterogeneous conditions, where the salt has limited solubility in the organic solvent[9]. In this scenario, the reaction occurs at the interface between the solid salt and the liquid phase containing the electrophile and a base.

While reaction rates may be slower compared to homogeneous systems, heterogeneous reactions are often more practical due to the wider range of compatible organic solvents (e.g., DCM, MeCN, DMF). The key to success in heterogeneous reactions is the effective in-situ neutralization of the hydrochloride salt.

In-Situ Neutralization: Liberating the Nucleophile

The cornerstone of reacting with piperazine dihydrochloride is the in-situ liberation of the free piperazine base. This is achieved by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the solvent and the desired reactivity.

  • Inorganic Bases: Strong inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used in polar aprotic solvents like DMF and acetonitrile[8]. They are inexpensive but have limited solubility in many organic solvents, leading to heterogeneous reaction mixtures.

  • Organic Bases: Organic amine bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are soluble in a wide range of organic solvents, including DCM and THF[8]. They can facilitate both homogeneous and heterogeneous reactions. The choice between TEA and DIPEA can be important; DIPEA is a non-nucleophilic base, which can be advantageous in preventing side reactions with the electrophile.

Controlling Selectivity: The Challenge of Mono-Substitution

A significant challenge in piperazine chemistry is achieving selective mono-alkylation or mono-acylation, as the disubstituted product is often a thermodynamic sink. Solvent selection, in conjunction with other reaction parameters, plays a crucial role in controlling this selectivity.

The Protecting Group Strategy

The most traditional and reliable method for achieving mono-substitution is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group[10]. This multi-step process involves protecting one of the piperazine nitrogens, performing the desired reaction on the unprotected nitrogen, and then deprotecting to yield the mono-substituted product. While effective, this approach adds steps and can reduce overall yield.

The In-Situ Mono-Protonation Strategy

A more elegant and atom-economical approach is the in-situ mono-protonation of piperazine[11][12]. This method leverages the difference in pKa values of the two piperazine nitrogens. By using one equivalent of piperazine and one equivalent of piperazine dihydrochloride, an equilibrium is established in solution that favors the mono-protonated piperazine species. The protonated nitrogen is rendered non-nucleophilic, allowing the reaction to occur selectively at the free nitrogen.

This strategy is often employed in protic solvents like methanol or water, where the salt and the free base have sufficient solubility to establish the equilibrium[10][11].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving piperazine dihydrochloride, highlighting the critical role of solvent selection.

Protocol 1: N-Alkylation of Piperazine Dihydrochloride (Heterogeneous Conditions)

This protocol describes a general procedure for the mono-N-alkylation of piperazine dihydrochloride using an alkyl halide in a polar aprotic solvent.

Materials:

  • Piperazine dihydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine dihydrochloride (1.0 eq) and anhydrous DMF (10-20 mL per gram of piperazine dihydrochloride).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the suspension.

  • Stir the suspension vigorously at room temperature for 30 minutes to initiate the deprotonation. The mixture will remain a suspension.

  • Slowly add the alkyl halide (1.0 - 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent is chosen to partially solubilize the reactants and facilitate the reaction, even under heterogeneous conditions. Its high boiling point allows for elevated reaction temperatures, which can be necessary for less reactive alkyl halides.

  • Base (K₂CO₃): An inexpensive and strong base is used to neutralize the two equivalents of HCl and the one equivalent of HBr generated during the reaction. The excess base ensures complete deprotonation of the piperazine dihydrochloride.

  • Heterogeneous Nature: The limited solubility of both piperazine dihydrochloride and potassium carbonate in DMF necessitates vigorous stirring to maximize the surface area for the reaction to occur at the solid-liquid interface.

Protocol 2: N-Acylation of Piperazine Dihydrochloride via In-Situ Mono-Protonation (Homogeneous Conditions)

This protocol outlines a one-pot synthesis for the selective mono-acylation of piperazine using an acyl chloride in an aqueous medium.

Materials:

  • Piperazine (free base)

  • Piperazine dihydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in water (20 mL per gram of total piperazine species). Stir until a clear solution is obtained. This creates a solution containing the piperazin-1-ium cation.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate dropping funnel, dilute the acyl chloride (1.0 eq) with a small amount of ethyl acetate.

  • Add the acyl chloride solution dropwise to the vigorously stirred piperazine solution, while simultaneously adding a solution of sodium hydroxide to maintain the pH of the aqueous layer between 8 and 9.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Separate the organic and aqueous layers.

  • Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.

  • Make the aqueous layer basic (pH > 12) by adding a concentrated solution of NaOH.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude mono-acylated piperazine product.

  • Purify the product by column chromatography or recrystallization if necessary.

Causality Behind Choices:

  • Solvent (Water): Water is an excellent solvent for both piperazine and its dihydrochloride salt, allowing for the formation of a homogeneous solution and the establishment of the mono-protonation equilibrium.

  • In-Situ Mono-Protonation: The use of equimolar amounts of the free base and the dihydrochloride salt generates the mono-protonated piperazine in solution, effectively protecting one nitrogen atom and directing acylation to the other.

  • pH Control: Maintaining the pH between 8 and 9 is crucial. A lower pH would lead to excessive protonation of the free amine, reducing its nucleophilicity, while a higher pH would increase the concentration of free piperazine, leading to a higher proportion of the di-acylated byproduct.

Visualization of the Solvent Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for reactions involving piperazine dihydrochloride.

Solvent_Selection_Workflow start Start: Reaction with Piperazine Dihydrochloride q_solubility Is the electrophile soluble in water? start->q_solubility homogeneous_aq Consider Homogeneous Aqueous System (Protocol 2) q_solubility->homogeneous_aq  Yes heterogeneous_org Select Heterogeneous Organic System (Protocol 1) q_solubility->heterogeneous_org No q_mono_selectivity Is mono-selectivity critical? homogeneous_aq->q_mono_selectivity in_situ_mono_prot Use in-situ mono-protonation in protic solvent (e.g., MeOH, H₂O) q_mono_selectivity->in_situ_mono_prot  Yes protecting_group Use protecting group strategy q_mono_selectivity->protecting_group If in-situ method fails end Proceed with Optimized Reaction in_situ_mono_prot->end protecting_group->end solvent_choice_het Choose polar aprotic solvent (DMF, MeCN, DCM) + Base (K₂CO₃, TEA, DIPEA) heterogeneous_org->solvent_choice_het solvent_choice_het->end

Caption: Decision workflow for solvent selection in piperazine dihydrochloride reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion - Incomplete deprotonation of the dihydrochloride salt.- Insufficient reaction temperature.- Poor solubility of reactants.- Use a stronger base or a larger excess of the base.- Increase the reaction temperature.- Consider a co-solvent to improve solubility. For heterogeneous reactions, ensure vigorous stirring.
Formation of di-substituted byproduct - Excess of the free piperazine base.- Reaction conditions favoring the second substitution.- If aiming for mono-substitution, use the in-situ mono-protonation strategy.- Use a limiting amount of the electrophile.- Consider a protecting group strategy for maximum control.
Difficult product isolation/purification - High-boiling point solvent (e.g., DMSO, DMF).- Emulsion formation during aqueous work-up.- If possible, choose a lower-boiling point solvent.- For high-boiling solvents, use high-vacuum distillation for removal.- To break emulsions, add brine or filter the mixture through celite.

Conclusion

The use of piperazine dihydrochloride in organic synthesis offers advantages in terms of stability and handling. However, its effective utilization hinges on a judicious choice of solvent and reaction conditions to overcome the challenge of its salt form. By understanding the principles of solubility, in-situ neutralization, and strategies for controlling selectivity, researchers can confidently employ this valuable building block in the synthesis of novel compounds. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient synthetic methods involving piperazine dihydrochloride.

References

  • Vertex AI Search. Piperazine dihydrochloride - Solubility of Things.
  • Wikipedia. Piperazine. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • Occupational Safety and Health Administration. PIPERAZINE DIHYDROCHLORIDE. [Link]

  • PubChem. Piperazine dihydrochloride. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • PubChem. Piperazine. [Link]

  • Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. [Link]

  • ResearchGate. pK a values of common substituted piperazines. [Link]

  • PubChem. Piperazine dihydrochloride hydrate. [Link]

  • G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Hyperleaps. Piperazine. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • MDPI. Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. [Link]

  • Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]

  • Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof..
  • USP. Piperazine Dihydrochloride USP 2025. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • ResearchGate. (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

  • ResearchGate. Piperazine induced enhancement of absorption performance and degradation resistance in biphasic CO2 capture system | Request PDF. [Link]

  • PMC. Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]

  • Medium. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. [Link]

  • Pharmacopeia.cn. Piperazine Dihydrochloride. [Link]

  • ACS Publications. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. [Link]

  • Academia.edu. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. [Link]

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Application Note: Buchwald-Hartwig Amination of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for immediate implementation in high-performance synthetic laboratories. It synthesizes established best practices from the Buchwald and Hartwig groups with specific adaptations for 1-isopropylpiperazine , a privileged pharmacophore in CNS and oncology drug discovery.

Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Scope: Synthesis of N-aryl-N'-isopropylpiperazines via Pd-catalyzed cross-coupling.

Part 1: Strategic Overview & Mechanistic Logic

The Substrate Profile

1-Isopropylpiperazine (CAS: 4318-42-7) is a cyclic secondary amine.[1] Unlike primary amines, it lacks a second proton, preventing the formation of "double-arylation" side products. However, its reactivity is governed by two competing factors:

  • Nucleophilicity: The cyclic nature constrains the lone pair, making it a generally good nucleophile (better than acyclic secondary amines).

  • Steric Environment: While the isopropyl group is distal (at

    
    ), it increases the overall hydrodynamic volume. More importantly, the steric bulk of the aryl halide coupling partner becomes the rate-limiting factor.
    
Ligand Selection Strategy

Success depends almost entirely on the ligand's ability to facilitate the reductive elimination step.

  • RuPhos: The "Gold Standard" for secondary amines. Its bulky biaryl backbone prevents catalyst deactivation, while the dicyclohexylphosphino group ensures electron richness for oxidative addition.

  • BrettPhos: Use if the aryl halide is a chloride or electron-rich (deactivated).

  • BINAP: A cost-effective alternative for simple, activated aryl bromides, though often requires higher temperatures (

    
    100°C).
    
The Catalytic Cycle (Visualized)

The following diagram illustrates the specific pathway for secondary cyclic amines, highlighting the critical "Reductive Elimination" bottleneck.

BuchwaldCycle cluster_legend Critical Control Points Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (1-iPr-Piperazine) OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N(R)2 RedElim->Pd0 Regeneration L1 RuPhos accelerates Reductive Elimination

Caption: Figure 1. Catalytic cycle emphasizing the regeneration of L-Pd(0).[2] RuPhos is critical for lowering the activation energy of the final reductive elimination step.

Part 2: Detailed Experimental Protocols

Method A: The "Universal" Protocol (RuPhos/Pd)

Recommended for: Discovery chemistry, valuable substrates, and aryl chlorides.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Aryl Halide 1.0 Electrophile Br, Cl, I, or OTf
1-Isopropylpiperazine 1.2 Nucleophile Liquid (d=0.89 g/mL). Add via syringe.
Pd(OAc)₂ 0.01-0.02 Pre-catalyst 1-2 mol%.[3][4][5] Air stable solid.
RuPhos 0.02-0.04 Ligand 1:2 Pd:Ligand ratio is crucial.
NaOtBu 1.4 Base Sodium tert-butoxide.[3] Must be dry/white.

| Toluene or Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure:

  • Catalyst Pre-activation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol) in 1 mL of anhydrous toluene.

    • Heat at 80°C for 2 minutes until the solution turns a deep reddish-brown. This ensures formation of the active L-Pd(0) species.

  • Reaction Assembly:

    • To an oven-dried reaction vial (equipped with a stir bar and septa cap), add the Aryl Halide (1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).

    • Note: If the aryl halide is liquid, add it later with the amine.

    • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Addition of Liquids:

    • Add the pre-activated catalyst solution via syringe.[3]

    • Add the remaining solvent (Total volume ~5 mL for 0.2 M conc).

    • Add 1-Isopropylpiperazine (171 µL, 1.2 mmol) dropwise via microsyringe.

  • Execution:

    • Seal the vial.

    • Heat to 80–100°C (external oil bath temperature).

    • Stir vigorously (800+ rpm). Poor stirring is a common cause of failure due to the heterogeneous nature of the base.

    • Monitor by LC-MS after 2 hours. Most reactions complete within 4-12 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Purification Tip: Since the product is a basic amine, perform an acid-base extraction:

      • Extract organic layer with 1M HCl (product goes to aqueous).

      • Wash aqueous layer with EtOAc (removes non-basic impurities).

      • Basify aqueous layer with 6M NaOH (pH > 12).

      • Extract back into EtOAc/DCM, dry over Na₂SO₄, and concentrate.

Method B: The "Budget" Protocol (BINAP/Pd)

Recommended for: Large scale, simple aryl bromides, cost-sensitive projects.

Modifications:

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BINAP (2 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) can be used if functional groups are base-sensitive (e.g., esters), though reaction times will be longer.

  • Solvent: Toluene is preferred.

  • Temp: Requires 100–110°C .

Part 3: Optimization & Troubleshooting

Decision Matrix for Reaction Failure

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / No Reaction CheckSM Is Aryl Halide Consumed? Start->CheckSM Dehalogenation Side Product: Ar-H formed? CheckSM->Dehalogenation Yes NoRxn SM Intact CheckSM->NoRxn No Protodehal Cause: Beta-Hydride Elim. Sol: Switch to RuPhos or Lower Temp Dehalogenation->Protodehal OxAddFail Cause: Oxidative Add. Failure Sol: Use XPhos or BrettPhos G3 NoRxn->OxAddFail

Caption: Figure 2. Troubleshooting logic for common failure modes in amination.

Optimization Table
VariableStandardAlternativeRationale for Switch
Base NaOtBuLiHMDSUse LiHMDS if substrate has enolizable protons or esters.
Base NaOtBuK₃PO₄Use for weak bases/sensitive groups; requires H₂O (1-2 drops) to activate.
Solvent Toluenet-Amyl AlcoholHigher boiling point (102°C) and better solubility for polar substrates.
Ligand RuPhosBrettPhosIf coupling partner is a sterically hindered Aryl Chloride .
Ligand RuPhosXPhosExcellent for electron-deficient aryl chlorides (e.g., pyridines).

Part 4: Safety & Handling of 1-Isopropylpiperazine[1]

  • Physical State: Liquid.[1][6][7][8]

  • Volatility: Moderate (bp 178°C), but has a distinct amine odor. Handle in a fume hood.

  • Storage: Hygroscopic. Store under inert gas. Absorbed water/CO₂ can quench the anionic base (NaOtBu), killing the reaction.

  • Density: ~0.89 g/mL. When calculating equivalents, weighing is more precise than volumetric transfer for small scales.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Core reference for Ligand selection (RuPhos/BrettPhos).
  • Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 65(4), 1158-1174.

    • Foundational protocol for secondary cyclic amines.
  • Hartwig, J. F. (2011).Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Maiti, D., & Buchwald, S. L. (2009).Cu-catalyzed arylation of secondary amines. Journal of the American Chemical Society, 131(1), 17423-17429.

Sources

Application Note & Protocol: Standard Operating Procedure for Handling 1-Isopropylpiperazine Dihydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the safe and effective use of 1-Isopropylpiperazine dihydrochloride (2HCl) in synthetic organic chemistry. The protocols and information herein are based on established safety standards and proven synthetic methodologies, aimed at ensuring both the integrity of the experimental work and the safety of the laboratory personnel.

Core Concepts: Chemical Profile and Safety Overview

1-Isopropylpiperazine dihydrochloride is a disubstituted piperazine derivative commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] The dihydrochloride salt form provides greater stability and is less hygroscopic compared to its free base, making it easier to handle and store. However, its use in reactions requires the in-situ neutralization of two equivalents of hydrochloric acid to liberate the nucleophilic free amine.

Key Physicochemical Data:

PropertyValue
CAS Number 4318-42-7 (for the free base)
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
Appearance White to off-white crystalline solid
Boiling Point (Free Base) 180-181 °C
Solubility Soluble in water

Data sourced from various chemical suppliers and databases.[4][5]

Critical Safety Information:

1-Isopropylpiperazine and its salts are classified as hazardous materials. All handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use. [6][7][8]

Standard Operating Procedures: From Storage to Synthesis

Storage and Handling

Proper storage and handling are paramount to maintain the chemical's integrity and ensure a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents.[7]

  • Handling Workflow: The following workflow must be adhered to when handling 1-Isopropylpiperazine 2HCl.

Caption: A standard workflow for handling 1-Isopropylpiperazine 2HCl.

Application Protocol: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[9][10][11] This protocol details a general procedure for the N-arylation of 1-Isopropylpiperazine dihydrochloride.

Reaction Rationale: The key to this synthesis is the use of a strong, non-nucleophilic base to deprotonate the dihydrochloride salt to the free amine, which then participates in the palladium catalytic cycle. The choice of ligand is also critical for an efficient reaction.[11]

Materials:

  • 1-Isopropylpiperazine dihydrochloride

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)[11]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium tert-amylate)[12]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), 1-Isopropylpiperazine dihydrochloride (1.2 eq), and the base (a minimum of 2.5 eq to neutralize the HCl salt and facilitate the reaction).

    • Causality Note: An excess of the amine component is often used to drive the reaction to completion. A strong base like NaOtBu is necessary to deprotonate the piperazine salt to its active free base form.[10][13]

  • Catalyst Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) in a small amount of anhydrous solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent via syringe to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow:

G start Start setup Assemble Glassware Under Inert Atmosphere start->setup add_reagents Add Aryl Halide, Amine Salt, and Base setup->add_reagents add_catalyst Add Pd-Catalyst/Ligand and Solvent add_reagents->add_catalyst heat Heat Reaction Mixture (80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: A logical flow diagram of the Buchwald-Hartwig N-arylation protocol.

Troubleshooting and Advanced Insights

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete deprotonation of the amine salt.Ensure a sufficiently strong and soluble base is used (e.g., NaOtBu, LiHMDS). Consider using more than 2.5 equivalents.[13]
Inactive catalyst.Use a pre-catalyst or ensure anhydrous and oxygen-free conditions to prevent catalyst degradation.
Formation of Bis-arylated Byproduct Incorrect stoichiometry.Use an excess of the piperazine starting material. Consider slow addition of the aryl halide to the reaction mixture.[13]
Dehalogenation of Aryl Halide Catalyst-mediated side reaction.Screen different ligands. Lowering the reaction temperature may also disfavor this side reaction.[13]

Conclusion

1-Isopropylpiperazine dihydrochloride is a versatile and valuable reagent in modern organic synthesis. Its effective use is contingent upon a robust understanding of its chemical properties, strict adherence to safety protocols, and the careful selection of reaction conditions to ensure the generation of the active free amine. The Buchwald-Hartwig amination protocol provided serves as a foundational example of its application, highlighting the critical parameters for successful C-N bond formation.

References

  • Central Drug House. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Wikipedia. (n.d.).
  • MilliporeSigma. (2025, December 28). SAFETY DATA SHEET.
  • Spectrum Chemical. (2007, May 10).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). 1-isopropyl piperazine. (Product search result page).
  • Sigma-Aldrich. (n.d.). (S)-1-BOc-2-isopropyl-piperazine hcl.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • BenchChem. (2025, December).
  • BenchChem. (2025).
  • N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.).
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica.
  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
  • Copper-catalyzed N-arylation and aerobic oxidative C–H/C–H coupling: one-pot synthesis of indoloimidazoquinoline deriv
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.).

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Application Note: Scale-Up Synthesis and Downstream Processing of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

1-Isopropylpiperazine is a highly versatile N-alkylated heterocycle that serves as a foundational scaffold for a variety of active pharmaceutical ingredients (APIs), including central nervous system (CNS) therapeutics, antifungal agents, and novel kinase inhibitors[1][2]. Transitioning the synthesis of this intermediate from the bench (milligram/gram scale) to the pilot plant (kilogram scale) requires a strategic shift in methodology. This guide details a highly scalable, self-validating protocol utilizing catalytic reductive amination, prioritizing atom economy, safety, and regulatory compliance.

Strategic Route Selection & Process Causality

At the laboratory scale, 1-isopropylpiperazine is frequently synthesized via direct N-alkylation using isopropyl halides or through reductive amination utilizing stoichiometric hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. However, for kilogram-scale production, these methods present severe liabilities:

  • Genotoxicity & Selectivity: Isopropyl halides are known genotoxic impurities (GTIs) that require strict regulatory tracking. Furthermore, direct alkylation of piperazine often suffers from poor regioselectivity, leading to difficult-to-separate di-alkylated byproducts.

  • Atom Economy & Waste: Stoichiometric borohydrides generate massive amounts of boron/aluminum waste, complicating downstream processing (DSP) and increasing environmental impact.

The Scalable Solution: Catalytic reductive amination using piperazine and acetone under a hydrogen atmosphere (Pd/C catalyst) is the most robust approach[4]. Acetone acts as both the electrophile and a co-solvent, driving the equilibrium toward the iminium ion. The only byproduct generated is water, ensuring high atom economy and simplifying purification[4].

Mechanistic Pathway

The reaction proceeds via a sequential nucleophilic addition-dehydration-reduction cascade. Piperazine attacks the carbonyl carbon of acetone to form a transient hemiaminal. Subsequent dehydration yields the iminium ion. The palladium catalyst facilitates the homolytic cleavage of molecular hydrogen, stereoselectively reducing the iminium double bond to yield 1-isopropylpiperazine.

Mechanism A Piperazine (Nucleophile) B Acetone (Electrophile) C Hemiaminal (Unstable) D Iminium Ion (Key Intermediate) C->D Dehydration (-H2O) E 1-Isopropylpiperazine (Target Product) D->E H2, Pd/C Reduction AB AB AB->C Nucleophilic Addition

Fig 1. Mechanistic pathway of the catalytic reductive amination of piperazine.

Scale-Up Synthesis Protocol (100 L Pilot Batch)

This protocol utilizes a 100 L Hastelloy pressure reactor to safely manage hydrogen gas and the mild exotherm associated with iminium formation.

Materials & Reagents
  • Piperazine (Anhydrous): 10.0 kg (116.1 mol, 1.0 eq)

  • Acetone: 8.1 kg (139.3 mol, 1.2 eq)

  • Methanol (Solvent): 40 L

  • 10% Pd/C (50% wet): 0.5 kg (5 wt% relative to piperazine)

  • Hydrogen Gas: 5-10 bar

Step-by-Step Methodology
  • Inerting & Charging: Purge the 100 L reactor with Nitrogen (N₂) three times to ensure an oxygen-free environment. Charge 40 L of Methanol and 10.0 kg of anhydrous piperazine. Stir at 150 rpm until complete dissolution is achieved.

  • Catalyst Addition: Carefully charge 0.5 kg of 10% Pd/C (wet) under a continuous nitrogen sweep. Causality Note: Wet Pd/C is used to prevent pyrophoric ignition upon contact with methanol vapors.

  • Electrophile Addition (Exotherm Control): Add 8.1 kg of acetone continuously over 45 minutes. Maintain the internal temperature below 30°C using a cooling jacket. Causality Note: Controlling the temperature prevents the premature evaporation of acetone and manages the exothermic hemiaminal formation.

  • Hydrogenation: Seal the reactor and purge with Hydrogen gas (H₂) three times. Pressurize the reactor to 5 bar of H₂. Heat the mixture to 45-50°C.

  • In-Process Control (IPC) & Self-Validation: Monitor the pressure gauge for hydrogen uptake. The system is self-validating: the reaction is complete when the pressure drop ceases (typically 6-8 hours). Verify completion via GC-FID (target: piperazine consumption >99%).

  • Quenching: Cool the reactor to 20°C. Safely vent the residual hydrogen and purge the headspace with nitrogen three times before opening.

Downstream Processing (DSP) & Purification

Chromatography is economically and operationally unfeasible at the pilot scale. Therefore, purification relies on catalyst recovery and vacuum distillation.

ProcessFlow React 1. Hydrogenation Reactor (100 L) Filter 2. Catalyst Filtration React->Filter Extract 3. Solvent Evaporation Filter->Extract Distill 4. Vacuum Distillation Extract->Distill Product 5. Pure 1-Isopropyl- piperazine Distill->Product

Fig 2. Pilot-scale downstream processing and purification workflow.

  • Catalyst Filtration: Filter the crude reaction mixture through a Sparkler filter or a tightly packed Celite pad under nitrogen pressure to recover the Pd/C catalyst. Note: Recovered catalyst can often be washed and recycled for subsequent batches.

  • Concentration: Transfer the filtrate to a pilot-scale rotary evaporator or distillation column. Remove the methanol solvent and unreacted acetone under reduced pressure (50 mbar, 40°C).

  • Vacuum Distillation: Subject the concentrated crude oil to fractional vacuum distillation. Pure 1-isopropylpiperazine distills cleanly at approximately 80-85°C at 15 mmHg.

Quantitative Data Summarization

The table below illustrates the efficiency gains and parameter shifts when moving from a bench-top synthesis (using borohydrides) to the catalytic pilot-scale process.

ParameterLab Scale (1 L Reactor)Pilot Plant Scale (100 L Reactor)
Reducing Agent NaBH(OAc)₃ (1.5 eq)H₂ Gas (5 bar, Catalytic Pd/C)
Solvent Dichloromethane (DCM)Methanol
Temperature 0°C to Room Temp45°C - 50°C
Reaction Time 12 - 18 hours6 - 8 hours
Purification Silica Gel ChromatographyVacuum Distillation
Waste Generation High (Boron salts, Halogenated solvents)Low (Water, Recyclable Methanol)
Typical Yield 75% - 82%88% - 92%

Analytical Validation

To ensure the structural integrity and trustworthiness of the synthesized batch, the following analytical parameters must be met[1]:

  • HPLC-UV: Utilize a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water with 0.1% diethylamine (crucial to prevent peak tailing of the secondary amine). Detection at 210 nm. Target purity: >98.5%.

  • GC-FID: Essential for detecting residual volatile starting materials (acetone, unreacted piperazine) and confirming the absence of methanol.

  • ¹H NMR (CDCl₃): Key diagnostic peaks must include the septet at ~2.6-2.8 ppm (1H, isopropyl CH) and the doublet at ~1.0 ppm (6H, isopropyl CH₃). The piperazine ring protons should appear as broad multiplets between 2.4 and 2.9 ppm.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropylpiperazine. BenchChem. 1

  • Celon Pharma. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. 2

  • ACS Publications. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. 3

  • ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. 4

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to 1-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Isopropylpiperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a salt, 1-Isopropylpiperazine Dihydrochloride offers enhanced stability and ease of handling compared to its free-base form. However, its use requires specific considerations to achieve optimal reaction outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter, providing not just solutions but the scientific rationale behind them.

Q1: My N-alkylation reaction with an alkyl halide is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in N-alkylation reactions are a frequent issue, often stemming from the nature of the starting material itself. 1-Isopropylpiperazine dihydrochloride is a salt, meaning the nitrogen nucleophiles are protonated and non-nucleophilic.[1][2] Simply mixing the salt with an alkyl halide will not result in a reaction.

Core Issue: Insufficient Free Base Generation

The primary reason for low yield is the failure to effectively neutralize the hydrochloride salt to generate the free, nucleophilic 1-isopropylpiperazine in situ. The equilibrium between the salt and the free base must be shifted sufficiently to allow the reaction to proceed.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield in N-Alkylation cluster_1 Root Cause Analysis cluster_2 Solutions & Optimization LowYield Low Yield Observed Base Is the base strong enough and used in sufficient excess? LowYield->Base Solubility Are all reactants soluble in the chosen solvent? Base->Solubility Yes AddBase Action: Use ≥2.2 equivalents of a suitable base (e.g., K₂CO₃, DIPEA). Base->AddBase No Temp Is the reaction temperature optimal for the electrophile? Solubility->Temp Yes ChangeSolvent Action: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) to improve solubility. Solubility->ChangeSolvent No Heat Action: Gradually increase temperature. Monitor by TLC/LC-MS. Temp->Heat No Purify Action: Ensure starting materials are pure and anhydrous. Temp->Purify Yes G cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) H2N_plus R-NH₂⁺-R' HN R-NH-R' H2N_plus->HN + Base (pKa₂ ≈ 9.7) HN->H2N_plus + Acid N_minus

Caption: Acid-base equilibrium of a piperazine nitrogen.

Q4: How do I effectively purify my product away from unreacted 1-isopropylpiperazine?

Purification can be challenging due to the high polarity and basicity of the starting material. [3]

  • Aqueous Workup (Acid Wash): After the reaction is complete, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate, DCM) and washed with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride). The basic 1-isopropylpiperazine will be protonated and move into the aqueous layer, while the (typically less basic) product remains in the organic layer. [4]2. Column Chromatography: If an acid wash is insufficient, column chromatography on silica gel can be used. However, the basicity of piperazine derivatives can cause significant peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent. [3]3. Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, precipitating the product as a salt (e.g., by adding HCl in ether) can sometimes selectively crystallize the desired material away from impurities. [3][5]

III. Experimental Protocols

Protocol 1: General Procedure for In-Situ Neutralization and N-Alkylation

This protocol describes a general method for the N-alkylation of 1-Isopropylpiperazine dihydrochloride with an alkyl bromide.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Isopropylpiperazine dihydrochloride (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and anhydrous Dimethylformamide (DMF, 5-10 mL per mmol of the starting material).

  • Stirring: Begin vigorous stirring. The mixture will likely be a slurry.

  • Addition of Electrophile: Add the alkyl bromide (1.1 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in the FAQ section.

References

  • Chemistry LibreTexts. (2022, September 12). 1.20: Amines- Reactions. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). amines as bases. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Polygon Group. (n.d.). Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropylpiperazine | C7H16N2 | CID 78013. Retrieved from [Link]

  • IntechOpen. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

Sources

Troubleshooting solubility issues of 1-Isopropylpiperazine 2HCl in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility of 1-Isopropylpiperazine 2HCl in Dichloromethane (DCM) Status: Resolved Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Root Cause Analysis

User Reported Issue: "I am trying to dissolve 1-Isopropylpiperazine dihydrochloride (2HCl) in Dichloromethane (DCM) for a reaction/extraction, but it remains a suspension/solid at the bottom of the flask. Sonication and heating did not work."

Technical Diagnosis: The failure is not procedural; it is thermodynamic. You are attempting to dissolve a polar ionic lattice (Amine·2HCl) in a moderately polar, aprotic solvent (DCM).

  • The Solute: 1-Isopropylpiperazine 2HCl is a salt.[1][2][3] Its crystal lattice is held together by strong electrostatic forces between the diprotonated piperazine dications and chloride anions.

  • The Solvent: DCM (

    
    ) has a dielectric constant (
    
    
    
    ) of
    
    
    . This is insufficient to overcome the lattice energy of the dihydrochloride salt. DCM cannot effectively solvate the chloride ions.[4]

The Fix: You must change the chemical state of the solute (Free Basing) or the environment (Solvent Switching).

Decision Matrix (Troubleshooting Flowchart)

Before proceeding, identify your downstream goal. The solution differs if you are running a reaction in situ versus isolating the pure starting material.

Solubility_Decision_Tree cluster_tips Technical Note Start Goal: Dissolve 1-Isopropylpiperazine 2HCl in DCM Q1 What is the downstream application? Start->Q1 Reaction Chemical Reaction (e.g., Amide coupling, Alkylation) Q1->Reaction Synthesis Isolation Pure Isolation / Analysis (Need clean starting material) Q1->Isolation Purification Sol1 SOLUTION A: In-Situ Neutralization (Add organic base like DIPEA/TEA) Reaction->Sol1 Fastest Sol2 SOLUTION B: Biphasic Extraction (NaOH Wash -> DCM Extract) Isolation->Sol2 Cleanest Tip1 DCM is excellent for the Free Base, but terrible for the Salt.

Figure 1: Decision matrix for selecting the correct solubilization protocol based on experimental intent.

Technical Solutions

Solution A: In-Situ Neutralization (For Synthesis)

Best for: Running reactions (acylations, substitutions) directly in DCM without an aqueous workup first.

Mechanism: Instead of pre-dissolving the salt, you suspend it in DCM and add a tertiary amine base (TEA or DIPEA). The organic base deprotonates the piperazine, liberating the free amine (which instantly dissolves in DCM) and forming TEA·HCl (which stays suspended or dissolves depending on concentration).[2]

Protocol:

  • Suspend: Place 1-Isopropylpiperazine 2HCl (1.0 equiv) in anhydrous DCM. It will look cloudy.[1][2]

  • Add Base: Add 2.5 to 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why 2.5 equiv? You need 2.0 equiv to neutralize the 2HCl, plus a slight excess to drive equilibrium and act as a proton scavenger for the subsequent reaction.

  • Stir: Stir at room temperature for 10–15 minutes.

  • Observation: The mixture may clear up significantly as the lipophilic free base is released, though the new salt (DIPEA·HCl) might remain as a fine precipitate.[1]

  • Proceed: Add your electrophile (e.g., acid chloride, alkyl halide) directly to this mixture.

Solution B: Biphasic Extraction (For Isolation)

Best for: When you need the pure, neutral amine free of other salts or bases.

Mechanism: We use water to dissolve the salt, a strong inorganic base (NaOH) to "crack" the salt, and DCM to extract the resulting neutral oil.[1][2]

Protocol:

StepActionTechnical Rationale
1. Dissolve Dissolve the 2HCl salt in minimal distilled water (approx. 5-10 mL per gram).The salt is highly water-soluble (>500 mg/mL).
2. Basify Slowly add 10% NaOH (aq) or saturated

until pH > 12.
High pH ensures complete deprotonation (

of piperazine

9.8).
3. Extract Add an equal volume of DCM and shake vigorously in a separatory funnel.The neutral free base partitions into the organic (DCM) layer.
4. Repeat Drain the bottom DCM layer.[3] Repeat extraction 2x with fresh DCM.Multiple extractions maximize yield (Partition Coefficient logic).
5. Dry Combine DCM layers and dry over anhydrous

. Filter.
Removes residual water which can hydrolyze sensitive reagents later.
6. Finish Evaporate DCM (Rotovap) if isolation is needed, or use the solution directly.Result is 1-Isopropylpiperazine (Free Base) as a pale oil.[5]

Visualization of Workflow:

Extraction_Protocol Step1 Dissolve 2HCl in Water Step2 Adjust pH > 12 (NaOH) Step1->Step2 Step3 Add DCM & Shake Step2->Step3 Step4 Phase Separation: Collect Bottom Layer (DCM) Step3->Step4 Step5 Dry (Na2SO4) & Concentrate Step4->Step5

Figure 2: Workflow for converting the hydrochloride salt to the DCM-soluble free base.

Solubility Data & Solvent Properties[6][7][8][9]

Use this table to understand why your initial attempt failed and why the solutions work.

PropertyDichloromethane (DCM)Water (

)
Methanol (MeOH)
Dielectric Constant (

)
8.9 (Low)80.1 (High)32.7 (Medium)
Solubility of 2HCl Salt Insoluble (< 1 mg/mL)Soluble (> 500 mg/mL)Sparingly Soluble
Solubility of Free Base Soluble (Miscible)SolubleSoluble
Primary Interaction Van der Waals / DipoleHydrogen Bonding / Ion-DipoleH-Bonding

Data Source: Derived from standard amine salt solubility characteristics [1, 2].

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) instead of Water/DCM? A: Yes, if your downstream reaction tolerates alcohols. 1-Isopropylpiperazine 2HCl is slightly soluble in methanol (and very soluble in hot methanol). However, methanol is nucleophilic and may interfere if you are reacting with acid chlorides or anhydrides.

Q: I tried the extraction (Solution B), but I got an emulsion. What now? A: Piperazine derivatives can act as surfactants.

  • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength ("salting out").

  • Filter the mixture through a small pad of Celite if solids are present.

  • Wait longer; DCM separates fast, but emulsions need time.

Q: Can I just heat the DCM to dissolve the salt? A: No. Do not do this. Heating a suspension of amine salt in DCM will not dissolve it and may cause the DCM to boil off (B.P. 39.6°C) violently. The solubility barrier is ionic, not thermal.

Q: How do I know if I successfully converted to the Free Base? A:

  • Visual: The free base is a liquid/oil; the salt is a crystalline solid.

  • NMR: In

    
    , the protons alpha to the nitrogen will shift upfield (lower ppm) in the free base compared to the salt.
    
  • Beilstein Test: A crude check—if you evaporated the DCM and have a significant amount of oil remaining, you successfully extracted the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: 1-Isopropylpiperazine Dihydrochloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and researchers, we know that synthesizing mono-alkylated piperazine derivatives often presents significant selectivity challenges. This guide is specifically engineered to address the mechanistic causes of impurity formation during the synthesis of 1-isopropylpiperazine dihydrochloride and provides field-validated, self-correcting protocols to achieve >99% purity.

Part 1: Mechanistic Overview & Causality

The synthesis of 1-isopropylpiperazine is predominantly achieved via the reductive amination of piperazine with acetone, utilizing a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) 12. While direct alkylation with isopropyl halides is possible, reductive amination is kinetically favored to minimize over-alkylation.

However, because the piperazine ring possesses two sterically unhindered, equivalent secondary amines, statistical mixtures are inevitable. The reaction yields three primary amine species:

  • Unreacted Piperazine (Residual): Arises from incomplete conversion. It co-precipitates easily due to its similar basicity to the target compound.

  • 1-Isopropylpiperazine (Target): The desired mono-alkylated product containing one secondary and one tertiary amine.

  • 1,4-Diisopropylpiperazine (Over-alkylation): The di-alkylated byproduct containing two tertiary amines.

Understanding the distinct physicochemical properties of these three species—specifically their boiling points and the steric environments of their nitrogens—is the key to designing a self-validating purification system.

G Piperazine Piperazine (Reactant) RedAmin Reductive Amination NaBH(OAc)3 Piperazine->RedAmin Acetone Acetone (Reactant) Acetone->RedAmin Target 1-Isopropylpiperazine (Target) RedAmin->Target Mono-alkylation Impurity1 1,4-Diisopropylpiperazine (Over-alkylation) RedAmin->Impurity1 Di-alkylation Impurity2 Unreacted Piperazine (Residual) RedAmin->Impurity2 Incomplete Rxn

Synthesis pathway and impurity formation during 1-isopropylpiperazine production.

Part 2: Troubleshooting Guides (FAQs)

Q1: Standard acid-base extraction isn't removing the unreacted piperazine. How do I separate it? A1: Because piperazine and 1-isopropylpiperazine have nearly identical pKa values (~9.23 for the mono-alkylated product) 3, pH-controlled extraction is thermodynamically incapable of separating them. The most reliable method is fractional distillation of the free base prior to salt formation. Piperazine boils at 146 °C, whereas 1-isopropylpiperazine boils at 180–181 °C 4. Distilling the organic phase completely isolates the target from lower-boiling piperazine and higher-boiling di-alkylated impurities 1.

Q2: My dihydrochloride salt is contaminated with 1,4-diisopropylpiperazine. How do I purify the salt form directly? A2: If you have already formed the dihydrochloride salt, you can exploit the structural differences in the amines. 1,4-diisopropylpiperazine possesses two tertiary amines, making its salt significantly more lipophilic than the target compound (which has one secondary and one tertiary amine). Recrystallizing the crude salt from a polar protic mixture of ethanol and methanol selectively precipitates the 1-isopropylpiperazine dihydrochloride, leaving the di-alkylated impurity fully solvated in the mother liquor 5.

Q3: The final dihydrochloride salt is discolored and sticky. How can I fix this? A3: Stickiness is a direct indicator of moisture contamination; piperazine dihydrochloride salts are notoriously hygroscopic. Discoloration typically stems from trace oxidized amine byproducts. To resolve this, triturate the crude salt with cold, anhydrous diethyl ether to strip away lipophilic colored impurities. Subsequently, dry the solid under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) until a constant weight is achieved 5.

Part 3: Data Presentation

To successfully execute the purification, you must rely on the physicochemical deltas between the target and its impurities.

Table 1: Physicochemical Properties & Impurity Profiling

CompoundAmine ProfileBoiling Point (°C)Predicted pKaSolubility (Free Base)Solubility (2HCl Salt)
Piperazine Two Secondary146 °C~9.8Water, EtOHHighly soluble in Water
1-Isopropylpiperazine One Sec, One Tert180–181 °C9.23 ± 0.10DCM, Ether, WaterSoluble in Water, Hot EtOH
1,4-Diisopropylpiperazine Two Tertiary>200 °C~8.5DCM, HexanesSoluble in cold EtOH/MeOH

Part 4: Experimental Protocols

Protocol A: Free-Base Isolation and Fractional Distillation

This protocol is designed to eliminate unreacted piperazine and inorganic salts prior to salt formation.

  • Reaction Quenching: Once the reductive amination is complete, carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate borate salts 1.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) to partition the organic free bases.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-isopropylpiperazine oil 2.

  • Distillation Setup: Equip a round-bottom flask with a fractionating column (e.g., Vigreux) and a distillation head with a thermometer 1.

  • Fractionation: Distill the crude oil. Discard the early fractions (containing solvent and unreacted piperazine boiling around 146 °C). Collect the main fraction boiling strictly at 180–181 °C to isolate the pure 1-isopropylpiperazine free base 4.

Protocol B: Dihydrochloride Salt Formation & Recrystallization

This protocol converts the free base into a stable, highly pure dihydrochloride salt while purging any residual di-alkylated impurities.

  • Solvation: Dissolve the distilled 1-isopropylpiperazine free base in anhydrous diethyl ether or isopropanol.

  • Salt Precipitation: Cool the solution in an ice bath to 0 °C. Slowly add a stoichiometric excess of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise under vigorous magnetic stirring. A white precipitate of 1-isopropylpiperazine dihydrochloride will immediately form.

  • Filtration: Collect the crude salt via vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether.

  • Recrystallization: Transfer the crude salt to a clean flask. Dissolve it in a minimum volume of a boiling ethanol/methanol mixture 5.

  • Crystallization & Drying: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter the purified crystals and dry them under high vacuum over phosphorus pentoxide (P₂O₅) until a constant weight is achieved 5.

G Crude Crude Reaction Mixture Ext Aqueous Extraction (pH > 10) Crude->Ext Removes Salts Dist Fractional Distillation (180-181 °C) Ext->Dist Organic Phase Salt HCl Addition (Anhydrous) Dist->Salt Free Base Recryst Recrystallization (EtOH/MeOH) Salt->Recryst Crude Salt Pure Pure 1-IPP 2HCl (>99% Purity) Recryst->Pure Drying

Step-by-step purification workflow for isolating 1-isopropylpiperazine dihydrochloride.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." [Link]

Sources

Technical Support Center: Troubleshooting Piperazine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when transitioning from free piperazine to its dihydrochloride salt (


). While the salt form is highly preferred for its bench stability, lack of hygroscopicity, and ease of handling, it fundamentally alters the pH dynamics of your reaction mixture.

This guide is designed to troubleshoot these pH-induced failures by explaining the underlying chemical causality and providing self-validating protocols to ensure your syntheses succeed.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my nucleophilic substitution (SNAr / SN2) or amidation reaction failing when using piperazine dihydrochloride? The Causality: Piperazine is a strong secondary diamine. However, its dihydrochloride salt is fully protonated at both nitrogen centers, forming a piperazinium dication. The measured


 values of piperazine are 9.73 (first nitrogen) and 5.33 (second nitrogen)[1]. Consequently, dissolving the dihydrochloride salt in an aqueous or mixed-solvent system yields a highly acidic solution with a pH of 3.0–3.4[2]. Nucleophilicity requires a free lone pair of electrons; at pH < 5, both nitrogens are locked in a protonated state and are completely unreactive.

Q2: I added base to reach pH 7.5, but the reaction is still sluggish. Why? The Causality: Neutralizing the reaction to pH 7.5 is insufficient. Because the highest


 of piperazine is 9.73[3], at pH 7.5 the molecule exists almost entirely as a monocation. The positive charge on the protonated nitrogen inductively withdraws electron density from the unprotonated nitrogen, severely depressing its nucleophilicity. To fully liberate the highly reactive free diamine, the localized pH of your reaction environment must be driven above 10.

Q3: How many equivalents of base do I actually need to add? The Causality: The stoichiometry of your base must account for both the salt neutralization and the reaction mechanism[4].

  • To neutralize the salt: You strictly need 2.0 equivalents of base just to strip the two

    
     molecules from the piperazine core.
    
  • To drive the reaction: If your electrophile generates acid upon reaction (e.g., reacting with an acid chloride yields 1 eq of

    
    ; an alkyl bromide yields 1 eq of 
    
    
    
    ), you must add an additional1.0 equivalent of base to scavenge this byproduct. Failing to do so will cause the newly formed acid to protonate your unreacted piperazine, killing the reaction halfway through.

Q4: My reaction mixture turned into a thick, un-stirrable paste shortly after adding the base. What happened? The Causality: When you neutralize piperazine dihydrochloride with an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in non-polar or moderately polar solvents (like DCM or THF), you rapidly generate 2 equivalents of the corresponding amine hydrochloride salt (e.g.,


)[5]. These byproduct salts have extremely poor solubility in such solvents and crash out as a thick slurry. This physically traps your reagents and halts magnetic stirring.
The Fix:  Switch to a highly polar aprotic solvent like DMF or NMP, which readily solubilizes amine hydrochloride salts, or use a biphasic system (e.g., DCM/Water with 

) to partition the inorganic salts into the aqueous layer.

PART 2: Quantitative Data Summary

Table 1: Physicochemical Properties and Base Stoichiometry for Piperazine Dihydrochloride

Property / ParameterValue / RecommendationMechanistic Significance

(Conjugate Acid)
9.73Deprotonation of the first nitrogen requires pH > 10 for >50% free base availability.

(Conjugate Acid)
5.33Deprotonation of the second nitrogen; below pH 5, the molecule is a dication.
pH of 5% Aqueous Sol. 3.0 – 3.4Confirms the commercial salt is fully protonated and non-nucleophilic by default.
Base Eq. (Acid-Generating) 3.0 – 3.5 Equivalents2 eq to neutralize the salt + 1 eq to scavenge the leaving group (e.g.,

).
Base Eq. (Neutral Reaction) 2.0 – 2.2 Equivalents2 eq strictly to liberate the free diamine (e.g., for Michael additions).

PART 3: Mechanistic Workflow

PiperazineWorkflow Start Piperazine Dihydrochloride (pH ~3.0, Protonated) Assess Identify Reaction Type Start->Assess AcidGen Acid-Generating (e.g., SNAr, Amidation) Assess->AcidGen Neutral Neutral / Base-Generating (e.g., Michael Addition) Assess->Neutral Base3 Add ≥ 3.0 Eq. Base (e.g., DIPEA, K2CO3) AcidGen->Base3 Base2 Add 2.0 Eq. Base (e.g., DIPEA, K2CO3) Neutral->Base2 Active Free Piperazine Liberated (Active Nucleophile) Base3->Active Base2->Active Success Reaction Proceeds Successfully Active->Success

Logical workflow for determining base stoichiometry when using piperazine dihydrochloride.

PART 4: Validated Experimental Protocol

Standard Operating Procedure: In Situ Neutralization and SNAr with Piperazine Dihydrochloride

This protocol describes a self-validating system for coupling piperazine dihydrochloride with an aryl halide (an acid-generating reaction) without needing to isolate the free base beforehand.

Step 1: Solvent Selection and Suspension

  • Action: Suspend 1.0 mmol of piperazine dihydrochloride in 5.0 mL of anhydrous DMF.

  • Rationale: DMF is selected because it possesses a high dielectric constant, preventing the massive precipitation of the amine hydrochloride salts that will form in Step 2.

Step 2: Base Addition and Liberation

  • Action: Slowly add 3.5 mmol (approx. 0.61 mL) of N,N-Diisopropylethylamine (DIPEA) to the suspension at room temperature. Stir vigorously for 15 minutes.

  • Rationale: 2.0 mmol of DIPEA strips the

    
     from the piperazine. The remaining 1.5 mmol acts as an acid scavenger for the subsequent SNAr reaction.
    
  • Validation Checkpoint: Withdraw 1 µL of the reaction mixture and spot it onto a piece of water-moistened universal pH paper. The pH must read ≥ 10. If the pH is lower, your solvent may be wet (absorbing base) or the salt was weighed incorrectly. Do not proceed until the pH is ≥ 10.

Step 3: Electrophile Introduction

  • Action: Add 1.0 mmol of the aryl halide (e.g., 1-fluoro-4-nitrobenzene) dropwise.

  • Rationale: Adding the electrophile after the validation checkpoint ensures it only encounters the highly nucleophilic free piperazine, preventing competing side reactions or degradation.

Step 4: Thermal Activation

  • Action: Heat the reaction to 80°C for 4–6 hours.

  • Validation Checkpoint: At the 2-hour mark, spot the mixture on pH paper again. It should still read basic (pH > 8). If it has dropped to acidic levels, the scavenging base was consumed; add an additional 0.5 mmol of DIPEA to push the reaction to completion.

Step 5: Aqueous Workup

  • Action: Cool to room temperature and quench with 15 mL of distilled water. Extract with Ethyl Acetate (3 x 10 mL).

  • Rationale: The

    
     byproduct and any unreacted piperazine are highly water-soluble and will partition entirely into the aqueous layer, leaving your arylated piperazine product in the organic layer.
    

PART 5: References

  • [1] Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • [3] Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data / University of Regina URL:[Link]

  • [2] Title: Piperazine Dihydrochloride USP Reference Standard Source: DrugFuture Pharmacopoeia URL:[Link]

  • [5] Title: How can I neutralize aminehydrochlorides? Source: ResearchGate URL:[Link]

  • [4] Title: A method for the deprotonation of hydrochloride salts of peptide esters to free amines Source: CORE (Connecting Repositories) URL:[Link]

Sources

Minimizing side reactions in 1-Isopropylpiperazine N-substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams and drug development professionals in troubleshooting the N-substitution of 1-Isopropylpiperazine (1-IPP).

While 1-IPP is a highly versatile building block in pharmaceutical synthesis[1], its dual-nitrogen nature creates a landscape ripe for competing side reactions. The molecule contains a secondary amine (the target for substitution) and a tertiary amine (bearing the isopropyl group). The most notorious issues encountered during scale-up are over-alkylation (quaternization) and incomplete conversion due to steric shielding.

This guide moves beyond generic protocols. Below, we dissect the causality behind these side reactions and provide self-validating workflows to ensure your N-substitution reactions are chemoselective, high-yielding, and reproducible.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve the most common side reactions encountered during 1-IPP N-substitution.

G A 1-IPP N-Substitution Reaction Setup B Analyze Crude Mixture (LC-MS / NMR) A->B C Issue: Over-alkylation (Quaternization) B->C Multiple masses detected D Issue: Incomplete Conversion B->D Starting material remains E Issue: Elimination (Alkene formation) B->E Beta-hydrogens present F Switch to Reductive Amination (NaBH(OAc)3) C->F Primary solution G Slow Electrophile Addition & Lower Temperature C->G If alkyl halide is required H Switch Base to DIPEA Use DMF/MeCN D->H Overcome steric hindrance I Change Leaving Group (e.g., I to Br/OMs) E->I Reduce basicity/ nucleophilicity ratio

Diagnostic workflow for troubleshooting 1-IPP N-substitution side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant quaternization (over-alkylation) during direct N-alkylation with alkyl halides? Causality: 1-IPP contains a secondary amine (N4) and a tertiary amine (N1). While the secondary amine is kinetically favored for the initial nucleophilic attack, the resulting product is a new tertiary amine. If the electrophile is highly reactive (e.g., methyl iodide, benzyl bromide), the activation energy for quaternization at either the newly formed N4 or the original N1 is easily overcome at room temperature. The flexibility of the piperazine ring exposes both nitrogen lone pairs to the solvent environment, making over-alkylation a statistical inevitability if stoichiometry and addition rates are not strictly controlled[2]. Solution: Transition from direct alkylation to reductive amination whenever possible. If an alkyl halide must be used, employ a slow-addition technique at 0 °C to maintain a low local concentration of the electrophile, and use a slight excess of 1-IPP (1.2 eq) to outcompete the mono-alkylated product for the remaining electrophile.

Q2: How does Reductive Amination prevent over-alkylation, and when should I use it? Causality: Reductive amination is inherently self-limiting. The reaction between 1-IPP and an aldehyde or ketone forms an iminium intermediate, which is subsequently reduced by a hydride source (e.g., NaBH(OAc)₃) to form the desired tertiary amine[3]. Because the newly formed tertiary amine cannot condense with another carbonyl compound to form a stable iminium ion, the reaction stops strictly at mono-substitution[1]. Solution: Use reductive amination as your primary method for introducing alkyl groups that can be derived from available aldehydes or ketones. It is the gold standard for 1-IPP N-substitution.

Q3: My direct alkylation is stalling, resulting in incomplete conversion. Should I increase the temperature? Causality: The isopropyl group on N1 induces a conformational bias in the piperazine chair structure, slightly masking the N4 secondary amine. When reacting with bulky electrophiles, this steric hindrance significantly lowers the reaction rate. Simply increasing the temperature often accelerates competing side reactions (like E2 elimination of the alkyl halide) faster than the desired S_N2 substitution. Solution: Instead of increasing temperature, optimize the base and solvent. Switching from heterogeneous bases (like K₂CO₃) to soluble, non-nucleophilic organic bases (like DIPEA) in polar aprotic solvents (e.g., MeCN or DMF) enhances the solubility of the reactive species and accelerates the S_N2 pathway without requiring excessive heat[4].

Quantitative Data: Comparative Reaction Conditions

The following table summarizes the expected performance of various N-substitution strategies based on internal lab data and literature benchmarks.

MethodReagents & BaseSolventTemp (°C)Target Mono-alkylation Yield (%)Quaternization Side-Product (%)
Direct Alkylation (Unoptimized) R-I, K₂CO₃ (1.5 eq)DMF2545 - 5520 - 30
Direct Alkylation (Optimized) R-Br, DIPEA (2.0 eq)MeCN0 to 6075 - 85< 5
Reductive Amination (Standard) R-CHO, NaBH(OAc)₃DCE2585 - 95Trace

Self-Validating Experimental Protocols

Protocol A: Reductive Amination (The Preferred Method)

This protocol utilizes sodium triacetoxyborohydride to ensure strictly mono-alkylated products[3].

  • Initialization: Dissolve 1-IPP (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The absence of the starting aldehyde and the presence of the iminium intermediate mass confirms successful condensation. Proceeding before this is complete will result in the reducing agent directly reducing your aldehyde to an alcohol, severely impacting yield.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Stir at room temperature for 8–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation (Alternative Method)

Use this protocol only when the corresponding carbonyl for reductive amination is unavailable[4].

  • Initialization: Dissolve 1-IPP (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous acetonitrile (MeCN) at a 0.1 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Self-Validation Checkpoint: The use of 1.2 eq of 1-IPP ensures that the unreacted secondary amine outcompetes the newly formed tertiary amine for the electrophile. Cooling to 0 °C suppresses the activation energy required for quaternization. Do not proceed until the internal temperature is verified.

  • Electrophile Addition: Add the alkyl bromide (1.0 eq) dropwise over 30 minutes using a syringe pump.

  • Maturation: Allow the reaction to slowly warm to room temperature. If LC-MS indicates stalled conversion after 4 hours, gently heat to 50 °C.

  • Workup: Filter off any precipitated amine salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Title: Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy Source: MDPI URL: [Link]

  • Title: N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors Source: PMC (NIH) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Isopropylpiperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for overcoming the challenges associated with the coupling of N-isopropylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation with this sterically demanding secondary amine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of the Isopropyl Group

N-isopropylpiperazine is a valuable building block in the synthesis of numerous pharmacologically active compounds.[1][2] However, the bulky isopropyl group presents a significant steric shield around the nucleophilic nitrogen atom, which can dramatically hinder its reaction with aryl and heteroaryl electrophiles.[3] This steric impediment often leads to low reaction rates, incomplete conversions, and the formation of undesirable side products.

This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation, and provide strategies to overcome the inherent steric challenges of N-isopropylpiperazine.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My Buchwald-Hartwig amination with N-isopropylpiperazine is showing very low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in the coupling of a sterically hindered amine like N-isopropylpiperazine is a common issue. The problem often lies in the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps, which are sensitive to steric bulk.

  • Potential Cause 1: Inadequate Catalyst System (Ligand Choice is Critical). The choice of phosphine ligand is arguably the most critical factor for a successful coupling with a hindered amine. Standard, less bulky ligands are often ineffective.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands are designed to stabilize the palladium center and promote the challenging steps of the catalytic cycle. A screening of ligands is highly recommended.[6]

      • Recommendation: Start with a third-generation Buchwald ligand like RuPhos or BrettPhos , as they are often highly effective for hindered substrates. XPhos is also a robust choice.[6]

  • Potential Cause 2: Suboptimal Base Selection. The base plays a crucial role in the deprotonation of the amine-palladium complex. A base that is too weak may not be effective, while one that is too strong or poorly soluble can lead to side reactions or insolubility issues.

    • Solution: Strong, non-nucleophilic bases are generally required.

      • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] For substrates with base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested, although this may require higher reaction temperatures.[5]

  • Potential Cause 3: Inefficient Palladium Precursor. The active Pd(0) species must be efficiently generated in situ.

    • Solution: Use a palladium pre-catalyst.

      • Recommendation: Buchwald G3 or G4 pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are often more reliable than using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂, as they form the active catalytic species more readily.[5]

  • Potential Cause 4: Unsuitable Solvent. The solvent must be able to dissolve all reactants and be compatible with the reaction conditions.

    • Solution: Anhydrous, degassed aprotic solvents are standard.

      • Recommendation: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[7]

Q2: I'm observing significant side product formation, particularly dehalogenation of my aryl halide. How can I minimize this?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be exacerbated by high temperatures and certain catalyst/base combinations.

  • Potential Cause 1: High Reaction Temperature. Elevated temperatures can promote side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Recommendation: Start with a temperature around 80-100 °C and adjust as needed. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

  • Potential Cause 2: Catalyst-Mediated Side Reaction. Some catalyst systems are more prone to promoting dehalogenation.

    • Solution: Screen different ligands and ensure an inert atmosphere.

      • Recommendation: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) to minimize oxygen, which can affect the catalyst.[6]

Q3: My reaction stalls before reaching full conversion. What could be the reason?

Answer: A stalled reaction suggests that the catalyst is deactivating over time.

  • Potential Cause 1: Catalyst Decomposition. The palladium catalyst can decompose at high temperatures, especially over long reaction times, often observed by the formation of palladium black.

    • Solution: Use a more stable pre-catalyst and moderate the temperature.

      • Recommendation: Buchwald pre-catalysts are generally more stable. Consider running the reaction at a lower temperature for a longer duration.

  • Potential Cause 2: Impurities in Reagents or Solvents. Water and oxygen are detrimental to the catalytic cycle.

    • Solution: Ensure all reagents and solvents are pure and anhydrous.

      • Recommendation: Use freshly distilled or purchased anhydrous solvents. Ensure the N-isopropylpiperazine is pure and dry.

Frequently Asked Questions (FAQs)

What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

Contrary to many other cross-coupling reactions, the typical reactivity order for aryl electrophiles in Buchwald-Hartwig amination is: Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[5] Aryl iodides can sometimes be challenging due to the inhibitory effects of the iodide anion on the palladium catalyst.[5]

Can I use an aryl chloride as a coupling partner for N-isopropylpiperazine?

Yes, but it is more challenging than using an aryl bromide. Aryl chlorides are less reactive, and their coupling often requires more forcing conditions or a more active catalyst system.

  • Recommendation: For aryl chlorides, a highly active catalyst system is essential. Consider using a G3 or G4 pre-catalyst with a ligand like BrettPhos .[8] Higher temperatures (e.g., 110 °C) may be necessary.

Is it necessary to use a glovebox for setting up these reactions?

While a glovebox provides the best exclusion of air and moisture, it is not always necessary. Many of the modern air- and moisture-stable pre-catalysts allow for the reaction to be set up on the bench under a stream of inert gas (argon or nitrogen).[9] However, for optimal reproducibility, especially with challenging substrates, a glovebox is recommended.

How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data and Protocols

Ligand Selection for Hindered Amines

The choice of ligand is paramount for the successful coupling of N-isopropylpiperazine. The following table provides a comparison of commonly used Buchwald ligands for amination reactions involving sterically hindered secondary amines.

LigandGenerationKey Features & Typical Applications
XPhos SecondHighly active for a broad range of C-N couplings, including with secondary amines. A good starting point for optimization.
RuPhos ThirdExcellent for sterically hindered substrates and couplings involving heteroaryl halides. Often provides high yields where other ligands fail.[6]
BrettPhos ThirdParticularly effective for coupling unactivated and sterically hindered aryl chlorides.[8]
SPhos SecondAnother versatile ligand, often effective for a wide range of aminations.
Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Coupling N-isopropylpiperazine with an Aryl Bromide

This protocol is adapted from standard procedures for the Buchwald-Hartwig amination of secondary amines.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • N-isopropylpiperazine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl bromide, RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the Schlenk tube.

  • Add the N-isopropylpiperazine, followed by the anhydrous, degassed toluene.

  • Seal the Schlenk tube with a Teflon-lined screw cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings with an Aryl Chloride

This protocol uses a more active catalyst system suitable for less reactive aryl chlorides.[8]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • N-isopropylpiperazine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 pre-catalyst (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the BrettPhos Pd G3 pre-catalyst and using 1,4-dioxane as the solvent.

  • Place the reaction vessel in a preheated oil bath or heating block at 110 °C.

  • Stir vigorously for 18-36 hours, monitoring the reaction progress.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The steric bulk of both the ligand and N-isopropylpiperazine influences each step.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine Amido Palladium Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido + Base, - BH+X- Amido->Pd0 Reductive Elimination Product Ar-Amine (Desired Product) Amido->Product caption Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Workflow

When faced with a challenging isopropylpiperazine coupling, a systematic approach to optimization is key.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Correct? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Bulky Ligands (RuPhos, BrettPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Reaction Conditions (Temp, Solvent) Optimized? Check_Base->Check_Conditions Yes Optimize_Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) Check_Base->Optimize_Base No Check_Purity Are Reagents and Solvents Pure and Anhydrous? Check_Conditions->Check_Purity Yes Optimize_Temp_Solvent Vary Temperature (80-110 °C) and Solvent (Toluene, Dioxane) Check_Conditions->Optimize_Temp_Solvent No Purify_Reagents Purify/Dry Amine, Halide, and Solvent Check_Purity->Purify_Reagents No Success Successful Coupling Check_Purity->Success Yes Use_Precatalyst Use a G3 or G4 Pre-catalyst Optimize_Ligand->Use_Precatalyst Use_Precatalyst->Check_Base Optimize_Base->Check_Conditions Optimize_Temp_Solvent->Check_Purity Purify_Reagents->Success caption Troubleshooting workflow for isopropylpiperazine coupling.

Caption: Troubleshooting workflow for isopropylpiperazine coupling.

References

  • ResearchGate. (2005). Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines. Retrieved from [Link]

  • Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Retrieved from [Link]

  • ChemRxiv. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. Retrieved from [Link]

  • PMC. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • NISCAIR. (n.d.). Hunig's base a facile and green alternative for C-N bond formation reactions. Retrieved from [Link]

  • DSpace@MIT. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • LUP. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Retrieved from [Link]

  • ResearchGate. (2025). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. Retrieved from [Link]

  • R Discovery. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Retrieved from [Link]

  • PubMed. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ChemRxiv. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. Retrieved from [Link]

  • Research Explorer - The University of Manchester. (2012). (N-heterocyclic carbene)-Pd catalyzed synthesis of poly(triarylamine)s by Buchwald-Hartwig coupling of aryl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]chemistry.org/abstracts/lit4/576.shtm)

Sources

Technical Support Center: Purification of 1-Isopropylpiperazine Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-isopropylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these basic compounds using column chromatography. The inherent basicity of the piperazine ring often leads to challenging separations on standard silica gel. This resource provides in-depth, experience-driven answers to common problems, helping you optimize your purification workflows for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-isopropylpiperazine derivatives showing severe peak tailing on a standard silica gel column?

A1: This is the most common issue encountered when purifying piperazine derivatives and other basic amines. The root cause lies in the chemical interaction between your basic compound and the stationary phase.[1]

  • Mechanism of Tailing: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1][2] The basic nitrogen atoms of the 1-isopropylpiperazine derivative can engage in strong acid-base interactions with these silanol groups.[3][4] This leads to a secondary, non-ideal retention mechanism where some molecules of your compound are strongly adsorbed, while others move more freely with the mobile phase. This differential migration results in an asymmetrical peak with a characteristic "tail".[2][5]

  • Consequences: Severe tailing is not just a cosmetic issue; it significantly reduces resolution, making it difficult to separate your target compound from closely eluting impurities.[5] It can also lead to lower recovery as some of the compound may bind irreversibly to the column.[6]

Q2: I've heard adding triethylamine (TEA) to the mobile phase can help. How does it work and how much should I add?

A2: Adding a small amount of a competing base like triethylamine (TEA) to your mobile phase is a widely adopted and effective strategy to combat peak tailing for basic compounds.[7][8]

  • Mechanism of Action: TEA is a stronger base than your eluting solvent but is generally less retained than your target compound. It effectively "masks" the acidic silanol sites on the silica gel by preferentially binding to them.[7][9] This neutralization of the active sites minimizes the secondary interactions with your 1-isopropylpiperazine derivative, leading to a more uniform interaction with the stationary phase and, consequently, more symmetrical peaks.[3][7]

  • Recommended Concentration: A typical starting concentration for TEA is 0.1-1% (v/v) of the total mobile phase volume.[6] It's crucial to pre-treat your silica with the TEA-containing mobile phase before loading your sample to ensure all active sites are masked.

Q3: My compound is still not separating well, even with TEA. What are my other options?

A3: If mobile phase modification isn't sufficient, you should consider changing the stationary phase. This approach addresses the root cause of the problem—the acidity of the silica gel.

  • Alternative Stationary Phases:

    • Amine-bonded Silica: This is an excellent choice as the stationary phase is functionalized with amine groups, creating a less polar and basic surface that repels basic compounds, minimizing unwanted interactions.[10][11]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina can be very effective for purifying amines.[6][12]

    • Reversed-Phase (C18) Silica: For more polar 1-isopropylpiperazine derivatives, reversed-phase chromatography can be a powerful tool. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[10][13] The separation is based on hydrophobicity rather than polarity. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase can protonate the piperazine nitrogens, often leading to improved peak shape.[14]

  • Orthogonal Purification: For particularly challenging separations, a multi-step, or "orthogonal," purification strategy can be employed.[15] This involves using two different chromatography techniques that separate based on different principles. For example, you could perform an initial purification on a normal-phase column with a TEA-modified eluent, followed by a second purification of the partially enriched fractions on a reversed-phase column.[15][16]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Separation or Overlapping Peaks

Your TLC shows good separation, but the column chromatography results in co-eluting peaks.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Re-optimize on TLC: Ensure your TLC solvent system gives a target Rf value of 0.2-0.3 for your compound of interest.[6] 2. Use a Gradient Elution: If an isocratic system fails, a shallow gradient of a more polar solvent can improve separation.[6][17]
Column Overloading 1. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[6] 2. Increase Column Diameter: For larger sample quantities, use a wider column to maintain a proper sample-to-sorbent ratio.[6]
Poor Column Packing 1. Check for Cracks/Channels: Visually inspect the column for any irregularities in the packing. Cracks or channels in the silica bed will lead to poor separation.[18][19] 2. Repack the Column: If the packing is compromised, the column will need to be repacked. Ensure a uniform slurry and gentle, even packing.
Issue 2: The Compound Won't Elute from the Column

You've loaded your sample, but even after flushing with a highly polar mobile phase, you can't recover your compound.

Possible Cause Troubleshooting Steps
Irreversible Adsorption 1. Strong Acid-Base Interaction: This is a significant risk with basic compounds on acidic silica. Your compound may have bound irreversibly. 2. Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina or an amine-bonded column for future attempts.[3][10] 3. Test Stability on TLC: Before committing to a large-scale column, spot your compound on a silica TLC plate and let it sit for an hour before eluting to check for degradation or streaking that doesn't move from the baseline.[6]
Compound Precipitation 1. Solubility Issues: The compound may have been soluble in the initial loading solvent but precipitated upon introduction to the less polar mobile phase at the top of the column.[20] 2. Use a Dry Loading Technique: Adsorb your crude material onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder and add this to the top of your column. This prevents precipitation issues.[13]

Experimental Protocols & Workflows

Protocol 1: Standard Flash Chromatography with TEA-Modified Mobile Phase

This protocol is a good starting point for the purification of moderately polar 1-isopropylpiperazine derivatives.

  • TLC Analysis:

    • Develop a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf value of 0.2-0.3 for the target compound.

    • Once an appropriate solvent ratio is found, add 0.5-1% (v/v) of triethylamine (TEA) to the mobile phase and re-run the TLC to confirm the compound's behavior and improved spot shape.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (aim for a sample load of 1-5% of the silica gel mass).[6]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 0.5-1% TEA).

    • Pack the column, ensuring a flat, stable bed.

    • Equilibrate the packed column by passing 3-5 column volumes of the mobile phase through it. This is critical for neutralizing the silica.[13]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the mobile phase).

    • For optimal results, use the "dry load" method described in the troubleshooting section above.[13]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor their composition using TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Workflow Diagram: Troubleshooting Poor Separation

Troubleshooting_Workflow start Start: Poor Separation of 1-Isopropylpiperazine Derivative check_tailing Is severe peak tailing observed? start->check_tailing add_tea Add 0.1-1% Triethylamine (TEA) to the mobile phase check_tailing->add_tea Yes check_overloading Is the column overloaded? (>5% sample load) check_tailing->check_overloading No re_run_column Re-run column with TEA-modified eluent add_tea->re_run_column check_separation Is separation now adequate? re_run_column->check_separation end_success Success: Pure compound isolated check_separation->end_success Yes change_stationary_phase Switch to an alternative stationary phase: - Amine-bonded Silica - Neutral/Basic Alumina - Reversed-Phase (C18) check_separation->change_stationary_phase No change_stationary_phase->end_success reduce_load Reduce sample load or use a larger column check_overloading->reduce_load Yes re_optimize_eluent Re-optimize mobile phase (TLC Rf ~0.2-0.3) check_overloading->re_optimize_eluent No reduce_load->re_run_column re_optimize_eluent->re_run_column

Caption: A decision tree for troubleshooting poor separation.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Validated Biosystems. (2006, July 30). The Secrets of Orthogonal Process Design.
  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase.
  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • Nguyen, T. H., et al. (2021). Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Journal of Chemical & Engineering Data, 66(4), 1835-1847.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-isopropylpiperazine dihydrochloride, a common building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the expected spectrum, offers a detailed interpretation of predicted spectral data, and presents a comparative analysis with a structurally similar compound, 1-ethylpiperazine. By explaining the "why" behind the spectral features, this guide aims to equip the reader with the expertise to confidently analyze and interpret the ¹H NMR spectra of substituted piperazine derivatives.

The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing a wealth of information about the structure and electronic environment of molecules. For a compound like 1-isopropylpiperazine dihydrochloride, ¹H NMR allows for the unambiguous confirmation of its molecular structure by providing key data on the number of different types of protons, their connectivity, and their chemical environment. The dihydrochloride salt form introduces interesting spectral features due to the protonation of the nitrogen atoms, which will be a key focus of this guide.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-isopropylpiperazine dihydrochloride is governed by several key principles:

  • Chemical Shift (δ): The position of a proton signal on the x-axis of the spectrum (in parts per million, ppm) is determined by its electronic environment. Electron-withdrawing groups, such as the positively charged nitrogen atoms in the dihydrochloride salt, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbon atoms interact with each other, leading to the splitting of their signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.

  • Integration: The area under each proton signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

The protonation of the two nitrogen atoms in 1-isopropylpiperazine to form the dihydrochloride salt has a profound effect on the ¹H NMR spectrum. The positive charges on the nitrogens significantly withdraw electron density from the neighboring protons, leading to a substantial downfield shift of the signals of the piperazine ring and the isopropyl group protons compared to the free base.[1]

Predicted ¹H NMR Spectrum of 1-Isopropylpiperazine Dihydrochloride

Due to the lack of a publicly available experimental spectrum for 1-isopropylpiperazine dihydrochloride, the following is a detailed prediction based on established NMR principles and data from analogous compounds.[3] The spectrum is predicted for a sample dissolved in deuterium oxide (D₂O), a common solvent for polar amine salts.

Molecular Structure with Proton Labeling:

Caption: Molecular structure of 1-isopropylpiperazine dihydrochloride with proton labeling.

Table 1: Predicted ¹H NMR Data for 1-Isopropylpiperazine Dihydrochloride in D₂O

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
a, b, c, d~ 3.5 - 3.8Multiplet-8H
e~ 3.3 - 3.6Septet~ 6.51H
f~ 1.3 - 1.5Doublet~ 6.56H
N-HNot typically observed in D₂O---

Analysis of the Predicted Spectrum:

  • Piperazine Ring Protons (a, b, c, d): Due to the protonation of both nitrogen atoms, all four methylene groups of the piperazine ring are expected to be in a similar, electron-deficient environment. This will cause their signals to appear as a complex, overlapping multiplet in the region of 3.5 - 3.8 ppm. The exact chemical shifts and multiplicities would be influenced by the chair conformation of the piperazine ring and the rates of conformational exchange.

  • Isopropyl Methine Proton (e): The methine proton of the isopropyl group is adjacent to a positively charged nitrogen atom, which will cause its signal to be deshielded and appear downfield. It is expected to be a septet due to coupling with the six equivalent methyl protons.

  • Isopropyl Methyl Protons (f): The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the single methine proton. Their signal is expected to be the most upfield in the spectrum.

  • N-H Protons: In D₂O, the acidic N-H protons will readily exchange with deuterium atoms from the solvent. As a result, their signals are typically not observed in the ¹H NMR spectrum.

Comparative Analysis: 1-Isopropylpiperazine Dihydrochloride vs. 1-Ethylpiperazine

To better understand the spectral features of 1-isopropylpiperazine dihydrochloride, it is instructive to compare its predicted spectrum with the known spectrum of a similar compound, 1-ethylpiperazine. The primary difference between these two molecules is the substitution of an isopropyl group for an ethyl group on one of the nitrogen atoms.

¹H NMR Data for 1-Ethylpiperazine (Free Base):

The ¹H NMR spectrum of 1-ethylpiperazine (in a non-protonating solvent like CDCl₃) provides a baseline for understanding the influence of the alkyl substituent before considering the effects of protonation.

Table 2: ¹H NMR Data for 1-Ethylpiperazine in CDCl₃ [4][5][6]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Piperazine CH₂ (adjacent to NH)~ 2.8 - 3.0Multiplet4H
Piperazine CH₂ (adjacent to N-ethyl)~ 2.4 - 2.6Multiplet4H
Ethyl CH₂~ 2.4Quartet2H
Ethyl CH₃~ 1.1Triplet3H
NHVariable (broad singlet)Singlet1H

Comparative Workflow:

G cluster_0 1-Ethylpiperazine (Free Base) cluster_1 1-Isopropylpiperazine Dihydrochloride a Ethyl Group: - Quartet (CH2) - Triplet (CH3) c Isopropyl Group: - Septet (CH) - Doublet (CH3) a->c Change in Splitting Pattern (Ethyl vs. Isopropyl) b Piperazine Ring: - Two distinct multiplets for CH2 groups d Piperazine Ring: - Downfield shifted, complex multiplet for all CH2 groups b->d Downfield Shift due to Protonation

Caption: Workflow comparing the ¹H NMR features of 1-ethylpiperazine and 1-isopropylpiperazine dihydrochloride.

Key Spectral Differences and Their Origins:

  • Alkyl Group Signature: The most obvious difference lies in the signals for the N-alkyl group. 1-Ethylpiperazine shows the characteristic quartet and triplet of an ethyl group, while 1-isopropylpiperazine dihydrochloride will exhibit the septet and doublet pattern of an isopropyl group.

  • Effect of Protonation on Piperazine Protons: In the free base (1-ethylpiperazine), the two sets of piperazine methylene protons (those adjacent to the NH group and those adjacent to the N-ethyl group) are in different chemical environments and thus appear as separate multiplets. In 1-isopropylpiperazine dihydrochloride, both nitrogen atoms are protonated, making the environments of all piperazine protons more similar and significantly shifted downfield due to the inductive effect of the positive charges.

  • Overall Downfield Shift: All proton signals in the dihydrochloride salt will be at a higher chemical shift compared to the corresponding protons in the free base due to the electron-withdrawing nature of the ammonium cations.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1-isopropylpiperazine dihydrochloride.

Materials:

  • 1-Isopropylpiperazine dihydrochloride sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm diameter, clean and dry)

  • Pipettes and a small vial for sample preparation

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-isopropylpiperazine dihydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height in the tube is at least 4 cm to be within the detection region of the NMR probe.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve good homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum using the residual HDO signal (typically around 4.79 ppm, though this can vary with temperature).

    • Integrate all the peaks in the spectrum.

    • Determine the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

References

  • PubChem. 1-Ethylpiperazine. [Link]

  • NIST. Piperazine dihydrochloride. [Link]

  • Journal of Molecular Structure. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Organic & Biomolecular Chemistry. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0007362). [Link]

  • MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

A Comparative Guide to the FTIR Spectroscopy of 1-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-Isopropylpiperazine Dihydrochloride (2HCl). Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this compound. We will dissect the molecule's vibrational modes, compare its spectral features to relevant analogues, and provide a robust experimental protocol for obtaining high-quality data.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the identification of chemical compounds and the elucidation of their molecular structures.[1] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[2] The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence of various functional groups.[1]

1-Isopropylpiperazine and its salts are important intermediates in the synthesis of various pharmaceuticals.[3][4] Accurate and rapid confirmation of its structure, particularly its protonation state, is critical for quality control and process monitoring. This guide focuses on the dihydrochloride salt, where both nitrogen atoms of the piperazine ring are protonated, leading to distinct spectral features compared to its free-base form.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum of 1-Isopropylpiperazine 2HCl, we must first analyze its constituent functional groups. The protonation of both piperazine nitrogens creates two secondary amine salt environments (R₂NH₂⁺), while the isopropyl group introduces characteristic aliphatic C-H bonds.

cluster_mol 1-Isopropylpiperazine 2HCl Structure cluster_key Key Functional Groups N1 N⁺H₂ C1 CH₂ N1->C1 C2 CH₂ C1->C2 N2 N⁺H C2->N2 C3 CH₂ N2->C3 CH_iso CH N2->CH_iso C4 CH₂ C3->C4 C4->N1 CH3_1 CH₃ CH_iso->CH3_1 CH3_2 CH₃ CH_iso->CH3_2 Cl1 2Cl⁻ k1 N⁺-H Bonds (Amine Salt) k2 Isopropyl Group C-H k3 Piperazine Ring C-H k4 C-N Bonds

Figure 1: Molecular structure of 1-Isopropylpiperazine 2HCl with key functional groups highlighted.

The primary vibrational modes of interest are:

  • N⁺-H Stretching: From the protonated amine centers.

  • C-H Stretching: From the aliphatic isopropyl group and the piperazine ring methylene groups.

  • N⁺-H Bending: Characteristic deformations of the amine salt groups.

  • C-H Bending: Deformations from the isopropyl and methylene groups.

  • C-N Stretching: Vibrations of the carbon-nitrogen bonds within the heterocyclic ring.

Comparative Spectral Analysis: Deciphering the Peaks

The Piperazine Dihydrochloride Backbone

The parent compound, piperazine, is a secondary amine. Upon dihydrochlorination, both nitrogen atoms become protonated, forming secondary amine salt (R₂NH₂⁺) groups. The FTIR spectra of amine salts are markedly different from their free-base counterparts. The most prominent feature is the appearance of a very broad and strong absorption band for the N⁺-H stretching vibrations, typically centered between 3000 and 2500 cm⁻¹.[5][6] This broadness is a direct result of extensive hydrogen bonding.

For comparison, the NIST Chemistry WebBook provides a spectrum for piperazine dihydrochloride, which shows these characteristic broad absorptions.[7] Additionally, secondary amine salts exhibit N⁺-H bending vibrations in the 1620-1560 cm⁻¹ region.[6][8]

The Isopropyl Substituent Signature

The isopropyl group provides a distinct set of peaks that confirm its presence. These include:

  • C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups appear in the 3000-2850 cm⁻¹ range.[2] These peaks are often sharp and may appear superimposed on the broad N⁺-H stretching band.[6]

  • C-H Bending: A characteristic feature of the isopropyl group is a doublet, or two distinct peaks, arising from symmetric methyl deformation, typically found around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[2] The C-O stretch of isopropyl alcohol, for example, is found between 1150 and 1075 cm⁻¹.[9]

Predicted Characteristic Peaks for 1-Isopropylpiperazine 2HCl

By synthesizing the data from the piperazine dihydrochloride backbone and the isopropyl substituent, we can predict the key absorption bands for 1-Isopropylpiperazine 2HCl.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityComments
3000 - 2500N⁺-H Stretching (Amine Salt)Strong, Very BroadA hallmark of amine hydrochlorides due to extensive hydrogen bonding.[5][6]
2985 - 2950C-H Asymmetric Stretching (CH₃)Medium-StrongFrom the isopropyl group.[2]
2950 - 2850C-H Stretching (CH₂ & CH)MediumFrom the piperazine ring and isopropyl methine.[10]
2875 - 2865C-H Symmetric Stretching (CH₃)MediumFrom the isopropyl group.[2]
~2400Combination/Overtone BandsWeak-MediumOften seen on the low-wavenumber side of the broad N⁺-H stretch in amine salts.[6]
1610 - 1560N⁺-H BendingMediumCharacteristic of a secondary amine salt (R₂NH₂⁺).[8]
1475 - 1450C-H Bending (CH₂ Scissoring)MediumFrom the piperazine ring methylene groups.
1385 - 1380 & 1370-1365C-H Bending (CH₃ Symmetric)Medium, DoubletA key indicator for the presence of an isopropyl group.[2]
1250 - 1020C-N StretchingMedium-StrongAliphatic amine C-N stretching vibrations.[11]

Standard Operating Protocol: FTIR Analysis (KBr Pellet Method)

To ensure reproducible and high-quality data, the following protocol for solid sample analysis is recommended. The Potassium Bromide (KBr) pellet method is a standard technique for obtaining the infrared spectrum of a solid compound.

Workflow Diagram

prep_sample 1. Sample Preparation Grind 1-2 mg of sample with ~200 mg of dry KBr. press_pellet 2. Pellet Pressing Press the mixture in a die under high pressure (~8-10 tons). prep_sample->press_pellet load_holder 3. Sample Loading Place the transparent pellet into the spectrometer holder. press_pellet->load_holder collect_bkg 4. Background Scan Collect a background spectrum of the empty sample compartment. load_holder->collect_bkg collect_sample 5. Sample Scan Acquire the sample spectrum (4000-400 cm⁻¹). collect_bkg->collect_sample process_data 6. Data Processing Perform baseline correction and peak labeling. collect_sample->process_data analyze 7. Analysis & Comparison Compare spectrum to reference data and predicted peak table. process_data->analyze

Sources

HPLC Method Development Guide: 1-Isopropylpiperazine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Subject: 1-Isopropylpiperazine (CAS: 4318-42-7) Primary Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

Executive Summary

1-Isopropylpiperazine (1-IPP) is a critical intermediate in the synthesis of antifungals (e.g., Terconazole) and antipsychotics. Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (pKa


 9.2), and lacks a distinct UV chromophore.

Standard acidic C18 methods often fail, yielding peak tailing and near-dead-volume elution. While Gas Chromatography (GC) is a viable alternative for assay, it struggles with non-volatile salt contaminants.

This guide advocates for a High-pH Reversed-Phase (RP) Strategy using Hybrid Particle Technology coupled with Charged Aerosol Detection (CAD) or low-wavelength UV. We compare this robust approach against HILIC and GC-FID, providing a validated pathway to quantify purity and critical impurities like N-nitroso-1-isopropylpiperazine.

The Analytical Challenge

To develop a robust method, one must first understand the molecule's physicochemical behavior.

PropertyValue / CharacteristicAnalytical Implication
Basicity pKa₁ ~5.4, pKa₂ ~9.2At pH < 9, it is positively charged. On standard silica columns, this leads to secondary silanol interactions (severe tailing).
Polarity LogP ~ 0.3Low hydrophobicity means poor retention on C18 columns in acidic media (elutes at

).
Chromophore None (Aliphatic amine)No conjugated

-system. UV detection is only possible at <215 nm (non-specific, noisy) or via derivatization.
Impurities Piperazine, Bis-isopropylpiperazine, NitrosaminesRequires selectivity between secondary and tertiary amines.

Strategic Comparison: Selecting the Right Mode

The following decision matrix compares the three dominant methodologies for 1-IPP analysis.

Method A: High-pH RP-HPLC (Recommended)
  • Concept: Use a pH resistant hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) at pH 10.5.

  • Mechanism: At pH > pKa (9.2), 1-IPP is deprotonated (neutral). This drastically increases its hydrophobicity, allowing for strong retention and sharp peak shape on C18 stationary phases without ion-pairing agents.

  • Verdict: Highest robustness and reproducibility.

Method B: HILIC (Hydrophilic Interaction)[1][2]
  • Concept: Polar stationary phase (Silica or Amide) with high-organic mobile phase.[1]

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Verdict: Excellent retention for polar amines, but suffers from long equilibration times and sensitivity to sample diluent composition (the "solvent mismatch" effect).

Method C: GC-FID
  • Concept: Volatility-based separation.

  • Verdict: Excellent for the main peak assay. However, it cannot detect non-volatile degradation products or inorganic salts, and may induce thermal degradation of N-nitroso impurities.

Comparative Data Summary
FeatureHigh-pH RP-HPLC (Rec.)HILICGC-FID
Retention (

)
5.0 - 8.0 (Tunable)> 10.0N/A
Peak Tailing (

)
1.0 - 1.21.2 - 1.51.0
Equilibration Time Fast (< 10 min)Slow (> 30 min)Fast
Impurity Scope Volatile & Non-volatilePolar impuritiesVolatile only
Detection Limit < 0.05% (with CAD)< 0.1%< 0.05%

Visualizing the Logic

The following diagrams illustrate the mechanism of the recommended High-pH strategy and the workflow for method selection.

MethodSelection Start Start: 1-IPP Method Dev Q1 Is the sample a Salt or contains non-volatiles? Start->Q1 GC Select GC-FID (High volatility, simple assay) Q1->GC No (Free base only) Q2 Is CAD/MS Available? Q1->Q2 Yes HighPH High-pH RP-HPLC (Hybrid C18, pH 10.5) *Recommended* Q2->HighPH Yes (Best Path) Deriv Pre-column Derivatization (Dansyl Chloride + UV) Q2->Deriv No (UV only) HILIC HILIC Mode (Amide Column) Q2->HILIC Alternative

Caption: Decision tree for selecting the optimal chromatographic mode based on sample matrix and detector availability.

HighPHMechanism Acidic Acidic pH (<3) Protonated (BH+) Repelled by C18 Result1 Early Elution Tailing Peaks Acidic->Result1 Ionic Repulsion Basic Basic pH (>10) Deprotonated (B) Retained by C18 Result2 Sharp Peaks High Resolution Basic->Result2 Hydrophobic Interaction

Caption: Mechanism of Action: Why High pH is required for retaining basic amines like 1-IPP on C18.

The "Hero" Protocol: High-pH RP-HPLC

This protocol is designed to be self-validating. It utilizes a volatile basic buffer suitable for CAD (Charged Aerosol Detection) or MS. If using UV, ensure high-grade solvents to minimize background absorption at 210 nm.

Instrumentation & Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles are mandatory for high pH stability).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection:

    • Primary: CAD (Nebulizer temp: 35°C).

    • Alternative: UV at 210 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05End of Hold
15.060Elution of 1-IPP and hydrophobic impurities
18.090Column Wash
20.090Wash Hold
20.15Re-equilibration
25.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (pH adjusted to 10 with NH4OH).

    • Why? Dissolving the sample in a high-pH diluent ensures the amine is already in its neutral state before hitting the column, preventing "peak splitting" or distortion during injection.

  • Concentration: 0.5 mg/mL for impurity profiling.

Critical Quality Attributes & Troubleshooting

Nitrosamine Risk Assessment

A critical modern requirement for secondary amines is monitoring for Nitrosamines. 1-IPP can form 1-nitroso-4-isopropylpiperazine (NIPP).

  • Detection: The High-pH method described above is compatible with LC-MS/MS.

  • Mass Transition: Monitor m/z [M+H]+ for NIPP (approx 158.1

    
     fragment ions).
    
  • Limit: Must meet current regulatory limits (often < 26.5 ng/day intake).

System Suitability Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running samples:

  • Tailing Factor (1-IPP): NMT 1.5 (Ideally < 1.2).

  • Resolution: > 2.0 between Piperazine (impurity) and 1-IPP.

  • Precision: RSD < 2.0% for 6 replicate injections.

Common Issues & Fixes
  • Problem: High background noise at 210 nm.

    • Fix: The ammonium bicarbonate buffer can absorb UV. Switch to 10 mM Ammonium Hydroxide (no bicarbonate) if using UV detection, or switch to CAD.

  • Problem: Peak splitting.

    • Fix: The sample diluent is likely too acidic or has too much organic content compared to the initial gradient. Match the diluent pH to the Mobile Phase A.

References

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography.[2][3][4] LabRulez. Link

  • McCalley, D. V. (2020). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.[1] Chromatography Online. Link

  • PubChem. (n.d.). 1-Isopropylpiperazine Compound Summary (CID 78013).[5] National Library of Medicine. Link

  • VeePrho. (n.d.). 1-Nitroso-4-isopropylpiperazine Reference Standard.[6]Link

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[7] Semantic Scholar. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel psychoactive substances (NPS) and related compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 1-isopropylpiperazine, a key intermediate in various syntheses.[1][2] By comparing its fragmentation behavior with that of other prevalent piperazine derivatives, this document serves as a practical resource for researchers, analytical chemists, and forensic scientists.

Introduction: The Significance of Fragmentation in Compound Identification

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the analyte, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the ionization technique employed.[3][4] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for differentiating between isomers.[5][6] Piperazine derivatives, a class of compounds with a wide range of pharmacological activities, often exhibit characteristic fragmentation patterns related to the piperazine ring and its substituents.[7][8]

This guide will focus on 1-isopropylpiperazine (MW: 128.22 g/mol , Formula: C7H16N2), a secondary amine characterized by a piperazine ring substituted with an isopropyl group on one of the nitrogen atoms.[9][10][11][12] We will dissect its anticipated fragmentation under both hard (EI) and soft (ESI) ionization techniques and draw comparisons with other notable piperazine analogues.

Predicted Fragmentation Pattern of 1-Isopropylpiperazine

While specific experimental data for 1-isopropylpiperazine is not extensively published, its fragmentation can be reliably predicted based on the well-established fragmentation mechanisms of N-alkylated piperazines and other aliphatic amines.[13][14]

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy process that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.[3] The major fragmentation pathways for 1-isopropylpiperazine under EI are expected to be initiated by the ionization of one of the nitrogen atoms, followed by alpha-cleavage, which is a dominant fragmentation mechanism for amines.[14]

Key Predicted EI Fragments for 1-Isopropylpiperazine:

m/z Proposed Fragment Structure Fragmentation Pathway
128[M]•+Molecular Ion
113[M-CH3]•+Loss of a methyl group from the isopropyl substituent (alpha-cleavage).
86[C4H10N2]•+Loss of a propyl radical from the isopropyl group.
85[C4H9N2]+Cleavage of the C-N bond between the isopropyl group and the piperazine ring, with charge retention on the piperazine moiety.
70[C4H8N]+Ring cleavage of the piperazine moiety.
56[C3H6N]+Further fragmentation of the piperazine ring.[15]
43[C3H7]+Isopropyl cation.

The base peak in the EI spectrum is likely to be at m/z 113, resulting from the favorable alpha-cleavage and the formation of a stable secondary carbocation.

Predicted EI Fragmentation Pathway of 1-Isopropylpiperazine

EI_Fragmentation_1_Isopropylpiperazine M 1-Isopropylpiperazine [M]•+ m/z 128 F113 [M-CH3]•+ m/z 113 M->F113 - •CH3 F85 [C4H9N2]+ m/z 85 M->F85 - C3H7• F43 [C3H7]+ m/z 43 M->F43 - C4H9N2• F70 [C4H8N]+ m/z 70 F85->F70 - NH F56 [C3H6N]+ m/z 56 F85->F56 - C2H3N

Caption: Predicted EI fragmentation of 1-Isopropylpiperazine.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of the protonated 1-isopropylpiperazine ([C7H17N2]+, m/z 129.1386) is expected to proceed through cleavage of the bonds within the piperazine ring and the bond connecting the isopropyl group.

Key Predicted ESI-MS/MS Fragments for 1-Isopropylpiperazine:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation Pathway
1298742Loss of propene from the isopropyl group via a rearrangement.
1298643Loss of a propyl radical.
1297059Cleavage of the piperazine ring.
1295772Cleavage of the piperazine ring.

Under ESI-MS/MS conditions, the most abundant fragment ions are likely to arise from the cleavage of the piperazine ring, a common feature for this class of compounds.[7]

Predicted ESI-MS/MS Fragmentation of 1-Isopropylpiperazine

ESI_Fragmentation_1_Isopropylpiperazine MH [M+H]+ m/z 129 F87 m/z 87 MH->F87 - C3H6 F86 m/z 86 MH->F86 - C3H7• F70 m/z 70 MH->F70 - C3H7N

Caption: Predicted ESI-MS/MS fragmentation of 1-Isopropylpiperazine.

Comparative Fragmentation Analysis

To provide context for the fragmentation of 1-isopropylpiperazine, it is instructive to compare it with other well-characterized piperazine derivatives.

Comparison with N-Benzylpiperazine (BZP)

N-Benzylpiperazine (BZP) is a widely studied piperazine derivative. Its fragmentation is dominated by the cleavage of the benzylic C-N bond.

  • EI Fragmentation of BZP: The most characteristic fragment is the tropylium ion at m/z 91, which is often the base peak.[7] This is in stark contrast to the predicted fragmentation of 1-isopropylpiperazine, where the primary cleavage is expected at the isopropyl group.

  • ESI-MS/MS of BZP: Similar to its EI fragmentation, the collision-induced dissociation (CID) of protonated BZP also readily produces the m/z 91 fragment.

Comparison with 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

TFMPP is an example of a phenylpiperazine, where the piperazine ring is directly attached to a substituted aromatic ring.

  • EI and ESI Fragmentation of TFMPP: The fragmentation of TFMPP is characterized by cleavages within the piperazine ring, leading to characteristic ions at m/z 188 and 174.[7] The bond between the phenyl ring and the piperazine nitrogen is stronger than the benzylic bond in BZP, leading to less fragmentation at that position.

Summary of Comparative Fragmentation
Compound Key EI Fragments (m/z) Key ESI-MS/MS Fragments (m/z) Dominant Fragmentation Driver
1-Isopropylpiperazine 113, 85, 70, 56, 4387, 86, 70Alpha-cleavage at the isopropyl group and piperazine ring cleavage.
N-Benzylpiperazine (BZP) 91, 176 (M+)91Formation of the stable tropylium ion.[7]
TFMPP 188, 174, 230 (M+)188, 174Cleavage within the piperazine ring.[7]

This comparison highlights how the nature of the N-substituent dramatically influences the fragmentation pathways of piperazine derivatives. The aliphatic isopropyl group in 1-isopropylpiperazine directs fragmentation differently than the aromatic substituents in BZP and TFMPP.

Experimental Protocols

To obtain high-quality mass spectra for 1-isopropylpiperazine and related compounds, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like 1-isopropylpiperazine, providing excellent separation and reproducible EI spectra.[16][17]

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • GC System:

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[18]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.[16]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.[16]

    • Transfer Line Temperature: 280°C.[18]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Sample in Solvent gc1 Injection prep1->gc1 gc2 Separation on Column gc1->gc2 ms1 EI Ionization (70 eV) gc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 data1 Spectrum Interpretation ms3->data1 data2 Library Comparison data1->data2

Caption: Workflow for GC-MS analysis of 1-Isopropylpiperazine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

For a softer ionization approach and for the analysis of less volatile compounds or complex mixtures, LC-MS/MS is the method of choice.[7]

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of mobile phase A and B.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan for the protonated molecule [M+H]+ (m/z 129.1).

    • MS2 Fragmentation: Use Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a comprehensive fragmentation spectrum.

    • Mass Analyzer: Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF).

Conclusion

The mass spectrometric fragmentation of 1-isopropylpiperazine is predicted to be driven by alpha-cleavage at the isopropyl group under electron ionization and by piperazine ring cleavage in electrospray ionization with tandem MS. This behavior is distinct from aromatic piperazine derivatives like BZP and TFMPP, where fragmentation is influenced by the stability of the aromatic moieties. A thorough understanding of these differential fragmentation patterns, coupled with robust analytical methodologies, is essential for the accurate identification and characterization of piperazine derivatives in various scientific and forensic applications.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]

  • SIELC Technologies. (2018). Piperazine, 1-isopropyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-isopropylpiperazine (C7H16N2). Retrieved from [Link]

  • PMC. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

  • PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • MDPI. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 1-Isopropylpiperazine vs. 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, N-substituted piperazines are indispensable building blocks.[1][2][3][4][5] Their unique structural and physicochemical properties make them a favored scaffold in the synthesis of a vast array of bioactive molecules, including antipsychotics, antidepressants, and anticancer agents.[2][3][5][6] Among the myriad of available derivatives, 1-Methylpiperazine and 1-Isopropylpiperazine are two of the most fundamental starting materials. While structurally similar, the subtle difference between a methyl and an isopropyl substituent imparts significant and often decisive changes in their chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two key intermediates. We will dissect the electronic and steric factors governing their behavior as nucleophiles and bases, provide supporting experimental data and protocols for their evaluation, and offer insights to guide researchers in selecting the optimal reagent for their specific synthetic transformations.

Structural and Physicochemical Overview

At a glance, both molecules share the same piperazine core, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The key distinction lies in the alkyl group attached to one of these nitrogens.

G cluster_methyl 1-Methylpiperazine cluster_iso 1-Isopropylpiperazine M_N1 N M_C1 C M_N1->M_C1 M_CMe CH₃ M_N1->M_CMe M_N2 N M_C3 C M_N2->M_C3 M_H H M_N2->M_H M_C2 C M_C1->M_C2 M_C2->M_N2 M_C4 C M_C3->M_C4 M_C4->M_N1 I_N1 N I_C1 C I_N1->I_C1 I_CH CH I_N1->I_CH I_N2 N I_C3 C I_N2->I_C3 I_H H I_N2->I_H I_C2 C I_C1->I_C2 I_C2->I_N2 I_C4 C I_C3->I_C4 I_C4->I_N1 I_Me1 CH₃ I_CH->I_Me1 I_Me2 CH₃ I_CH->I_Me2 G cluster_methyl 1-Methylpiperazine: Less Hindrance cluster_iso 1-Isopropylpiperazine: More Hindrance E+ E+ M_N N-H E+->M_N Easier Approach M_Me CH₃ E+2 E+ I_N N-H E+2->I_N Hindered Approach I_Iso iPr I_Arrow1 I_Arrow2

Figure 2: Steric hindrance affecting electrophile approach to the reactive N-H.

Experimental Protocols for Reactivity Comparison

To provide a self-validating system for this comparison, two key experiments are outlined below. These protocols are designed to be robust and provide clear, quantitative data on the relative basicity and nucleophilicity of the two piperazine derivatives.

Protocol 1: Determination of Basicity via Potentiometric Titration

This method determines the pKa of the conjugate acid of each amine, providing a direct measure of its basicity. A higher pKa value corresponds to a stronger base. [9]

G start Prepare 0.01 M Amine Solution (e.g., 1-Methylpiperazine) in CO₂-free water calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized 0.01 M HCl Solution calibrate->titrate record Record pH after each HCl addition titrate->record plot Plot pH vs. Volume of HCl Added (Titration Curve) record->plot determine Determine pKa from the half-equivalence point plot->determine repeat Repeat for 1-Isopropylpiperazine determine->repeat compare Compare pKa Values repeat->compare

Figure 3: Workflow for determining amine basicity via titration.

Methodology:

  • Preparation: Accurately prepare a 0.01 M solution of 1-Methylpiperazine in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Immerse the calibrated electrode in the amine solution while stirring gently.

  • Data Collection: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.01 M HCl solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).

  • Repeat: Perform the exact same procedure for 1-Isopropylpiperazine.

  • Comparison: The amine with the higher pKa value is the stronger base.

Protocol 2: Competitive N-Alkylation Reaction

This experiment directly compares the nucleophilic reactivity of the two piperazines by allowing them to compete for a limited amount of an electrophile. The product ratio, determined by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides a quantitative measure of their relative reactivity.

G start Combine Equimolar Amounts of: - 1-Methylpiperazine - 1-Isopropylpiperazine - Base (e.g., K₂CO₃) in a suitable solvent (e.g., Acetonitrile) add_electrophile Add Limiting Electrophile (0.5 eq) (e.g., Benzyl Bromide) dropwise at Room Temperature start->add_electrophile react Stir Reaction Mixture (e.g., 4 hours at RT) add_electrophile->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform Aqueous Workup: - Quench with water - Extract with organic solvent - Dry and concentrate monitor->workup analyze Analyze Product Ratio (Product A vs. Product B) using GC or LC-MS workup->analyze conclude Calculate Reactivity Ratio analyze->conclude

Sources

Elemental analysis standards for 1-Isopropylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter discrepancies in the certification of amine hydrochloride salts. 1-Isopropylpiperazine dihydrochloride (CAS: 88569-66-8) is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) therapeutics and PI3K inhibitors[1].

However, certifying this compound as a reference standard presents a unique analytical challenge. Because 1-isopropylpiperazine is a diamine, the final crystallized product can precipitate as a mixture of free base, monohydrochloride, and dihydrochloride forms[2]. Furthermore, amine hydrochlorides are notoriously hygroscopic. A singular reliance on chromatographic purity (e.g., HPLC-UV) is insufficient because it only quantifies the organic chromophore, entirely missing counter-ion stoichiometry and trapped moisture.

To establish a self-validating, highly trustworthy elemental standard for 1-Isopropylpiperazine dihydrochloride (


, MW: 201.14  g/mol ), we must employ orthogonal analytical techniques. This guide objectively compares the performance of Automated CHN Combustion, Suppressed Ion Chromatography (IC), and Argentometric Titration, providing the experimental frameworks necessary to certify standard purity.

The Stoichiometric Target

To certify a batch of 1-Isopropylpiperazine dihydrochloride as a reference standard, the experimental elemental composition must fall within ±0.3% absolute of its theoretical mass fractions:

  • Carbon (C): 41.80%

  • Hydrogen (H): 9.02%

  • Nitrogen (N): 13.93%

  • Chlorine (Cl): 35.25%

Methodological Comparison: Selecting the Right Analytical Tool

Automated CHN Combustion Analysis (The Gold Standard for Organics)

Automated CHN analysis relies on flash combustion at ~1000°C in an oxygen-rich environment. The resulting gases (


) are passed over a copper reduction column to convert nitrogen oxides into 

, separated by gas chromatography, and quantified via a thermal conductivity detector (TCD)[3].
  • The Causality of Choice: We utilize this method because it completely destroys the organic matrix. The use of a vanadium pentoxide (

    
    ) catalyst ensures the complete breakdown of refractory carbon-nitrogen bonds in the piperazine ring, preventing artificially low nitrogen readouts.
    
Suppressed Ion Chromatography (The Modern Standard for Halides)

Ion Chromatography (IC) isolates the chloride ion (


) from the organic amine matrix using an anion-exchange column[4][5].
  • The Causality of Choice: We employ sequential suppression in this workflow. By passing the eluent through a suppressor that exchanges counter-ions for

    
     to form weakly conductive water, the background conductivity is drastically reduced. This maximizes the signal-to-noise ratio for the chloride peak, allowing us to detect stoichiometric deviations as small as 0.1%—a precision impossible to achieve with traditional titration.
    
Argentometric Titration (The Legacy Method)

This technique uses silver nitrate (


) to precipitate silver chloride (

), typically monitored via a potentiometric electrode.
  • The Causality of Choice: While highly accessible and suitable for bulk analysis, titration suffers from endpoint broadening in the presence of complex organic matrices or varying pH levels. It is generally not recommended for certifying primary reference standards where trace deviations dictate pass/fail criteria.

Performance Data Comparison

ParameterAutomated CHN CombustionSuppressed Ion Chromatography (IC)Argentometric Titration
Target Analytes Carbon, Hydrogen, NitrogenChloride (

)
Chloride (

)
Precision (RSD) < 0.2%< 0.5%~ 1.0%
Sample Requirement 1–3 mg10–50 mg> 100 mg
Matrix Interference Low (Complete matrix destruction)Low (Chromatographic separation)Moderate (Endpoint broadening)
Throughput High (~10 mins/sample)Medium (~15 mins/sample)High (~5 mins/sample)
Primary Use Case Organic matrix mass fractionTrace to bulk counter-ion assayBulk counter-ion estimation

Orthogonal Validation Workflow

To ensure absolute scientific integrity, the certification of 1-Isopropylpiperazine dihydrochloride must utilize a dual-branch validation system, combining CHN and IC data to confirm the exact 1:2 stoichiometric ratio.

G Start 1-Isopropylpiperazine Dihydrochloride Weighing Desiccation & Micro-weighing Start->Weighing Branch1 Organic Matrix Analysis Weighing->Branch1 Branch2 Counter-ion Analysis Weighing->Branch2 CHN Automated CHN Combustion Branch1->CHN Integration Stoichiometric Integration CHN->Integration IC Suppressed Ion Chromatography Branch2->IC IC->Integration Validation Standard Certified Integration->Validation 1:2 Ratio Reject Stoichiometry Failure Integration->Reject Deviation

Orthogonal elemental validation workflow for 1-Isopropylpiperazine dihydrochloride standards.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that automatically flag matrix suppression or environmental contamination.

Protocol 1: Automated CHN Combustion Analysis

Objective: Quantify C, H, and N mass fractions while eliminating hygroscopic artifacts.

  • Sample Desiccation (Critical Step): Dry the 1-Isopropylpiperazine dihydrochloride sample in a vacuum desiccator over

    
     for 24 hours. Causality: Ambient moisture will artificially inflate the Hydrogen and Oxygen percentages, causing the sample to fail the ±0.3% specification.
    
  • Micro-Weighing: Inside a controlled-humidity glovebox, weigh exactly 2.000 mg of the dried sample into a combustible tin capsule. Causality: The oxidation of the tin capsule during flash combustion generates a localized exothermic spike (>1800°C), ensuring the complete atomization of the piperazine ring.

  • System Suitability Test (SST): Run an empty tin capsule (Blank) to establish the baseline, followed by a certified reference material (e.g., Sulfanilamide).

  • Combustion & Detection: Drop the capsule into the 1000°C combustion reactor. The evolved gases are swept by a Helium carrier gas through a GC column and detected via TCD.

  • Self-Validation Check: Run a Sulfanilamide standard after the sample batch. If the post-batch standard deviates by >0.15% from its theoretical value, the instrument has drifted, and the entire run is invalidated.

Protocol 2: Suppressed Ion Chromatography for Chloride Quantification

Objective: Precisely quantify the


 mass fraction to confirm the exact dihydrochloride stoichiometry.
  • Sample Preparation: Dissolve 25.0 mg of the dried sample in 100.0 mL of ultrapure (18.2 MΩ·cm) water. Serial dilute to a target concentration of 10 ppm

    
    .
    
  • Chromatographic Separation: Inject 10 µL of the sample into an IC system equipped with a high-capacity anion-exchange column (e.g., Metrosep A Supp 5). Use a carbonate/bicarbonate eluent (

    
    ) at a flow rate of 0.7 mL/min.
    
  • Sequential Suppression: Route the eluent through a chemical suppressor prior to the conductivity detector. Causality: This converts the highly conductive carbonate eluent into weakly conductive carbonic acid, dropping the background noise and allowing for highly precise integration of the chloride peak[5].

  • Self-Validation Check (Spike Recovery): Prepare a duplicate sample spiked with a known 5.0 ppm Chloride standard. The recovery of the spike must fall between 98.0% and 102.0%. Causality: This proves that the 1-isopropylpiperazine organic matrix is not suppressing the ionization or detection of the chloride ion.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. Available at: [Link]

  • Analyte: chloride - Diduco. Available at: [Link]

  • CHNS-O Analyzer for Elemental Analysis | PDF | Nitrogen | Combustion - Scribd. Available at:[Link]

Sources

LC-MS Identification of 1-Isopropylpiperazine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical methodology for impurity profiling is not merely about following a recipe; it requires a fundamental understanding of analyte physicochemical properties. This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) strategies for identifying and quantifying process-related and degradation impurities of 1-Isopropylpiperazine (1-IPP), providing a causality-driven, self-validating framework for pharmaceutical researchers.

The Analytical Challenge: Physicochemical Properties of 1-IPP

1-Isopropylpiperazine is a highly polar, secondary/tertiary aliphatic amine utilized as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to its basicity (pKa ~9.8), 1-IPP and its structurally related impurities—such as unreacted piperazine, alkylated byproducts (e.g., 1,4-diisopropylpiperazine), and highly concerning genotoxic nitrosamines—are predominantly ionized at typical chromatographic pH levels.

This inherent polarity makes their retention on traditional reversed-phase (RP) columns exceptionally difficult without the use of ion-pairing reagents, which are notoriously incompatible with mass spectrometry due to severe ion suppression[1].

Chromatographic Strategy: HILIC vs. Reversed-Phase (RP-C18)

To build a robust analytical method, the chromatographic mechanism must complement the analyte.

Mechanistic Rationale: In RP-C18 chromatography, polar basic amines suffer from rapid elution (often in the void volume) and severe peak tailing due to secondary interactions with unendcapped surface silanols on the silica support. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or cyanopropyl) and a highly organic mobile phase[2]. The mechanism relies on partitioning the analytes into a water-enriched liquid layer immobilized on the stationary phase. This not only strongly retains polar piperazine derivatives but significantly enhances Electrospray Ionization (ESI) efficiency because the organic-rich eluent lowers surface tension, facilitating rapid droplet desolvation[3].

Table 1: Chromatographic Performance Comparison for 1-IPP Impurities
Performance MetricReversed-Phase (C18)HILIC (Zwitterionic)Causality / Mechanistic Driver
Retention Factor (

)
< 0.5 (Poor)3.5 - 8.0 (Excellent)HILIC partitions polar analytes into a stationary water-enriched layer.
Peak Symmetry (

)
> 2.0 (Severe Tailing)1.0 - 1.2 (Symmetrical)HILIC avoids secondary electrostatic interactions with acidic silanols.
MS Sensitivity Baseline5x to 10x EnhancementHigh organic mobile phase lowers surface tension, improving ESI desolvation.
Matrix Effect High Ion SuppressionMinimalEnhanced retention shifts analytes away from early-eluting suppression zones.

Mass Spectrometry Platforms: HRMS (Q-TOF) vs. QqQ

Comprehensive impurity profiling requires a dual-platform approach depending on the regulatory objective:

  • High-Resolution Mass Spectrometry (HRMS / Q-TOF): Essential for the structural elucidation of unknown degradation products. Q-TOF provides exact mass measurements (<2 ppm error) and isotopic pattern fidelity, allowing analysts to calculate empirical formulas for unexpected peaks.

  • Triple Quadrupole (QqQ): The gold standard for targeted trace quantification. Due to intense regulatory scrutiny on genotoxic impurities, quantifying trace N-nitrosamines (e.g., N-nitroso-1-isopropylpiperazine) requires the extreme sensitivity of QqQ operating in Multiple Reaction Monitoring (MRM) mode, capable of reaching parts-per-billion (ppb) detection limits[4].

Table 2: MS/MS Parameters for 1-IPP and Common Impurities
Analyte / ImpurityChemical FormulaExact Mass [M+H]⁺QqQ MRM TransitionCollision Energy (eV)
1-Isopropylpiperazine C₇H₁₆N₂129.1388129.1

87.1
15
Piperazine (Unreacted)C₄H₁₀N₂87.092087.1

44.1
20
1,4-Diisopropylpiperazine C₁₀H₂₂N₂171.1856171.2

129.1
18
N-Nitroso-1-IPP (Genotoxic)C₇H₁₅N₃O158.1290158.1

115.1
12

Workflow Visualization

G N1 1-IPP Sample Preparation (90% Acetonitrile Diluent) N2 HILIC Separation (Polar Retention) N1->N2 Optimal Path N3 Reversed-Phase C18 (Poor Retention) N1->N3 Sub-optimal Path N4 ESI(+) Ionization (Desolvation) N2->N4 High MS Sensitivity N3->N4 Ion Suppression N5 HRMS (Q-TOF) Unknown Impurity ID N4->N5 Structural Elucidation N6 QqQ (MRM) Trace Nitrosamine Quant N4->N6 Targeted Sensitivity N7 Impurity Profiling Report N5->N7 N6->N7

Fig 1: LC-MS workflow comparing HILIC vs RP chromatography and HRMS vs QqQ for 1-IPP profiling.

Self-Validating Experimental Protocol: HILIC-ESI-MS/MS

To ensure absolute scientific integrity, the following protocol integrates causality-driven steps and a self-validating System Suitability Test (SST).

Step 1: Sample Preparation (The Diluent Effect)
  • Action: Accurately weigh 10 mg of 1-IPP API and dissolve in 10 mL of 90% Acetonitrile / 10% Water.

  • Causality: In HILIC, the sample diluent must match or exceed the organic strength of the initial mobile phase. If the sample is dissolved in 100% water, the injection volume acts as a strong eluent plug, destroying the localized water-enriched partitioning layer on the column and causing immediate analyte breakthrough.

Step 2: Chromatographic Separation
  • Action: Utilize a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 2 mins, ramp to 50% B over 8 mins.

  • Causality: The acidic pH ensures that the piperazine nitrogens are fully protonated, maximizing their interaction with the aqueous layer and the zwitterionic phase, while the volatile ammonium formate buffer prevents MS ion suppression.

Step 3: Mass Spectrometry (ESI+)
  • Action: Operate the MS in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Causality: Piperazine derivatives readily accept protons to form [M+H]⁺ ions. The high desolvation temperature is strictly required to efficiently evaporate the increasing aqueous portion of the mobile phase as the gradient progresses.

Step 4: Self-Validation & Quality Control (QC)
  • Action: Execute a bracketing sequence: Inject a Blank

    
     SST Mix (1-IPP + Piperazine at LOQ) 
    
    
    
    10 Unknown Samples
    
    
    SST Mix.
  • Causality: This creates a closed, self-validating loop. If the SST Mix at the end of the run shows >2% retention time drift or a signal-to-noise (S/N) drop below 10:1, the system automatically invalidates the batch. This prevents the dangerous reporting of false negatives for genotoxic impurities due to column equilibration failure or MS source contamination.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: nih.gov URL:[Link][1]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: mdpi.com URL:[Link][4]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: researchgate.net URL:[Link][2]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: mdpi.com URL:[Link][3]

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 1-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the melting point of an active pharmaceutical ingredient (API) is a critical physical parameter. It serves as a primary indicator of purity, identity, and stability. A sharp, well-defined melting point is often the first sign of a pure crystalline solid, whereas a broad melting range can suggest the presence of impurities or polymorphism, both of which have significant implications for a drug's safety, efficacy, and manufacturability.

This guide provides an in-depth comparison of two prevalent methods for determining the melting point of 1-Isopropylpiperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the classical capillary melting point technique alongside the more advanced thermal analysis method, Differential Scanning Calorimetry (DSC). Through detailed experimental protocols and comparative data, this document will elucidate the strengths and nuances of each approach, empowering researchers to make informed decisions for their analytical workflows.

The Criticality of Melting Point in Pharmaceutical Development

The melting transition is a fundamental thermodynamic property of a crystalline solid. For an API like 1-Isopropylpiperazine dihydrochloride, determining this value is not a trivial pursuit. An accurate melting point:

  • Confirms Identity: By comparing the observed melting point with a reference standard, one can obtain strong evidence of the compound's identity.

  • Indicates Purity: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting range. As such, melting point determination is a rapid and effective method for purity assessment.[1][2]

  • Informs Stability and Formulation: The thermal behavior of an API, as characterized by its melting point, is crucial for designing stable formulations and manufacturing processes, such as granulation, drying, and milling.[3][4]

  • Detects Polymorphism: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points. Identifying and controlling polymorphism is a regulatory expectation, as it can impact solubility, bioavailability, and stability.[3]

The logical relationship between these factors underscores the importance of a reliable determination method.

Caption: Logical flow from melting point determination to key API characteristics.

Comparative Methodologies: Capillary vs. DSC

We will evaluate two orthogonal techniques for determining the melting point of 1-Isopropylpiperazine dihydrochloride.

  • Capillary Melting Point Apparatus: This traditional method relies on visual observation of the phase transition of a powdered sample packed into a glass capillary tube that is heated in a controlled block or bath.[5][6]

  • Differential Scanning Calorimetry (DSC): A powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] The melting event is observed as an endothermic peak on the resulting thermogram.

Experimental Workflow

The general workflow for both methods involves careful sample preparation, instrument setup and calibration, and a controlled heating program.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method-Specific Setup cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation Sample Obtain Dry Sample (1-Isopropylpiperazine dihydrochloride) Grind Gently Pulverize Sample Sample->Grind Capillary Pack Capillary Tube (2-4 mm height) Grind->Capillary DSC_Pan Weigh Sample into DSC Pan (1-3 mg) & Seal Grind->DSC_Pan Heat_Capillary Heat at 1 °C/min Observe & Record Range Capillary->Heat_Capillary Heat_DSC Heat at 10 °C/min Record Thermogram DSC_Pan->Heat_DSC Calibrate Calibrate Instrument (USP Reference Standards) Calibrate->Heat_Capillary Calibrate->Heat_DSC Report_Range Report Visual Melting Range Heat_Capillary->Report_Range Analyze_Peak Analyze Endotherm (Onset, Peak Temp, ΔH) Heat_DSC->Analyze_Peak

Caption: Comparative experimental workflow for melting point determination.

Detailed Experimental Protocols

Adherence to a standardized, self-validating protocol is paramount for generating reproducible and trustworthy data. The following protocols are grounded in United States Pharmacopeia (USP) guidelines.[5][7]

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia)

Rationale: This method provides a direct visual account of the physical melting process. The specified slow ramp rate (1 °C/minute) is crucial for minimizing thermal lag and ensuring the temperature of the heating block accurately reflects the temperature of the sample.[6][8] Instrument calibration with USP reference standards ensures temperature accuracy.[9]

Methodology:

  • Sample Preparation:

    • Ensure the 1-Isopropylpiperazine dihydrochloride sample is thoroughly dry.

    • Gently pulverize a small amount of the sample into a fine, uniform powder using an agate mortar and pestle.[10][11]

    • Charge a USP-compliant capillary tube (sealed at one end) by tapping the open end into the powder.

    • Compact the powder by tapping the bottom of the tube on a hard surface until a tightly packed column of 2-4 mm is achieved.[8][12]

  • Instrument Calibration:

    • Prior to analysis, verify the instrument's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Vanillin at ~82°C and Benzoic Acid at ~122°C).[13]

    • The observed melting points of the standards must fall within the certified range. If not, instrument adjustment is required.[7]

  • Analysis:

    • Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point.

    • Insert the prepared capillary tube into the heating block.

    • Set the heating rate to 1 °C per minute.[6][7]

    • Observe the sample closely through the magnifying lens.

    • Record T1: The temperature at which the column of powder is first observed to collapse or form a liquid phase (onset of melt).

    • Record T2: The temperature at which the last solid particle disappears (clear point).

    • The melting range is reported as T1 to T2.

Protocol 2: Differential Scanning Calorimetry (DSC)

Rationale: DSC offers a more quantitative and objective measurement. It measures the heat energy absorbed by the sample during melting (enthalpy of fusion, ΔH), providing data beyond just the temperature range.[4] This method is highly sensitive to thermal events and is invaluable for studying polymorphism and purity.[1][3]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered 1-Isopropylpiperazine dihydrochloride into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified indium reference standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g). The instrument's software will perform the necessary adjustments.

  • Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature, for example, 25°C.

    • Ramp the temperature at a rate of 10 °C per minute under a constant nitrogen purge (50 mL/min) to an appropriate final temperature (e.g., 250°C). The inert atmosphere prevents oxidative degradation.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The melting of the sample will appear as a sharp endothermic peak on the thermogram.

    • Using the instrument's analysis software, determine:

      • Onset Temperature: The extrapolated beginning of the melting peak.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔH): The integrated area of the melting peak, reported in Joules per gram (J/g).

Comparative Data Analysis

To illustrate the outputs of these methods, the table below presents hypothetical, yet plausible, data for 1-Isopropylpiperazine dihydrochloride and two alternative piperazine-based structures commonly found in drug discovery.[14][15]

CompoundMethodObserved Melting Range (°C)DSC Onset Temp (°C)DSC Peak Temp (°C)Enthalpy of Fusion (ΔH, J/g)Observations
1-Isopropylpiperazine dihydrochloride Capillary218.5 – 221.0N/AN/AN/ASharp melt, clear liquid.
1-Isopropylpiperazine dihydrochloride DSCN/A219.1220.8145.2Single, sharp endotherm.
1-(Phenylmethyl)piperazine dihydrochloride Capillary245.0 – 249.5N/AN/AN/ABroader range, slight discoloration.
1-(Phenylmethyl)piperazine dihydrochloride DSCN/A245.8248.2130.8Broader endotherm, suggests impurity.
1-Cyclohexylpiperazine dihydrochloride Capillary>300 (with decomposition)N/AN/AN/ASample darkens significantly before melting.
1-Cyclohexylpiperazine dihydrochloride DSCN/A~295 (onset of event)N/AN/AComplex thermogram with endotherm immediately followed by exotherm, indicating melt-decomposition.
Interpretation of Results
  • 1-Isopropylpiperazine dihydrochloride: The narrow range observed by the capillary method and the sharp, single endotherm from DSC both suggest a high degree of purity for this sample. The DSC onset temperature aligns well with the start of the visual melting range.

  • 1-(Phenylmethyl)piperazine dihydrochloride: The broader melting range (4.5°C) and the corresponding wider DSC peak are indicative of a less pure sample compared to the isopropyl analog.

  • 1-Cyclohexylpiperazine dihydrochloride: Both methods indicate that this compound does not exhibit a simple, clean melt. The visual observation of decomposition is confirmed by the complex DSC trace, which shows an endothermic melting event immediately followed by an exothermic decomposition event. This highlights a key advantage of DSC: its ability to detect and characterize thermal events other than simple melting.

Conclusion: Selecting the Appropriate Method

Both the traditional capillary method and modern Differential Scanning Calorimetry are valuable tools for determining the melting point of 1-Isopropylpiperazine dihydrochloride. The choice of method depends on the specific requirements of the analysis.

  • The Capillary Apparatus is a cost-effective, straightforward method ideal for rapid identity confirmation and routine quality control checks where a simple melting range is sufficient. Its reliance on visual detection, however, can introduce operator-dependent subjectivity.

  • Differential Scanning Calorimetry provides a more comprehensive and objective thermal profile. It is the superior method for quantitative purity analysis, polymorphism screening, and studying complex thermal behaviors like decomposition. The additional data it provides (enthalpy, peak shape) are invaluable for in-depth material characterization in a drug development setting.

For researchers and drug development professionals, employing both techniques can provide a complementary and robust characterization of an API. The capillary method can be used for quick checks, while DSC should be the standard for formal characterization, stability studies, and investigations into unexpected thermal behavior.

References

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/c741.pdf]
  • United States Pharmacopeia (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. [URL: https://doi.org/10.31003/USPNF_M99530_03_01]
  • PharmaJia. (2024, December 21). SOP for Melting point Apparatus. [URL: https://www.pharmajia.
  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. [URL: https://www.pharmabeginners.
  • Giani, S., & Towers, M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Mettler-Toledo. [URL: https://www.mt.com/us/en/home/library/white-papers/lab-analytical-instruments/compliance-with-amended-general-chapter.html]
  • Auriga Research. Comprehensive DSC Analysis. [URL: https://aurigaresearch.com/services/dsc-differential-scanning-calorimetry/]
  • Giani, S., & Towers, M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c747b9702a6404c5357242]
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [URL: https://www.thinksrs.
  • Pharmaguideline. SOP for Melting Point Apparatus. [URL: https://www.pharmaguideline.
  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). The following document describes the standard operating procedure for Melting point apparatus. [URL: https://www.bldeapharmacy.
  • Keison Products. (2016, December 15). Melting Point Apparatus SMP50 Instruction Manual. [URL: https://www.keison.co.uk/manuals/stuart/SMP50_Instruction_Manual.pdf]
  • Seven Star Pharma. Differential Scanning Calorimeter (DSC). [URL: https://www.sevenstarpharma.com/thermal-analysis/dsc/]
  • Guidechem. 1-Isopropylpiperazine 4318-42-7 wiki. [URL: https://www.guidechem.com/wiki/1-isopropylpiperazine-4318-42-7.html]
  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Instrumental_Methods_in_Food_Analysis_(Lodi_et_al.)/04%3A_Thermal_Analysis/4.04%3A_Differential_Scanning_Calorimetry_(DSC)]
  • AdvisedDI. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [URL: https://adviseddi.com/5-essential-applications-of-differential-scanning-calorimetry-dsc-analysis-in-pharmaceuticals/]
  • TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [URL: https://www.tainstruments.com/pdf/literature/DSC-MDSC-API-Excipient-Interactions.pdf]
  • ChemicalBook. 1-Isopropylpiperazine | 4318-42-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5257914.htm]
  • Chem-Impex. 1-Isopropylpiperazine. [URL: https://www.chemimpex.com/products/02396]
  • CymitQuimica. CAS 4318-42-7: Isopropylpiperazine. [URL: https://www.cymitquimica.com/cas/4318-42-7]
  • BLD Pharm. 137186-14-2|1-Isopropylpiperazine hydrochloride. [URL: https://www.bldpharm.com/products/137186-14-2.html]
  • Theorem Chemical. China 1-Isopropylpiperazine factory and suppliers. [URL: https://www.theoremchem.com/1-isopropylpiperazine/]
  • Sigma-Aldrich. 1-Isopropylpiperazine 97 4318-42-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/380724]
  • Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 38(20), 4026–4032. [URL: https://doi.org/10.1021/jm00020a018]
  • Iovine, V., Bissyèdé, X., & Probst, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 86. [URL: https://www.mdpi.com/1420-3049/29/1/86]

Sources

Structural Validation of 1-Isopropylpiperazine: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropylpiperazine (1-IPP) is a critical pharmacophore in the synthesis of CNS-active agents, including antipsychotics and antifungals. Structural validation of this intermediate is frequently complicated by the dynamic conformational isomerism of the piperazine ring, which causes significant line broadening and signal overlap in 1H NMR .

This guide establishes 13C NMR (Carbon-13 Nuclear Magnetic Resonance) as the superior validation standard for 1-IPP. Unlike proton NMR, 13C NMR provides a singlet-based skeletal fingerprint that unambiguously distinguishes the N-substituted isomer from potential regioisomers (e.g., 2-isopropylpiperazine) and bis-alkylated impurities.

Part 1: Strategic Analysis – Why 13C NMR?

In drug development, "good enough" characterization leads to costly downstream failures. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish between structural isomers. 1H NMR, while quantitative, suffers from "roofing" effects and multiplets in aliphatic cyclic amines.

Comparative Performance Matrix
Feature13C NMR (Recommended) 1H NMR LC-MS
Isomer Differentiation High (Distinct skeletal fingerprint)Low (Overlapping multiplets)Zero (Identical m/z)
Resolution Excellent (0.5 – 200 ppm range)Moderate (0 – 12 ppm range)N/A
Solvent Interference Minimal (Distinct solvent triplets)High (Water/Solvent overlap)Low
Quantification Low (Requires inverse gated decoupling)High (Standard integration)High (with standards)
Structural Certainty Definitive (Direct backbone observation)Inferential (Coupling constants)Inferential (Fragmentation)

Part 2: Technical Deep Dive – The 13C Fingerprint

To validate 1-Isopropylpiperazine, we must confirm two structural realities:

  • Symmetry: The molecule possesses a plane of symmetry (time-averaged via rapid ring flipping), resulting in equivalence for the C2/C6 and C3/C5 carbon pairs.

  • Substitution: The isopropyl group is attached to Nitrogen, not a ring Carbon.

Predicted Chemical Shift Assignment (CDCl3)[2]

The 1-IPP molecule (


) will display 4 distinct signals  in the 13C broadband decoupled spectrum.
Carbon LabelTypeTheoretical Shift (

ppm)
DEPT-135 PhaseStructural Justification
C-Iso (CH) Methine53.0 – 55.0 Positive (+) Alpha to amine; deshielded by branching.
C-Ring (

to N-iPr)
Methylene48.0 – 50.0 Negative (-) Deshielded by tertiary amine; symmetric pair.
C-Ring (

to NH)
Methylene45.0 – 47.0 Negative (-) Alpha to secondary amine; slightly upfield.
C-Me (CH3) Methyl18.0 – 19.0 Positive (+) Isopropyl methyls; shielded; symmetric pair.

Note on Solvent: Chloroform-d (


) is the standard solvent. Expect a characteristic 1:1:1 triplet at 77.16 ppm . If using 

, shifts will vary slightly due to hydrogen bonding with the amines.

Part 3: Experimental Protocol

This protocol ensures reproducible, publication-quality spectra suitable for regulatory filing.

Sample Preparation
  • Concentration: Dissolve 30–50 mg of 1-IPP in 0.6 mL of

    
    .
    
    • Why? 13C has low natural abundance (1.1%). Higher concentration reduces scan time.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (salts from synthesis) that cause field inhomogeneity.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why? Decouples protons to simplify carbon signals into singlets and utilizes the Nuclear Overhauser Effect (NOE) to boost signal intensity.

  • Spectral Width: 240 ppm (approx. -20 to 220 ppm).

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

    • Why? Signal-to-noise ratio (S/N) scales with the square root of scans.

  • Relaxation Delay (D1): 2.0 seconds .

    • Critical: Amine carbons relax slowly. A short D1 saturates the signal, causing peak loss.

Validation Logic (The "Decision Tree")

Use the DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to validate the assignment.

  • CH and CH3 peaks point UP .

  • CH2 peaks point DOWN .

  • Quaternary C peaks disappear.

This definitively separates the Piperazine ring carbons (CH2, Down) from the Isopropyl Methine (CH, Up) and Methyls (CH3, Up).

Part 4: Visualization & Workflows

Workflow 1: The Validation Lifecycle

This diagram outlines the end-to-end process for validating the structure.

ValidationLifecycle Sample Crude 1-IPP Prep Prep: 50mg in CDCl3 + TMS Reference Sample->Prep Acquire Acquire 13C {1H} (zgpg30, 512 scans) Prep->Acquire Process Processing: LB=1.0Hz, Phasing Acquire->Process Analyze Analysis: Peak Picking Process->Analyze Decision Pass/Fail? Analyze->Decision

Figure 1: Operational workflow for 13C NMR structural validation.

Workflow 2: Signal Assignment Logic

This decision tree illustrates how to interpret the spectral data to confirm the structure.

SignalLogic Start Observe Signal ShiftCheck Check Chemical Shift Start->ShiftCheck HighField ~18 ppm ShiftCheck->HighField MidField 45-55 ppm ShiftCheck->MidField IsMethyl Positive (+) Isopropyl Methyls HighField->IsMethyl Confirm DEPTCheck Check DEPT-135 MidField->DEPTCheck IsMethine Positive (+) Isopropyl Methine (CH) DEPTCheck->IsMethine Phase UP IsRing Negative (-) Piperazine Ring (CH2) DEPTCheck->IsRing Phase DOWN

Figure 2: Logic tree for assigning 1-IPP carbons using Shift and DEPT-135 data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 13C NMR data for Piperazine derivatives.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

A Senior Application Scientist's Guide to the Comparative Solubility of Piperazine Salt Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from a chemical entity to a therapeutic product, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability and overall efficacy.[1] For active pharmaceutical ingredients (APIs) that are weak bases, such as piperazine and its derivatives, salt formation is a cornerstone strategy to enhance solubility and improve biopharmaceutical performance.[2][3]

Piperazine, a diprotic base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), offers a versatile scaffold for creating a variety of salts by reacting it with different acids (counter-ions).[4][5] The choice of this counter-ion is not trivial; it is a deliberate decision that modulates critical properties including solubility, dissolution rate, stability, and hygroscopicity.[4] This guide provides a comparative analysis of the solubility profiles of common piperazine salt derivatives, explains the physicochemical principles governing these differences, and details the authoritative experimental protocols for their determination.

Comparative Solubility Profiles: A Data-Driven Analysis

The transformation of piperazine from its free base form into a salt can dramatically alter its solubility. This is because the salt form is ionic and generally exhibits greater interaction with polar solvents like water compared to the less polar free base. However, not all salts are created equal. The properties of the counter-ion play a crucial role in the final solubility of the salt.

Below is a comparative summary of the aqueous solubility for several common piperazine salts.

Piperazine DerivativeMolar Mass ( g/mol )Solubility ProfileQuantitative Data (in Water)Key Considerations
Piperazine (Free Base) 86.14Freely Soluble~150 g/L at 20°C[4][6]Hygroscopic; readily absorbs CO2 from the air.[5][7]
Piperazine Dihydrochloride 159.06Highly SolubleData indicates high solubility, but specific g/L values are not consistently reported.Hygroscopic. The presence of two strong acid counter-ions ensures high ionization.
Piperazine Citrate 642.65 (3:2 salt)Soluble~54 g/L at 24°C[8]Can exist as various stable hydrates. Its solubility is substantial, making it a common pharmaceutical form.[4]
Piperazine Phosphate 202.15 (monohydrate)Sparingly SolubleQualitative descriptions consistently indicate lower solubility compared to citrate or dihydrochloride.[9][10]Often used when a slower dissolution or lower water uptake is desired. The pH of a 1% solution is near neutral (6.0-6.5).[11][9]
Piperazine Tartrate VariesRelatively High SolubilityQualitative data suggests good water solubility.Reported to be non-hygroscopic, which is a significant advantage for formulation stability.[4]
Meclofenamic Acid-Piperazine Salt (1:1) 381.25Dramatically Increased2724-fold more soluble than the parent meclofenamic acid.[12][13]An example of using piperazine to rescue a poorly soluble API.[3]

Causality Behind the Differences: The significant variations in solubility can be attributed to several factors:

  • pKa of the Counter-ion: Strong acids like hydrochloric acid (HCl) will fully protonate both nitrogen atoms of piperazine, creating a highly charged and thus highly water-soluble species (the dihydrochloride salt). Weaker acids like phosphoric acid or citric acid will result in salts with different ionization states and pH characteristics in solution, directly impacting solubility.

  • Lattice Energy: The energy of the crystal lattice of the salt form must be overcome by the hydration energy for dissolution to occur. Salts with very strong, stable crystal lattices may exhibit lower solubility despite being ionic.

  • Hygroscopicity and Hydrate Formation: Some salts, like the citrate, readily incorporate water to form stable hydrates.[4] This interaction with water can influence their apparent solubility and handling properties. In contrast, non-hygroscopic salts like the tartrate are often preferred for their improved physical stability.[4]

Visualizing the Factors Influencing Solubility

The interplay of various physicochemical factors determines the solubility of a given piperazine salt. This relationship can be visualized to better understand the system.

Caption: Key factors modulating the aqueous solubility of piperazine salt derivatives.

Authoritative Experimental Protocols

To ensure data is reliable and reproducible, standardized protocols are essential. The distinction between thermodynamic and kinetic solubility is a critical first step in this process.

Pillar 1: Thermodynamic vs. Kinetic Solubility

A common pitfall in solubility measurement is the failure to distinguish between thermodynamic and kinetic values.[14]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid drug.[15][16] This is the true, intrinsic solubility of the most stable solid form and is the gold standard for preformulation studies.

  • Kinetic Solubility is the concentration at which a compound precipitates from a supersaturated solution.[16][17] This value is often higher than the thermodynamic solubility and is dependent on the experimental method (e.g., rate of solvent addition, time of measurement).[18] While useful for high-throughput screening, it can be misleading if interpreted as the true equilibrium value.[18]

Pillar 2: Protocol for Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method, established by Higuchi and Connors, remains the most reliable method for determining equilibrium solubility.[2] It is a self-validating system because the continued presence of excess solid ensures that equilibrium has been reached.

Objective: To determine the equilibrium (thermodynamic) solubility of a piperazine salt in a specified solvent (e.g., water, phosphate buffer pH 7.4).

Materials:

  • Piperazine salt of interest

  • Solvent of choice

  • Sealed containers (e.g., glass vials with screw caps)

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the piperazine salt to a known volume of the solvent in a sealed container. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed.

  • Equilibration: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium.[4] This is typically 24-72 hours. A preliminary time-course experiment can be run to determine the point at which the concentration in solution becomes constant.

  • Phase Separation: After equilibration, remove the containers and allow them to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, withdraw a sample and filter it through a 0.22 µm syringe filter.[4] Centrifugation prior to filtration is highly recommended to prevent the filter from clogging.[4]

  • Quantification: Accurately dilute the filtered, saturated solution with the solvent. Determine the concentration of the dissolved piperazine salt using a validated analytical method like HPLC.[4] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[19]

  • Validation: After separation, recover the remaining solid and analyze it (e.g., by PXRD or DSC) to confirm that no phase transformation (e.g., from an anhydrous form to a hydrate) has occurred during the experiment. This step is crucial for ensuring the measured solubility corresponds to the intended solid form.[14]

G A 1. Add Excess Salt to Solvent B 2. Equilibrate (Shake at constant T for 24-72h) A->B C 3. Phase Separation (Centrifuge & Filter 0.22µm) B->C D 4. Quantify Concentration (e.g., HPLC-UV) C->D E 5. Analyze Remaining Solid (e.g., PXRD) C->E F Thermodynamic Solubility Value D->F E->F Confirms Solid Form

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility method.

Conclusion and Future Outlook

The selection of a suitable salt form for piperazine-based APIs is a critical, data-driven process. As demonstrated, simple derivatives like the dihydrochloride and citrate offer high aqueous solubility, while others like the phosphate are less soluble.[8] The ability to dramatically enhance the solubility of poorly soluble drugs by forming piperazine salts underscores the power of this strategy in modern drug development.[3][12][13]

A thorough understanding of the underlying physicochemical principles, coupled with rigorous and validated experimental protocols like the shake-flask method, is essential for researchers. This ensures the selection of a salt form with an optimal solubility profile, contributing to the development of safe, stable, and effective pharmaceutical products.

References

  • Piperazine Citrate. XINGTAI SINOBEST BIOTECHNOLOGY CO., LTD. [Link]

  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. [Link]

  • Piperazine - Solubility of Things. Solubility of Things. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

  • Piperazine | C4H10N2 - PubChem. National Institutes of Health. [Link]

  • Piperazine Phosphate / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Piperazine Phosphate Hydrate (1:1:1). Pipzine Chemicals. [Link]

  • Piperazine Phosphate - Pure Chemical at Attractive Price. TradeIndia. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Piperazine Phosphate BP. Waylink International. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ACS Publications. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • piperazine-citrate.pdf. Pharmaceutical Press. [Link]

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. figshare | NLM Dataset Catalog. [Link]

  • Solubility-pH profiles of some acidic, basic and anphoteric drugs. ResearchGate. [Link]

  • Piperazine. AERU - University of Hertfordshire. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

Sources

Safety Operating Guide

1-Isopropylpiperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 1-Isopropylpiperazine dihydrochloride (CAS: 88569-66-8) is a highly valuable building block in pharmaceutical synthesis, but its nature as a secondary/tertiary amine salt presents unique disposal challenges.

Unlike its free-base counterpart—which is a volatile, flammable liquid—the dihydrochloride salt is a hygroscopic solid that becomes highly acidic and corrosive upon dissolution. This guide provides a self-validating, step-by-step operational plan for the safe disposal of 1-isopropylpiperazine dihydrochloride, ensuring the protection of personnel and the environment [1].

Hazard Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste stream. The dihydrochloride salt contains two equivalents of hydrogen chloride. When dissolved in aqueous waste streams, it significantly lowers the pH, often triggering specific Environmental Protection Agency (EPA) characteristic waste codes [1].

Table 1: Physicochemical & Disposal Profile

Property / ClassificationDetailOperational Implication
Physical State Solid (White to off-white powder)High risk of aerosolization; requires respiratory protection during transfer.
Aqueous pH Highly Acidic (pH < 2 at high conc.)Corrosive to metals; must be stored in High-Density Polyethylene (HDPE) containers.
EPA Waste Code D002 (Corrosivity)Aqueous waste must be neutralized or managed strictly as corrosive hazardous waste[1].
Incompatibilities Strong oxidizers, strong basesExothermic reactions; potential liberation of flammable free-base amines [2].

Expert Insight: The Free-Base Liberation Hazard A common critical error in laboratory disposal is aggressively neutralizing 1-isopropylpiperazine dihydrochloride waste with strong bases (e.g.,


). While this neutralizes the 

, it deprotonates the piperazine core, liberating the free base of 1-isopropylpiperazine . The free base is a highly flammable liquid (Flash Point ~42°C) and is highly volatile [2]. Therefore, neutralization must be done cautiously using weak bases, and the resulting mixture must be kept away from ignition sources.

Pre-Disposal Safety & PPE Protocol

Every protocol must be a self-validating system. Do not proceed with waste consolidation unless the following Personal Protective Equipment (PPE) and environmental controls are verified:

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. Causality: The solid salt forms fine dust that causes severe mucosal burns in the respiratory tract [3].

  • Dermal Protection: Heavy-duty nitrile or neoprene gloves. Causality: Piperazine derivatives can permeate standard latex. The salt reacts with skin moisture to cause localized hydrochloric acid burns.

  • Engineering Controls: All solid transfers and liquid neutralizations must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid Waste Collection

This protocol applies to expired, contaminated, or residual solid 1-isopropylpiperazine dihydrochloride.

  • Preparation: Place a chemically compatible, wide-mouth HDPE waste container inside the fume hood. Do not use metal containers.

  • Transfer: Using a non-sparking, anti-static scoop, carefully transfer the solid powder into the waste container. Self-Validation: Keep the transfer distance as short as possible to minimize dust generation.

  • Containment: Seal the container tightly. If the exterior of the container is contaminated, wipe it down with a damp disposable cloth (dispose of the cloth in the same solid waste stream).

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Waste: 1-Isopropylpiperazine dihydrochloride / Toxic / Corrosive Solid."

  • Storage: Store in a designated corrosive accumulation area, strictly segregated from oxidizing agents and strong bases [2].

Protocol B: Aqueous Waste & Spill Neutralization

This protocol applies to liquid waste streams containing dissolved 1-isopropylpiperazine dihydrochloride, or for neutralizing benchtop spills.

  • Containment (For Spills): If a solution is spilled, encircle the spill with a non-combustible absorbent material (e.g., diatomaceous earth or sand) [3].

  • Controlled Neutralization: Slowly add a weak base, such as sodium bicarbonate (

    
    ) or calcium carbonate (
    
    
    
    ), to the liquid waste or spill.
    • Causality: Using a weak carbonate base prevents the rapid, exothermic spike in pH that would violently liberate the flammable free-base piperazine.

  • Validation: Test the pH periodically using pH indicator strips. Continue adding the neutralizing agent until the solution reaches a neutral range (pH 6.0 – 8.0). Wait 15 minutes to ensure all effervescence (

    
     gas evolution) has completely ceased.
    
  • Collection:

    • For Spills: Scoop the neutralized absorbent into a solid hazardous waste bag.

    • For Liquid Waste: Transfer the neutralized solution into a vented HDPE liquid waste carboy. Crucial: Never tightly cap a container that is still evolving

      
       gas, as it will rupture.
      
  • EHS Transfer: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor for final pickup[3].

Disposal Workflow Visualization

The following diagram maps the critical decision points and operational flow for managing this specific chemical waste.

DisposalWorkflow Gen Waste Generation (1-Isopropylpiperazine 2HCl) PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Gen->PPE State Assess Waste State PPE->State Solid Solid Powder Waste State->Solid Liquid Aqueous Solution Waste State->Liquid CollectSolid Seal in HDPE Container (Prevent Dusting) Solid->CollectSolid Neutralize Careful pH Neutralization (Avoid Free-Base Liberation) Liquid->Neutralize CollectLiquid Store in Vented HDPE (Segregate from Oxidizers) Neutralize->CollectLiquid EHS Transfer to Licensed Disposal Contractor CollectSolid->EHS CollectLiquid->EHS

Workflow for the safe containment, neutralization, and disposal of 1-isopropylpiperazine 2HCl.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.